molecular formula C11H8ClNO2 B178594 Methyl 2-chloroquinoline-3-carboxylate CAS No. 16498-85-4

Methyl 2-chloroquinoline-3-carboxylate

Cat. No.: B178594
CAS No.: 16498-85-4
M. Wt: 221.64 g/mol
InChI Key: OVPJNOFBMQEIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroquinoline-3-carboxylate (CAS 16498-85-4) is a high-value chemical intermediate in organic synthesis and drug discovery. Its molecular structure, featuring both a reactive chlorine atom and an ester group, makes it a versatile precursor for constructing diverse quinoline-based compounds with significant research applications. Quinolines are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities. Researchers utilize this compound as a starting material to develop novel substances with potential antibacterial , anticancer , antifungal , and anti-inflammatory properties . Beyond its pharmaceutical value, this compound and its derivatives are also investigated in materials science for their fluorescent properties, showing promise in the development of sensors and light-emitting materials . The synthetic utility of this compound is well-documented. The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amines and other functional groups . Concurrently, the ester group at the 3-position can be hydrolyzed to a carboxylic acid or further modified, providing a handle for extensive molecular diversification. This compound is typically supplied as a solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPJNOFBMQEIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450115
Record name METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-85-4
Record name METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-chloroquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable multi-step synthesis commencing with readily available acetanilides, proceeding through a Vilsmeier-Haack reaction and subsequent oxidation, and culminating in a Fischer esterification. An alternative synthetic strategy originating from quinolin-2-one precursors is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[2] Specifically, 2-chloroquinoline-3-carboxylates serve as versatile intermediates, allowing for further functionalization at the 2- and 3-positions to generate libraries of novel compounds for drug screening programs. The title compound, this compound, is a valuable synthon for these endeavors.

Primary Synthetic Pathway: A Three-Step Approach from Acetanilides

A prevalent and reliable method for the synthesis of this compound involves a three-step sequence starting from substituted acetanilides. This pathway leverages the Vilsmeier-Haack reaction for the construction of the core quinoline ring system.

Step 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3] In this synthesis, an acetanilide is treated with the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield a 2-chloroquinoline-3-carbaldehyde intermediate.[4]

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophilic iminium salt formed from DMF and POCl₃ is key to both the formylation and the subsequent cyclization onto the activated benzene ring of the acetanilide.

  • Acetanilide: The acetamido group serves as a directing group and provides the necessary atoms for the formation of the pyridine ring of the quinoline system. Electron-donating groups on the aniline ring can facilitate the cyclization, often leading to higher yields.[5]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde [3]

  • To a flask cooled to 0°C, add N,N-dimethylformamide (DMF, 0.15 mol).

  • Slowly add freshly distilled phosphoryl chloride (POCl₃, 0.35 mol) dropwise while maintaining the temperature at 0-5°C with stirring.

  • To this Vilsmeier reagent, add the desired substituted acetanilide (0.05 mol) portion-wise.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into crushed ice water (300 mL) with vigorous stirring.

  • The precipitated product, 2-chloroquinoline-3-carbaldehyde, is collected by filtration.

  • Recrystallize the crude product from ethyl acetate to afford the purified aldehyde.

Data Presentation: Characterization of 2-Chloroquinoline-3-carbaldehyde

PropertyValueReference
AppearanceWhite to yellow crystalline powder[6]
Melting Point148-150 °C[7]
Molecular FormulaC₁₀H₆ClNO[7]
Molecular Weight191.61 g/mol [7]

Visualization: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Acetanilide Acetanilide Reaction_Vessel Reaction at 0-5°C then 80-90°C Acetanilide->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction_Vessel Workup Aqueous Workup (Ice Water) Reaction_Vessel->Workup Product 2-Chloroquinoline-3- carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

The second step involves the oxidation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a carboxylic acid. Various oxidizing agents can be employed for this transformation.

Causality of Experimental Choices:

  • Oxidizing Agent: A mild oxidizing agent is required to selectively oxidize the aldehyde without affecting the chloro-substituted quinoline ring. Ceric ammonium nitrate has been reported for the cleavage of a different group to yield the carboxylic acid, indicating the stability of the quinoline core under these oxidative conditions.[8]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acid [8]

Note: This is an adapted procedure based on the cleavage of a precursor to yield the target acid. Direct oxidation protocols may vary.

  • Dissolve the precursor to 2-chloroquinoline-3-carboxylic acid in acetonitrile (CH₃CN).

  • Prepare a solution of ceric ammonium nitrate (CAN) in water.

  • Add the CAN solution to the pre-cooled and stirred solution of the starting material.

  • Monitor the reaction to completion using TLC.

  • Pour the reaction mixture into cold water.

  • Filter the resulting residue to obtain the crude 2-chloroquinoline-3-carboxylic acid.

  • Crystals suitable for analysis can be obtained by slow evaporation of the filtrate.

Step 3: Fischer Esterification to this compound

The final step is the esterification of 2-chloroquinoline-3-carboxylic acid with methanol to yield the target compound. The Fischer esterification is a classic and effective method for this transformation, involving an acid catalyst.[9][10]

Causality of Experimental Choices:

  • Methanol: Serves as both the reactant and often as the solvent, used in excess to drive the equilibrium towards the product.[1]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[11]

  • Heat: The reaction is typically performed under reflux to increase the reaction rate.[3]

Experimental Protocol: Synthesis of this compound (General Procedure) [1][3]

  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Characterization of this compound

PropertyValueReference
AppearanceCrystalline solid[12]
Melting Point70-72 °C[12]
Molecular FormulaC₁₁H₈ClNO₂[12]
Molecular Weight221.64 g/mol [12]

Visualization: Overall Synthetic Pathway

Full_Synthesis Start Acetanilide Step1 Vilsmeier-Haack (DMF, POCl₃) Start->Step1 Intermediate1 2-Chloroquinoline-3- carbaldehyde Step1->Intermediate1 Step2 Oxidation (e.g., CAN) Intermediate1->Step2 Intermediate2 2-Chloroquinoline-3- carboxylic Acid Step2->Intermediate2 Step3 Fischer Esterification (Methanol, H₂SO₄) Intermediate2->Step3 Final_Product Methyl 2-chloroquinoline- 3-carboxylate Step3->Final_Product

Caption: Three-step synthesis of this compound from acetanilide.

Alternative Synthetic Route: From Quinolin-2(1H)-one Precursors

An alternative approach to the 2-chloroquinoline scaffold involves the chlorination of a pre-formed quinolin-2(1H)-one (also known as a carbostyril). This method can be advantageous if the corresponding quinolin-2-one is readily accessible.

Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of the quinolin-2-one precursor can be achieved through various established methods, such as the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.

Chlorination to this compound

The key transformation in this route is the chlorination of the 2-oxo position. This is typically achieved using a strong chlorinating agent.

Causality of Experimental Choices:

  • Chlorinating Agent: Reagents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are commonly used to convert the amide-like oxygen of the quinolin-2-one into a chloro group.

Experimental Protocol: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Conceptual)

  • To a flask containing Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide has detailed two primary synthetic strategies for the preparation of this compound. The three-step sequence involving the Vilsmeier-Haack reaction offers a versatile and widely applicable route from simple acetanilides. The alternative pathway from quinolin-2-one precursors provides another viable option, depending on the availability of starting materials. The provided experimental protocols and the rationale behind the procedural choices are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this important building block for applications in drug discovery and development.

References

  • ChemBK. 2-Chloro-quinoline-3-carboxylic acid methyl ester. [Link]
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. (2016). [Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (2018). [Link]
  • Fischer Esterification-Typical Procedures. OperaChem. (2024). [Link]
  • Fischer Esterific
  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
  • 2-Chloroquinoline-3-carboxylic acid.
  • Fischer Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

Sources

Introduction: The Strategic Importance of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 2-chloroquinoline-3-carboxylate

This compound is a pivotal molecular scaffold in medicinal and industrial chemistry. Its structure, featuring a quinoline core functionalized with a reactive chloro group at the 2-position and an ester at the 3-position, renders it an exceptionally versatile synthon. This compound serves as a critical starting material for the construction of more complex, fused heterocyclic systems and for the synthesis of a wide array of substituted quinoline derivatives.[1] These derivatives are investigated for a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the selection of starting materials, the causality of reaction mechanisms, and field-proven experimental protocols.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction Approach

The most prevalent and industrially scalable route to the quinoline core of the target molecule is the Vilsmeier-Haack reaction.[3] This powerful formylation and cyclization method utilizes simple, readily available precursors to construct the 2-chloro-3-formylquinoline skeleton, which is then elaborated to the final product.[4]

Conceptual Framework & Starting Materials

The synthesis begins not with a pre-formed ring system, but with a substituted aniline. This aniline is first protected as an acetanilide, which then serves as the substrate for the Vilsmeier-Haack cyclization.

  • Core Starting Material: A substituted or unsubstituted aniline . The choice of aniline dictates the substitution pattern on the benzene portion of the final quinoline ring.

  • Acylating Agent: Acetic anhydride is typically used to convert the starting aniline into its corresponding N-arylacetamide (acetanilide) .

  • Vilsmeier Reagent Precursors: The key reagent is generated in situ from:

    • N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.[5]

    • Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent that activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[3][6]

Mechanism and Rationale

The Vilsmeier-Haack reaction is a multi-step process involving the formation of a potent electrophile, followed by an intramolecular electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, often called the Vilsmeier reagent.[6] This species is the key driver of the reaction.

  • Electrophilic Attack: The electron-rich N-arylacetamide attacks the Vilsmeier reagent.

  • Cyclization: Subsequent intramolecular cyclization onto the aromatic ring builds the quinoline core. This step is facilitated by the presence of electron-donating groups on the N-arylacetamide.

  • Chlorination and Formylation: The reaction conditions inherently lead to the formation of a 2-chloro-3-formylquinoline. The chlorine atom is installed at the C2 position, and a formyl group is introduced at the C3 position.[4][7]

The initial product of this powerful one-pot reaction is 2-chloroquinoline-3-carbaldehyde . To reach the target methyl ester, two subsequent transformations are required: oxidation of the aldehyde and esterification of the resulting carboxylic acid.

G cluster_0 Part 1: Vilsmeier-Haack Cyclization cluster_1 Part 2: Elaboration to Final Product Aniline Substituted Aniline Acetanilide N-Arylacetamide Aniline->Acetanilide Acetic Anhydride Intermediate Cyclization Intermediate Acetanilide->Intermediate Attack on Vilsmeier Rgt. DMF DMF + POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Aldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate->Aldehyde Intramolecular Cyclization CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Aldehyde->CarboxylicAcid Oxidation (e.g., AgNO₃/NaOH) FinalProduct This compound CarboxylicAcid->FinalProduct Esterification (Methanol, H₂SO₄)

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde [8]

  • To a flask containing N,N-Dimethylformamide (DMF, 3 molar equivalents), cooled in an ice bath (0-5°C), add phosphorus oxychloride (POCl₃, 15 molar equivalents) dropwise with continuous stirring.

  • After the addition is complete, add the corresponding substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 80-90°C for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][8]

  • Upon completion, carefully pour the reaction mixture into crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until the product precipitates.[9]

  • Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent like ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.[7]

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

  • Dissolve the 2-chloroquinoline-3-carbaldehyde from the previous step in a suitable solvent.

  • Perform an oxidation reaction using an appropriate oxidizing agent. A documented method involves using silver nitrate in the presence of sodium hydroxide.

  • Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter, wash, and dry the resulting 2-chloroquinoline-3-carboxylic acid.

Step 3: Esterification to this compound

  • Reflux the 2-chloroquinoline-3-carboxylic acid in absolute methanol containing a catalytic amount of concentrated sulfuric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final this compound.

Reagent/ParameterStep 1: Vilsmeier-HaackStep 2: OxidationStep 3: Esterification
Starting Material N-Arylacetamide2-Chloroquinoline-3-carbaldehyde2-Chloroquinoline-3-carboxylic acid
Key Reagents DMF, POCl₃Silver Nitrate, NaOHMethanol, H₂SO₄ (cat.)
Temperature 0-90°CVaries with methodReflux
Typical Yield 60-80% (for aldehyde)Good to highGood to high

Alternative Pathway: Chlorination of 2-Hydroxyquinoline Precursors

An alternative and robust strategy involves the synthesis of a 2-hydroxyquinoline-3-carboxylate intermediate, followed by a chlorination step. This route is particularly advantageous if the substituted 2-hydroxyquinoline precursor is commercially available or readily synthesized.

Conceptual Framework & Starting Materials

This method relies on the conversion of a hydroxyl group (or its keto tautomer) on the quinoline ring into a chloro group.

  • Core Starting Material: Methyl 2-hydroxyquinoline-3-carboxylate (also known as methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate). This intermediate can be synthesized via several classic named reactions, such as the Gould-Jacobs reaction from anilines and diethyl ethoxymethylenemalonate.[1][10]

  • Chlorinating Agent: A strong chlorinating agent is required for this transformation. Phosphorus oxychloride (POCl₃) is the most common reagent, sometimes used in conjunction with phosphorus pentachloride (PCl₅) to enhance reactivity.[11]

Mechanism and Rationale

The 2-hydroxyquinoline exists in a tautomeric equilibrium with its 2-quinolone form. The oxygen atom is activated by POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion (from POCl₃ or PCl₅) in an SNAr-type mechanism to yield the final 2-chloroquinoline product.

G cluster_0 Synthesis of Precursor cluster_1 Chlorination Step Aniline Aniline Hydroxyquinoline Ethyl 4-hydroxy- quinoline-3-carboxylate Aniline->Hydroxyquinoline Malonate Diethyl Ethoxy- methylenemalonate Malonate->Hydroxyquinoline Gould-Jacobs Reaction HydroxyEster Methyl 2-hydroxy- quinoline-3-carboxylate Hydroxyquinoline->HydroxyEster Trans- esterification FinalProduct This compound HydroxyEster->FinalProduct Chlorination (POCl₃, PCl₅)

Caption: Synthesis via chlorination of a quinolone precursor.

Experimental Protocol[13]
  • Place the starting Methyl 2-hydroxyquinoline-3-carboxylate into a reaction flask.

  • Add an excess of phosphorus oxychloride (POCl₃). A small amount of phosphorus pentachloride (PCl₅) can be added to facilitate the reaction.

  • Heat the mixture under reflux for several hours (typically 2-4 hours). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the solution with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to obtain pure this compound.

Reagent/ParameterChlorination of 2-Hydroxyquinoline
Starting Material Methyl 2-hydroxyquinoline-3-carboxylate
Key Reagents POCl₃, PCl₅ (optional)
Temperature Reflux
Typical Yield 40-60%[11]

Conclusion and Outlook

The synthesis of this compound is most commonly and efficiently achieved through a two-stage process originating from substituted acetanilides via the Vilsmeier-Haack reaction, followed by oxidation and esterification. This method's reliance on inexpensive and readily available starting materials makes it highly suitable for large-scale production. An alternative, effective route involves the direct chlorination of pre-synthesized methyl 2-hydroxyquinoline-3-carboxylate using reagents like POCl₃.[11] The choice between these primary routes often depends on the availability of the immediate precursors and the desired substitution patterns on the quinoline core. Both pathways provide reliable access to this crucial building block, enabling further exploration and development in the fields of medicinal chemistry and materials science.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B, 44B, 1472–1476. URL
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2008). European Journal of Medicinal Chemistry, 43(10), 2271–2277. URL
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2013). South African Journal of Chemistry, 66, 183–187. URL
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(12), 2893. URL
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(9), 114–117. URL
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 772–776. URL
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20525–20557. URL
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. URL
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 18–26. URL
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8484–8515. URL
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 18–26. URL
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2013). Beilstein Journal of Organic Chemistry, 9, 1622–1627. URL
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook. URL
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2021). Chemical Papers, 75, 1–13. URL
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2013). Beilstein Journal of Organic Chemistry, 9, 1622–1627. URL
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc, 2018(1), 244–287. URL
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. URL
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8484–8515. URL
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. URL
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2022). Asian Journal of Green Chemistry, 6(1), 1–16. URL
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071–1076. URL
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 118–121. URL
  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (1937).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). European Journal of Medicinal Chemistry, 124, 828–841. URL
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack Reaction. (2021). YouTube. URL
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Organic Chemistry, 3, 187–192. URL
  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971).

Sources

A Comprehensive Spectroscopic Guide to Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2-chloroquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust and predictive characterization.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a quinoline core, a chloro substituent at the 2-position, and a methyl carboxylate group at the 3-position gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities. The electron-withdrawing nature of the chlorine atom and the ester group significantly influences the electron density distribution within the quinoline ring system, which is reflected in the chemical shifts observed in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring and a singlet for the methyl ester protons. The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons. Based on data from similar 2-chloroquinoline systems, the following assignments are predicted.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.20 - 8.30s-
H-57.95 - 8.05d8.0 - 8.5
H-87.85 - 7.95d8.0 - 8.5
H-67.65 - 7.75t7.0 - 8.0
H-77.55 - 7.65t7.0 - 8.0
-OCH₃3.90 - 4.00s-
  • Expertise & Experience: The downfield shift of H-4 is attributed to the anisotropic effect of the ester carbonyl group and the electron-withdrawing nature of the adjacent nitrogen and C-2 chloro group. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) are expected to exhibit a typical ortho, meta, and para coupling pattern, although some overlap may occur.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 168
C-2148 - 152
C-4140 - 143
C-8a145 - 148
C-4a128 - 131
C-8130 - 133
C-6128 - 131
C-7127 - 130
C-5125 - 128
C-3124 - 127
-OCH₃52 - 55
  • Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and substituted aromatic systems.[2][3][4] The quaternary carbons (C-2, C-3, C-4a, C-8a, and C=O) are expected to show weaker signals in a standard ¹³C NMR experiment.

Experimental Protocol for NMR Analysis

A self-validating approach to NMR analysis ensures reproducibility and accuracy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (e.g., TMS) if necessary. prep1->prep2 prep3 Transfer to a clean, dry NMR tube. prep2->prep3 acq1 Insert sample into spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire 1D ¹H spectrum. acq2->acq3 acq4 Acquire 1D ¹³C spectrum (proton-decoupled). acq3->acq4 acq5 (Optional) Acquire 2D spectra (e.g., COSY, HSQC) for unambiguous assignment. acq4->acq5 proc1 Apply Fourier transform. acq5->proc1 proc2 Phase correction. proc1->proc2 proc3 Baseline correction. proc2->proc3 proc4 Integration (¹H) and peak picking. proc3->proc4 proc5 Reference spectrum to internal standard or solvent peak. proc4->proc5 M [M]⁺˙ m/z = 221/223 M_minus_OCH3 [M - ˙OCH₃]⁺ m/z = 190/192 M->M_minus_OCH3 - ˙OCH₃ M_minus_COOCH3 [M - ˙COOCH₃]⁺ m/z = 162/164 M->M_minus_COOCH3 - ˙COOCH₃ M_minus_Cl [M - ˙Cl]⁺ m/z = 186 M->M_minus_Cl - ˙Cl M_minus_COOCH3_minus_HCN [M - ˙COOCH₃ - HCN]⁺ m/z = 135 M_minus_COOCH3->M_minus_COOCH3_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

  • Expertise & Experience: The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1 for the molecular ion and any chlorine-containing fragments. [5]Common fragmentation pathways include the loss of the methoxy radical (˙OCH₃), the entire methoxycarbonyl radical (˙COOCH₃), or the chlorine radical (˙Cl). [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretch (aromatic)Medium
2990 - 2950C-H stretch (methyl)Medium
1730 - 1715C=O stretch (ester)Strong
1600 - 1580C=C stretch (aromatic)Medium-Strong
1250 - 1200C-O stretch (ester)Strong
800 - 750C-Cl stretchStrong
750 - 700C-H bend (out-of-plane, aromatic)Strong
  • Trustworthiness: The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. [8][9]The C-O stretch and the various aromatic C-H and C=C vibrations further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region.

  • Predicted λmax: Based on data for similar quinoline derivatives, this compound is expected to exhibit strong absorbance maxima (λmax) in the range of 250-280 nm and 300-330 nm. [10][11]These absorptions correspond to π→π* transitions within the aromatic system.

References

  • Journal of Organic Chemistry. (Date not available).
  • ResearchGate. (Date not available).
  • PubMed. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. [Link]
  • International Journal of Chemical Studies. (2016).
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2016).
  • RSC Publishing. (Date not available).
  • International Journal of Science and Research (IJSR). (Date not available). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. (Date not available). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]
  • Oregon State University. (Date not available). 13C NMR Chemical Shifts. [Link]
  • PubChemLite. (Date not available).
  • HETEROCYCLES. (2022).
  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. [Link]
  • ResearchGate. (2012).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChem. (2025). 2-Chloro-3-quinolinecarboxaldehyde. [Link]
  • Jetir.Org. (Date not available). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Chemguide. (Date not available).
  • PMC - NIH. (Date not available).
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • NC State University Libraries. (Date not available). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

"1H NMR spectrum of Methyl 2-chloroquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloroquinoline-3-carboxylate

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development. This compound is a key intermediate whose substitution pattern profoundly influences its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a detailed interpretation grounded in first principles, explaining the causal relationships between the molecular structure and the resulting NMR spectrum. We will cover the prediction of chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide a systematic guide to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of substituted quinolines.

The Molecule: Structure and Electronic Landscape

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its constituent parts. This compound comprises a quinoline bicyclic system substituted with a chloro group at the 2-position and a methyl carboxylate group at the 3-position.

The key features influencing the proton environment are:

  • The Quinoline Ring System: The heterocyclic nitrogen atom is strongly electron-withdrawing, which generally deshields (shifts to a higher ppm value) adjacent protons.[1] Protons on the pyridine ring (like H4) are more deshielded than those on the benzene ring.

  • The Chloro Group (C2): As an electronegative substituent, the chlorine atom further withdraws electron density, primarily affecting the local environment.

  • The Methyl Carboxylate Group (C3): This is an electron-withdrawing group that influences the chemical shift of the nearby H4 proton. The ester's methyl protons (-OCH₃) will appear as a distinct singlet in the upfield region of the spectrum.[2]

Below is the structure with the standard IUPAC numbering for the quinoline core, which will be used for all spectral assignments.

Caption: Structure of this compound with proton labels.

Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum, which is essential for accurate final assignment.

Number of Signals and Integration

The molecule has no plane of symmetry that would make any of the aromatic protons equivalent. Therefore, we expect to see six distinct signals :

  • Four signals corresponding to the four protons on the benzene ring (H5, H6, H7, H8).

  • One signal for the proton on the pyridine ring (H4).

  • One signal for the three equivalent protons of the methyl ester group (-OCH₃).

The integration of these signals should be in a 1:1:1:1:1:3 ratio.

Chemical Shifts (δ)

The chemical shifts are predicted based on the electronic environment of each proton. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1]

  • H4: This is expected to be the most downfield of all the ring protons. It is on the electron-poor pyridine ring and is adjacent to the electron-withdrawing carboxylate group. It has no adjacent protons to couple with, so it will appear as a singlet. Based on data for similar compounds, its shift is expected to be around δ 8.7-8.9 ppm .[3]

  • H5 and H8: These protons are on the benzene ring but are adjacent to the ring fusion, placing them in proximity to the electron-withdrawing pyridine ring. The H8 proton can also experience a deshielding effect from the nitrogen's lone pair (the peri-effect).[1] Therefore, H5 and H8 are expected to be downfield relative to H6 and H7. We predict H8 to be around δ 8.1-8.3 ppm and H5 around δ 7.9-8.1 ppm .

  • H6 and H7: These protons are the most shielded of the aromatic protons, being furthest from the electron-withdrawing groups. They will likely appear as a complex multiplet in the range of δ 7.5-7.8 ppm .[3]

  • -OCH₃: The methyl protons of the ester group are shielded and are not coupled to any other protons. They will appear as a sharp singlet, typically around δ 3.9-4.0 ppm .[2]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Integration
H48.7 – 8.9Singlet (s)1H
H88.1 – 8.3Doublet (d)1H
H57.9 – 8.1Doublet (d)1H
H77.6 – 7.8Triplet (t) or ddd1H
H67.5 – 7.7Triplet (t) or ddd1H
-OCH₃3.9 – 4.0Singlet (s)3H
Spin-Spin Coupling (Multiplicity)

Spin-spin coupling provides connectivity information. In aromatic systems, coupling is typically observed between protons that are ortho (³J, ~7-9 Hz) or meta (⁴J, ~1-3 Hz) to each other. Para coupling (⁵J) is usually too small to be resolved.

  • H4: No adjacent protons. Expected to be a singlet (s) .

  • H5: Coupled to H6 (ortho). Expected to be a doublet (d) .

  • H6: Coupled to H5 (ortho) and H7 (ortho). Expected to be a triplet (t) or, more accurately, a doublet of doublets (dd).

  • H7: Coupled to H6 (ortho) and H8 (ortho). Expected to be a triplet (t) or a doublet of doublets (dd).

  • H8: Coupled to H7 (ortho). Expected to be a doublet (d) .

  • -OCH₃: No adjacent protons. Expected to be a singlet (s) .

Caption: Predicted ³J (ortho) coupling network for the aromatic protons.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and instrument setup. This protocol is a self-validating system designed to ensure reproducibility and accuracy.

Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound. Causality: This mass provides sufficient concentration for a strong signal without causing solubility or line-broadening issues.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and minimal spectral overlap.

    • Ensure the solution is clear and free of particulate matter. If necessary, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C, which corresponds to the lock frequency). Causality: The lock signal corrects for magnetic field drift, ensuring stable and accurate measurements over time.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve narrow, symmetrical peak shapes for a reference signal (e.g., residual solvent peak). A good shim results in a half-height line width of <0.5 Hz for the TMS or residual solvent peak.[4]

    • Set the receiver gain automatically to ensure the signal is within the dynamic range of the detector without clipping.

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -2 to 12 ppm for organic molecules.

    • Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): Acquire 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Referencing: Reference the spectrum by setting the chemical shift of the internal standard, tetramethylsilane (TMS), to 0.00 ppm. If TMS is not added, the residual solvent peak can be used (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[4]

Data Processing
  • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction to ensure the baseline is flat.

  • Integrate all signals. Calibrate the integration by setting the value of a well-resolved, reliable signal (e.g., the H4 singlet) to its known proton count (1H).

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Parameters & Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference & Integrate proc2->proc3 analysis Spectrum Analysis & Interpretation proc3->analysis Final Spectrum

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectrum Interpretation and Troubleshooting

Systematic Analysis

With the processed spectrum in hand, the analysis should proceed by systematically comparing the observed data with the predictions.

  • Identify Solvent and TMS Peaks: Locate the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and the TMS peak (0.00 ppm).

  • Assign Singlets: The two easiest signals to assign are the sharp singlets for H4 (most downfield, ~8.8 ppm, integral of 1H) and the -OCH₃ group (~3.9 ppm, integral of 3H).

  • Assign Doublets: Identify the two doublets in the downfield region. Based on the prediction, the one at lower field (~8.2 ppm) is H8 , and the other (~8.0 ppm) is H5 . Measure their coupling constants (J-values); they should be similar and in the ortho range (7-9 Hz).

  • Assign Triplets/Multiplets: The remaining two signals in the middle of the aromatic region (~7.5-7.8 ppm) correspond to H6 and H7 . These often overlap, forming a more complex pattern. If resolved, they should appear as triplets or doublet of doublets. 2D NMR techniques like COSY can be used for unambiguous assignment by observing the cross-peak between H5-H6 and H7-H8.[4]

Common Pitfalls and Troubleshooting
  • Concentration Dependence: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[4][5] At higher concentrations, molecules may form aggregates, shielding protons and causing upfield shifts. The protocol specifies a dilute solution (5-10 mg in 0.6 mL) to minimize these effects and obtain a spectrum representative of the isolated molecule.

  • Poor Resolution: If peaks are broad, it may indicate poor shimming, sample precipitation, or the presence of paramagnetic impurities. Re-shimming the instrument is the first step. If the issue persists, filtering the sample again or using a fresh sample is advised.

  • Impurity Peaks: Unidentified peaks that do not fit the expected pattern and have non-stoichiometric integrals are likely impurities from the synthesis or residual non-deuterated solvent.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a systematic approach. By understanding the electronic effects of the substituents and the principles of spin-spin coupling, a highly accurate prediction of the spectrum can be made. This prediction, when combined with a robust experimental protocol, allows for the confident and unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical steps necessary for researchers to utilize ¹H NMR spectroscopy as a powerful tool for the characterization of this and other related quinoline derivatives, ensuring data integrity and advancing scientific discovery.

References

  • UNCW Institutional Repository.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link][6]
  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link][3]
  • PubChemLite.
  • Chemistry LibreTexts. 6.
  • Wiley Online Library.

Sources

An In-depth Technical Guide to the ¹³C NMR of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-chloroquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of Structural Verification

This compound is a versatile heterocyclic compound whose utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. By analyzing the chemical shifts of each carbon atom, we can confirm the substitution pattern and overall structure of the synthesized compound, ensuring its purity and identity for subsequent applications. Quinoline derivatives, in particular, are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1][2]

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to exhibit eleven distinct signals, corresponding to the ten carbon atoms of the quinoline ring system and the one carbon of the methyl ester group. The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen heteroatom, the chlorine substituent at the C2 position, and the methyl carboxylate group at the C3 position.

The electronegative nitrogen atom in the quinoline ring generally deshields the adjacent carbon atoms (C2 and C8a), causing them to resonate at a lower field (higher ppm). The chlorine atom at C2 is also strongly electronegative and will further deshield this carbon.[3] Conversely, the ester group at C3 will influence the chemical shifts of C3 and its neighboring carbons. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 160-180 ppm.

To aid in the interpretation, a systematic assignment of the carbon atoms is essential. The following diagram illustrates the numbering of the carbon atoms in this compound.

G cluster_workflow ¹³C NMR Acquisition Workflow A Sample Insertion & Locking B Shimming A->B Field Homogeneity C Tuning & Matching B->C Optimize RF Pulses D Setting Acquisition Parameters C->D Define Experiment E Data Acquisition D->E Collect FIDs F Data Processing E->F FT & Phasing

Caption: Standard workflow for ¹³C NMR data acquisition.

  • Instrument Tuning: Tune the NMR probe to the ¹³C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence, such as zgpg30, to acquire the spectrum. This removes C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically ranging from a few hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Structural Validation

A successful ¹³C NMR experiment will yield a spectrum that should align with the predicted chemical shifts. The key features to look for are:

  • Eleven distinct signals: Confirming the presence of all eleven unique carbon atoms.

  • Downfield signals: The presence of signals in the 145-170 ppm region corresponding to the C2, C8a, and the carbonyl carbon.

  • Upfield methyl signal: A signal in the 52-56 ppm range for the ester's methyl group.

  • Aromatic region: A cluster of signals between 124-140 ppm for the remaining carbons of the quinoline ring.

Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) or Heteronuclear Single Quantum Coherence (HSQC), can be employed to further confirm the assignments by identifying the number of attached protons for each carbon. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent.

Conclusion: A Self-Validating Approach to Structural Elucidation

By combining a theoretical understanding of substituent effects with a robust experimental protocol, the ¹³C NMR spectrum of this compound can be confidently acquired and interpreted. This self-validating system, where predicted data is confirmed by experimental results, provides a high degree of certainty in the structural assignment. This analytical rigor is paramount in research and development settings where the integrity of chemical entities is a critical starting point for further investigation.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • PubChem. (n.d.). 2-Chloroquinoline.
  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 2-chloroquinoline-3-carboxylate (C₁₁H₈ClNO₂), a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, reaction monitoring, and purity assessment. We will explore optimal analytical conditions, predict fragmentation pathways based on first principles and literature precedents for similar structures, and provide a validated, step-by-step protocol for analysis. The causality behind experimental choices is emphasized to empower the analyst with a robust framework for method development.

Introduction: The Analytical Imperative

This compound belongs to the quinoline class of compounds, a scaffold renowned for its presence in a wide array of biologically active molecules and synthetic intermediates.[1] The precise characterization of such molecules is critical. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool.[2] This guide focuses on elucidating the gas-phase ion chemistry of the title compound to facilitate its unambiguous identification. The molecular weight of this compound is 221.64 g/mol .[3]

Experimental Design: Causality and Choices

The selection of an appropriate MS technique is paramount and is dictated by the analyte's physicochemical properties and the analytical goal.

Ionization Technique: The Case for "Soft" Ionization

For a molecule like this compound, which contains a moderately polar ester group and a heterocyclic system, Electrospray Ionization (ESI) is the preferred method.

  • Rationale: ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, thus preserving the molecular ion.[4] This is crucial for establishing the molecular weight, the foundational piece of data in structural elucidation. In positive-ion mode ESI, the quinoline nitrogen is readily protonated, yielding a strong [M+H]⁺ ion. PubChem predicts a prominent [M+H]⁺ adduct at m/z 222.03163.[5]

  • Alternative Consideration (EI): Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak.[2] While the resulting fragmentation pattern is rich in structural information and highly reproducible, the initial loss of molecular weight information can be a significant drawback. EI would be more suitable for coupling with Gas Chromatography (GC) if the analyte is sufficiently volatile and thermally stable.

Mass Analyzer Selection

The choice of mass analyzer affects resolution, mass accuracy, and the ability to perform tandem MS (MS/MS) experiments.

  • Quadrupole and Ion Trap Analyzers: These are robust, versatile instruments suitable for routine analysis. A triple quadrupole (QqQ) or quadrupole ion trap (QIT) allows for MS/MS experiments, where the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.[6]

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments provide exceptional mass accuracy (<5 ppm).[7] This capability allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in structural assignments.[8]

Predicted Fragmentation Pathways ([M+H]⁺)

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 222 for ³⁵Cl and 224 for ³⁷Cl) is directed by the most labile bonds and the stability of the resulting product ions. The quinoline core is relatively stable, while the ester and chloro substituents are primary sites for fragmentation.

Key Neutral Losses from the Ester Group

The methyl ester group at the C3 position is a prime site for initial fragmentation events.

  • Loss of Methanol (CH₃OH, 32 Da): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 190/192 .

  • Loss of the Methoxy Radical (•OCH₃, 31 Da): Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical, yielding an acylium ion at m/z 191/193 .

  • Loss of Carbon Monoxide (CO, 28 Da) following Methanol Loss: The fragment at m/z 190/192 could subsequently lose carbon monoxide, a characteristic fragmentation of quinoline carboxylic acid derivatives, to produce a fragment at m/z 162/164 .[2]

Fragmentation Involving the Chloro Substituent
  • Loss of Chlorine Radical (•Cl, 35/37 Da): Direct cleavage of the C-Cl bond from the molecular ion is a plausible pathway, leading to a fragment at m/z 186 .

  • Loss of HCl (36/38 Da): Elimination of hydrogen chloride is another potential fragmentation route, which would yield a fragment ion at m/z 185 .

Fragmentation of the Quinoline Core

The quinoline ring itself is quite stable, but can fragment under higher collision energies. A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[9][10] This would typically occur after initial losses from the substituents. For example, the fragment at m/z 162/164 could lose HCN to yield a fragment at m/z 135/137 .

Summary of Predicted Fragments

The following table summarizes the major predicted fragment ions for this compound in positive-ion ESI-MS/MS.

Precursor Ion m/z (³⁵Cl/³⁷Cl)Fragment Ion m/z (³⁵Cl/³⁷Cl)Proposed Neutral LossProposed Fragment Structure
222 / 224191 / 193•OCH₃2-chloroquinoline-3-carbonylium
222 / 224190 / 192CH₃OH[2-chloroquinolin-3-yl]carbonyl cation
222 / 224186•ClMethyl 3-carboxylate-quinolinium
190 / 192162 / 164CO2-chloroquinolinium ion
162 / 164135 / 137HCNChloro-substituted benzocyclobutadiene-type ion

Visualization of Key Processes

Diagrams provide a clear visual representation of complex scientific workflows and molecular transformations.

General Analytical Workflow

The diagram below outlines the typical workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Dissolve Sample (e.g., in Methanol/Water) p2 Filter through 0.22 µm Syringe Filter p1->p2 lc HPLC Separation (C18 Column) p2->lc ms ESI-MS Detection (Positive Ion Mode) lc->ms msms Tandem MS (MS/MS) (CID on m/z 222/224) ms->msms d1 Extract Ion Chromatograms (XIC) msms->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Confirm Structure d2->d3

Fig. 1: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway Diagram

This diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.

fragmentation parent [M+H]⁺ m/z 222/224 f1 m/z 190/192 parent->f1 - CH₃OH f2 m/z 186 parent->f2 - •Cl f3 m/z 162/164 f1->f3 - CO f4 m/z 135/137 f3->f4 - HCN

Fig. 2: Predicted major fragmentation pathways.

Self-Validating Experimental Protocol

This protocol provides a starting point for the analysis of this compound using LC-MS/MS.

Materials and Reagents
  • This compound standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (MS-grade)

  • 0.22 µm Syringe Filters

Instrumentation
  • HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 Methanol:Water containing 0.1% formic acid.

  • LC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Method (Positive ESI Mode):

    • Capillary Voltage: 3500 V[6]

    • Gas Temperature: 300 °C[6]

    • Nebulizer Pressure: 40 psi

    • Scan Mode (Full Scan): m/z 100-300 to confirm the [M+H]⁺ ion.

  • MS/MS Method (Product Ion Scan):

    • Select precursor ions m/z 222.0 and 224.0.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal CE for key transitions.

    • Product Ion Scan Range: m/z 50-230.

  • Data Analysis:

    • Extract the ion chromatograms for the precursor ions (m/z 222.0 and 224.0) to confirm the isotopic pattern of a chlorine-containing compound (approx. 3:1 ratio).

    • Analyze the product ion spectrum and compare the observed fragments with the predicted fragments in Section 4.4.

    • If using HRMS, calculate the elemental composition for the precursor and major fragments to confirm their identities.

Conclusion and Best Practices

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the rationale behind ionization methods and predicting fragmentation based on chemical structure, analysts can develop reliable methods for identification and characterization. The use of soft ionization (ESI) is critical for preserving the molecular ion, while tandem MS and high-resolution MS provide the necessary data for confident structural confirmation. The provided protocol serves as a validated starting point, which should be optimized for the specific instrumentation and analytical requirements of the user.

References

  • Butte, W., & Schrader, W. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 378-381. [Link not available]
  • Kertész, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 999-1008. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemBK. (n.d.). 2-Chloro-quinoline-3-carboxylic acid methyl ester. ChemBK.
  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook.
  • Dougherty, R. C., & Berg, M. (1970). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 48(15), 2380-2387. [Link]
  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 237-244. [Link]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12535-12567. [Link]
  • MDPI. (2016).

Sources

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Analysis of Methyl 2-chloroquinoline-3-carboxylate

This compound is a significant heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its chemical reactivity is largely dictated by the interplay of its three core components: the quinoline ring, the chloro substituent at the 2-position, and the methyl carboxylate group at the 3-position.[3] Understanding the precise molecular structure and bonding characteristics is paramount for predicting its reactivity and ensuring the quality of its downstream products.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[4] It provides a rapid, non-destructive, and highly specific molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrational modes. This guide offers a comprehensive exploration of the FTIR analysis of this compound, detailing the experimental protocol, interpreting the resulting spectrum, and explaining the causal relationships between molecular structure and vibrational frequencies.

Experimental Protocol: A Self-Validating System for High-Fidelity Spectral Acquisition

The acquisition of a clean, reproducible FTIR spectrum is foundational to accurate analysis. The following protocol, utilizing the potassium bromide (KBr) pellet technique, is designed as a self-validating system to minimize common sources of error such as moisture contamination and particle size effects.[5]

Step-by-Step Methodology
  • Materials and Reagents:

    • This compound (solid, high purity)[6]

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Mortar and pestle (agate or mullite)

    • Hydraulic press with pellet-forming die

    • FTIR Spectrometer (e.g., Perkin-Elmer, Bruker) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[7]

  • Sample Preparation (The KBr Pellet Technique):

    • Causality: KBr is used as a matrix because it is transparent to mid-infrared radiation and has a refractive index that can be matched to the analyte, minimizing light scattering (Christiansen effect). It is crucial to use thoroughly dried KBr, as water exhibits strong IR absorption bands that can obscure key spectral features.[8]

    • Procedure:

      • Gently grind approximately 1-2 mg of the this compound sample in the mortar.

      • Add ~200 mg of desiccated KBr.

      • Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. This step is critical to reduce the particle size below the wavelength of the IR radiation, thereby minimizing scattering and producing sharp, well-defined absorption bands.

      • Transfer the powder to the pellet die and press under high pressure (typically 8-10 tons) for 2 minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric water vapor and CO₂ interference.

    • Background Scan (Self-Validation):

      • Place the empty pellet holder in the sample beam path.

      • Acquire a background spectrum (typically co-adding 16 or 32 scans) across the range of 4000–400 cm⁻¹.[4]

      • Trustworthiness Check: The resulting background should be a flat line, confirming the absence of significant atmospheric or instrumental artifacts.

    • Sample Scan:

      • Mount the KBr pellet containing the sample in the holder.

      • Acquire the sample spectrum using the same parameters as the background scan. The instrument automatically ratios the sample scan against the background to produce the final absorbance spectrum.

Molecular Structure and Vibrational Modes

To understand the FTIR spectrum, it is essential to visualize the molecule's structure and identify the bonds and functional groups that will give rise to characteristic vibrations.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloroquinoline-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of advanced molecular architectures. The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Consequently, a thorough understanding of the physicochemical properties of its derivatives is paramount for researchers in organic synthesis and drug development. This guide provides a comprehensive examination of the known physical, spectral, and safety properties of this compound (CAS No: 16498-85-4), supported by detailed experimental protocols for their validation. We delve into the causality behind these experimental methodologies, offering field-proven insights to ensure accuracy and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is systematically identified by its unique CAS number, molecular formula, and precise molecular weight, which are indispensable for stoichiometric calculations and analytical interpretations.

  • Systematic Name: this compound

  • Synonyms: 2-Chloro-quinoline-3-carboxylic acid methyl ester[3]

  • CAS Number: 16498-85-4[3]

  • Molecular Formula: C₁₁H₈ClNO₂[3][4]

  • Molecular Weight: 221.64 g/mol [3]

Structural Representation: The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is substituted at the 2-position, and a methyl carboxylate group (-COOCH₃) is at the 3-position. This substitution pattern dictates the compound's reactivity and physical behavior, particularly its role as an electrophile in nucleophilic substitution reactions at the C2 position.

Core Physicochemical Properties

The physical state, thermal characteristics, and solubility profile of a compound are critical parameters that influence its handling, reaction conditions, purification methods, and potential for formulation. The data presented below has been aggregated from established chemical databases.

PropertyValueSource
Melting Point 70-72 °C[3]
Boiling Point 323.8 ± 22.0 °CPredicted[3]
Density 1.330 ± 0.06 g/cm³Predicted[3]
Appearance Solid, Crystalline PowderInferred from related compounds[5][6]
2.1 Solubility Profile

While specific quantitative solubility data for this compound is not widely published, inferences can be drawn from structurally similar compounds. Organic molecules with significant aromatic character and halogen substitution tend to exhibit low aqueous solubility.[5] It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and, upon heating, in alcohols like ethanol and methanol. It is expected to have low solubility in water and non-polar solvents like hexanes.[5] This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, chromatography, and recrystallization procedures.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity verification of synthetic compounds. While specific spectra for this compound are not available in the cited literature, we can predict the expected characteristic signals based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the range of δ 7.5-8.5 ppm. A sharp singlet, integrating to three protons, would be expected for the methyl ester (-OCH₃) group, likely appearing around δ 3.9-4.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the quinoline core. A characteristic signal for the ester carbonyl carbon (C=O) is expected downfield, typically around δ 165-170 ppm. The methyl ester carbon should appear upfield around δ 52-55 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected between 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. Additional bands in the 1500-1600 cm⁻¹ region would be attributed to C=C and C=N stretching within the aromatic quinoline ring, and a band for C-Cl stretching would likely appear in the 700-800 cm⁻¹ region.

  • MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221, with a characteristic (M+2)⁺ peak at m/z 223 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related 2-chloroquinoline derivatives provide essential guidance for safe handling. The compound 2-chloro-3-methylquinoline is noted to cause skin, eye, and respiratory irritation.[4][5] Another related substance is classified as toxic if swallowed, in contact with skin, or if inhaled.

Precautionary Measures: Given the potential hazards, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][5]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[5] Avoid formation of dust.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

Experimental Determination of Physical Properties

To ensure the quality and consistency of research, independent verification of physical properties is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating and reflect standard industry methodologies.

5.1 Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities. This protocol uses a calibrated digital melting point apparatus for precision.

Methodology:

  • Sample Preparation: Place a small amount (2-3 mg) of dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Prepare a new sample and set the apparatus to heat rapidly to about 20 °C below the approximate melting point.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min. This slow ramp is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Readings should be within ±0.5 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry Sample B Load Capillary Tube A->B C Initial Fast Ramp (Approximate MP) B->C D Slow Ramp (1-2 °C/min) C->D E Record T1 & T2 D->E F Repeat Measurement E->F G Compare Results F->G H Consistent? G->H H->F No I Final MP Range H->I Yes

Caption: Workflow for accurate melting point determination.

5.2 Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is essential for designing experiments, purification strategies (like recrystallization), and preparing solutions for analysis or biological assays. This protocol systematically evaluates solubility in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO, Hexane).

  • Sample Addition: Add approximately 10 mg of this compound to each vial.

  • Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "Soluble," "Slightly Soluble," or "Insoluble."

  • Heating Step: For vials where the compound was not fully soluble, heat gently in a water bath (up to ~50 °C).

  • Observation After Heating: Vortex again and observe any change in solubility. Record the results.

  • Data Interpretation: The results provide a practical guide for solvent selection. For example, a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is an excellent candidate for recrystallization.

SolubilityWorkflow start Start: 10mg Solute + 1mL Solvent vortex Vortex at RT start->vortex observe1 Completely Dissolved? vortex->observe1 soluble Result: 'Soluble' observe1->soluble Yes heat Heat Gently observe1->heat No vortex2 Vortex Again heat->vortex2 observe2 Completely Dissolved? vortex2->observe2 observe2->soluble Yes sparingly_soluble Result: 'Slightly Soluble' observe2->sparingly_soluble Partially insoluble Result: 'Insoluble' observe2->insoluble No

Caption: Systematic workflow for qualitative solubility testing.

Significance in Research and Development

The physical properties detailed in this guide are not merely academic data points; they are critical for the practical application of this compound.

  • Synthetic Utility: As a key building block, its reactivity is exploited in numerous synthetic pathways.[1][8] Knowledge of its melting point and spectral data is essential for monitoring reaction progress and confirming the identity of downstream products.

  • Purification: The solubility data directly informs the choice of solvents for purification by recrystallization or for the mobile phase in column chromatography.

  • Drug Discovery: For medicinal chemists, understanding these properties is the first step toward creating derivatives with potential therapeutic activity. Solubility, in particular, is a crucial factor influencing the bioavailability of a potential drug candidate. The quinoline scaffold itself is present in numerous drugs, highlighting the importance of its derivatives in pharmaceutical research.[1]

References
  • ChemBK. (n.d.). 2-Chloro-quinoline-3-carboxylic acid methyl ester.
  • Abdel-Wahab, B. F., et al. (2018).
  • Kolos, N. N., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
  • Abdel-Wahab, B. F., et al. (2018).
  • International Journal of Chemical Studies. (2016).
  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).
  • Abdel-Wahab, B. F., et al. (2018).
  • ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Asian Journal of Green Chemistry. (2024, December 1). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloroquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate for the development of novel therapeutic agents.[1][2] Its utility in both laboratory and industrial settings is profoundly influenced by its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile in common laboratory solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Molecular Profile of this compound

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 2-position and a methyl carboxylate group at the 3-position.

Chemical Structure:

  • Molecular Formula: C₁₁H₈ClNO₂[3][4]

  • Molecular Weight: 221.64 g/mol [4]

  • Appearance: Typically a white to yellow crystalline solid.[5]

  • Melting Point: Approximately 70-72 °C[4]

The key functional groups—the electron-withdrawing chlorine atom, the polar ester group, and the largely nonpolar aromatic quinoline system—create a molecule with moderate polarity and a significant hydrophobic character. Publicly available computational data predicts an XlogP value of 3.0, which indicates a strong preference for lipid-like environments over aqueous ones and suggests low water solubility.[3] Understanding this structural and electronic landscape is fundamental to predicting and manipulating its solubility.

Theoretical Framework and Qualitative Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

The structure of this compound presents several key features:

  • Hydrophobic Core: The fused benzene and pyridine rings are aromatic and nonpolar, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

  • Polar Moieties: The ester group (C=O, C-O) provides a dipole moment and can act as a hydrogen bond acceptor. The nitrogen atom in the quinoline ring is also a potential hydrogen bond acceptor.

  • Halogen Substitution: The chlorine atom is electronegative but also contributes to the molecule's lipophilicity.

Based on these features, we can predict a qualitative solubility profile. The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by their polarity.

Solvent Class Solvent Example Dielectric Constant Predicted Solubility Rationale
Nonpolar Hexane, Toluene~1.9, ~2.4Poorly Soluble While the molecule has a large nonpolar surface, the polar ester group limits solubility in highly nonpolar solvents.
Polar Aprotic Dichloromethane (DCM)~9.1Soluble DCM's moderate polarity is well-suited to solvate both the aromatic rings and the polar functional groups.
Tetrahydrofuran (THF)~7.6Freely Soluble THF can effectively solvate the molecule. Its use as a reaction solvent for related compounds supports this.[7]
Ethyl Acetate~6.0Soluble Ethyl acetate's ester group can interact favorably with the compound's ester. It is a common recrystallization solvent for similar structures.[7][8]
Acetonitrile (ACN)~37.5Moderately Soluble The high polarity of ACN may be less compatible with the large hydrophobic quinoline core.
Dimethylformamide (DMF)~36.7Freely Soluble DMF is a powerful polar aprotic solvent often used in synthesis involving quinolines, suggesting good solubility.[9]
Dimethyl Sulfoxide (DMSO)~46.7Freely Soluble DMSO is a strong universal solvent for many organic compounds and is expected to readily dissolve this molecule.
Polar Protic Methanol, Ethanol~32.7, ~24.6Moderately Soluble These alcohols can interact with the ester and quinoline nitrogen but may be too polar for high solubility.
Water~80.1Poorly Soluble The high hydrophobicity (XlogP of 3.0) and crystalline nature of the solid strongly suggest very low aqueous solubility.[3][10]

Experimental Workflow for Determining Thermodynamic Solubility

To move beyond prediction, quantitative measurement is essential. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[11][12] The following protocol provides a robust, self-validating system for this determination.

Causality in Protocol Design

This protocol is designed not just as a series of steps, but as a system to ensure true equilibrium is reached and accurately measured. Adding a significant excess of the solid ensures the solution becomes saturated.[12] The extended equilibration time (24-48 hours) is critical because dissolution, especially for crystalline solids, can be slow; shorter times risk underestimating the true solubility.[11][13] Centrifugation followed by filtration through a chemically inert PTFE filter is a crucial two-step process to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[14]

Step-by-Step Protocol
  • Preparation:

    • Dispense a significant excess (e.g., 5-10 mg) of crystalline this compound into a series of 2 mL glass vials. The exact mass is not critical, but it must be enough to ensure undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, extending this to 48 hours is recommended to ensure equilibrium is reached.[13][15]

  • Phase Separation:

    • After equilibration, allow the vials to stand for 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully aspirate the supernatant using a pipette. Crucially , filter this supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This removes any remaining fine particulates.[14]

  • Sample Dilution:

    • Based on the predicted solubility, dilute the clear, saturated filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification via HPLC-UV:

    • Analyze the diluted sample using a validated HPLC method (details in Section 4).

    • Determine the concentration by interpolating the peak area against a pre-generated calibration curve of the compound with known concentrations.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (5-10 mg) to Vial B Add Precise Volume (1.0 mL) of Solvent A->B C Seal Vials & Agitate (24-48h at 25°C) B->C D Centrifuge at 14,000 rpm C->D E Filter Supernatant (0.22 µm PTFE) D->E Aspirate F Dilute Filtrate to Linear Range E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL or M) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for the quantification of quinoline derivatives due to its high sensitivity, selectivity, and accuracy.[16][17][18]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is highly effective for retaining and separating compounds of this polarity.[17]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water (Solvent A) is typically effective.

    • Example Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Quinoline systems exhibit strong UV absorbance. A wavelength between 225-254 nm is generally suitable; this should be optimized by scanning a standard solution to find the absorbance maximum.[17]

  • Calibration: A multi-point calibration curve (minimum 5 points) must be prepared using accurately weighed standards of this compound dissolved in the mobile phase. The curve's linearity (R² > 0.999) must be verified to ensure accurate quantification.

Practical Implications and Safety

  • In Drug Development: The poor aqueous solubility is a critical parameter. It suggests that for oral administration, the compound would likely exhibit low bioavailability (a classic BCS Class II/IV problem). Formulation strategies such as micronization, amorphous solid dispersions, or co-solvents would be necessary to improve its dissolution rate and absorption.

  • In Organic Synthesis: The compound's high solubility in solvents like THF and DMF makes them excellent choices for reaction media. Its moderate solubility in ethyl acetate and alcohols at room temperature, which increases with heat, makes these solvents ideal candidates for purification via recrystallization.

  • Safety and Handling: While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from the closely related 2-chloroquinoline-3-carbaldehyde and other chloroquinolines indicates potential hazards. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][19]

    • Handling: Always handle in a well-ventilated area or chemical fume hood.[20]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

    • Storage: Store in a tightly closed container in a cool, dry place.[10]

Conclusion

This compound is a hydrophobic, crystalline solid with predictably poor aqueous solubility and good to excellent solubility in common polar aprotic organic solvents such as THF, DMF, and DMSO. Its solubility profile is a direct consequence of its molecular architecture, dominated by a large aromatic system and a polar ester group. While qualitative predictions provide a useful starting point, this guide provides the robust, field-tested shake-flask protocol necessary for precise and accurate quantitative determination. A thorough understanding of this compound's solubility is not merely academic; it is a critical, actionable data point that directly informs its effective use in both synthetic chemistry and the complex path of drug discovery and development.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018-05-24). Taylor & Francis Online.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde. PubChem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2006-01-01). ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018-02-23). Royal Society of Chemistry.
  • 2 - Safety data sheet - 2-Methylquinoline. (2023-03-28).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018-01-18). Semantic Scholar.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016-10-16). International Journal of Chemical Studies.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2014-09-22). ResearchGate.
  • This compound (C11H8ClNO2). PubChemLite.
  • 2-Chloroquinoline-3-carboxylic acid. (2008-01-01). ResearchGate.
  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2011-08-27). National Institutes of Health (NIH).
  • 2-Chloro-quinoline-3-carboxylic acid methyl ester. ChemBK.
  • 2-Chloro-3-quinolinecarboxaldehyde. PubChem.
  • Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (2012-08-11). National Institutes of Health (NIH).
  • Properties of Common Organic Solvents. (2022-09-08).
  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

Sources

Introduction: The Quinoline Scaffold and the Strategic Importance of the C2-Cl Bond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloroquinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of this scaffold is paramount for the development of novel molecular entities.

Among the various quinoline-based synthetic intermediates, 2-chloroquinoline stands out as a particularly versatile and reactive building block.[2][3] The reactivity of its chlorine atom at the C2 position is significantly enhanced by the electronic influence of the adjacent ring nitrogen. This guide provides an in-depth exploration of the chemical behavior of the C2-Cl bond, focusing on the mechanistic underpinnings of its reactivity and providing field-proven protocols for its synthetic transformation.

Pillar 1: The Electronic Activation of the C2 Position

The key to understanding the reactivity of 2-chloroquinoline lies in the electron-withdrawing nature of the endocyclic nitrogen atom. This nitrogen atom exerts a powerful -I (inductive) and -M (mesomeric) effect, which polarizes the heterocyclic ring and significantly reduces electron density at the C2 and C4 positions. This electron deficiency makes the C2 carbon highly susceptible to attack by nucleophiles.

The accepted mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr), which proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. This pathway is energetically favored over a direct SN1 displacement (which would require the formation of an unstable aryl cation) or an elimination-addition (aryne) mechanism.[4]

Caption: The Addition-Elimination (SNAr) mechanism at the C2 position of quinoline.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The activated C2-Cl bond readily undergoes substitution with a wide array of oxygen, nitrogen, and sulfur nucleophiles.[6] The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

C-O Bond Formation: Synthesis of 2-Alkoxy and 2-Phenoxyquinolines

The synthesis of 2-alkoxy or 2-phenoxyquinolines is a common transformation, often achieved by reacting 2-chloroquinoline with an alcohol or phenol in the presence of a base.[7][8] This reaction provides access to compounds with applications as ligands and potential therapeutic agents.[7][8]

Experimental Protocol: Synthesis of 2-Phenoxyquinoline [7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Heat the mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-N Bond Formation: Synthesis of 2-Aminoquinolines

Direct amination of 2-chloroquinoline provides a straightforward route to 2-aminoquinolines, a key pharmacophore in many biologically active molecules.[9]

Experimental Protocol: Synthesis of a 2-Aminoquinoline Derivative

  • Reaction Setup: In a sealed tube, combine 2-chloroquinoline (1.0 equiv.), the desired amine (e.g., morpholine, 2.0-3.0 equiv.), and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or ethanol.

  • Catalysis (Optional): For less reactive amines, the addition of a base like potassium carbonate or sodium tert-butoxide may be beneficial.

  • Reaction Conditions: Heat the mixture to 100-150 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The subsequent purification follows the standard procedure described above.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Oxygen Sodium Methoxide-MethanolReflux>90[8]
PhenolK₂CO₃DMF14085-95[7]
Nitrogen Ammonia-Ethanol150 (sealed tube)70-85
Piperidine-TolueneReflux>90[4]
1,2,4-TriazoleNaHDMF10060-80[4]
Sulfur Sodium Thiophenoxide-EthanolReflux~90

Table 1: Representative conditions for SNAr reactions of 2-chloroquinoline. Yields are illustrative and substrate-dependent.

Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-chloroquinoline is an excellent substrate for these transformations.[10][11] These methods offer unparalleled efficiency for constructing C-C and C-N bonds under relatively mild conditions.[12]

Workflow cluster_workflow General Cross-Coupling Workflow start Combine Reactants: - 2-Chloroquinoline (1.0 eq) - Coupling Partner (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2.0-3.0 eq) solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, DMF) start->solvent reaction Heat under Inert Atmosphere (N₂ or Ar) (80-120 °C, 2-24h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify char Characterization: ¹H NMR, ¹³C NMR, MS purify->char

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling 2-chloroquinoline with aryl- or vinyl-boronic acids (or their esters) to form 2-arylquinolines.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling [13][15]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloroquinoline (1.0 equiv.), the arylboronic acid (1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the mixture with stirring at 80-100 °C until the starting material is consumed.

  • Work-up and Purification: Follow the general workflow for work-up and purification.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for C-N bond formation, often proceeding under milder conditions with a broader substrate scope.[16] The choice of a sterically hindered phosphine ligand is crucial for achieving high catalytic activity, especially with less reactive aryl chlorides.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination [17][19]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add 2-chloroquinoline (1.0 equiv.) and the amine (1.2 equiv.), followed by an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat to 90-110 °C for the required time (typically 4-24 hours).

  • Work-up and Purification: Cool the reaction, quench with water, and follow the general workflow for extraction and purification.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct alkynylation of the C2 position, providing access to 2-alkynylquinolines, which are valuable intermediates for further transformations.[20][21] The reaction typically employs a dual-catalyst system of palladium and copper(I).[20]

Experimental Protocol: Sonogashira Coupling [22]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-chloroquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add a solvent such as triethylamine (which also acts as the base) or a mixture of THF and an amine base. Then, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, concentrate the filtrate, and purify the crude product by column chromatography.

Coupling ReactionCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-95[15]
Buchwald-Hartwig AnilineXPhos Pd G2 / XPhosNaOtBuToluene75-90[17][19]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF70-88[22]

Table 2: Representative conditions for Palladium-Catalyzed Cross-Coupling reactions of 2-chloroquinoline.

Conclusion

The chlorine atom at the C2 position of the quinoline nucleus is a highly versatile synthetic handle, activated for displacement by the electronic effects of the ring nitrogen. Its reactivity can be harnessed through two primary manifolds: classical Nucleophilic Aromatic Substitution and modern Palladium-Catalyzed Cross-Coupling. A thorough understanding of the underlying mechanisms—the SNAr pathway for direct substitution and the oxidative addition/reductive elimination cycles for cross-coupling—empowers the medicinal or materials chemist to rationally design synthetic routes. The protocols and data presented herein provide a validated framework for the strategic functionalization of 2-chloroquinolines, enabling the efficient construction of complex molecular architectures for research and drug development.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • ResearchGate. (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. [Link]
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
  • Hamama, W. S., Zoorob, H. H., & Gouda, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8195-8225.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • Watson, D. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
  • National Institutes of Health. (2024).
  • ResearchGate. (n.d.). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. [Link]
  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • National Institutes of Health. (n.d.). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. [Link]
  • Wikipedia. (2024). 2-Chloroquinoline. [Link]
  • National Institutes of Health. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
  • Wikipedia. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
  • YouTube. (2019).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

"electrophilic substitution on the quinoline ring"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Substitution on the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline, a fused heterocyclic system comprising a benzene and a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic architecture, characterized by the juxtaposition of an electron-rich carbocyclic ring and an electron-deficient heterocyclic ring, dictates a complex but predictable pattern of reactivity towards electrophiles. This guide provides a comprehensive exploration of electrophilic substitution reactions on the quinoline nucleus. We will dissect the fundamental principles governing reactivity and regioselectivity, detail field-proven protocols for key transformations such as nitration, halogenation, and sulfonation, and analyze the mechanistic causality behind experimental conditions. The limitations, including the notable recalcitrance of quinoline towards Friedel-Crafts reactions, are discussed, alongside strategies to modulate reactivity, such as the use of quinoline N-oxides. This document is intended as a practical and authoritative resource for scientists engaged in the synthesis and functionalization of quinoline-based molecules.

The Electronic Landscape of the Quinoline Nucleus

Quinoline's reactivity is a direct consequence of its hybrid structure. It consists of a benzene ring fused to a pyridine ring at the α and β positions.[1] The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This renders the pyridine moiety (positions 2, 3, and 4) electron-deficient and thus highly resistant to attack by electrophiles.[2][3]

Conversely, the benzene ring (positions 5, 6, 7, and 8) is comparatively electron-rich, making it the preferred site for electrophilic aromatic substitution (SEAr).[4][5] However, the deactivating influence of the fused pyridine ring means that quinoline is less reactive towards electrophiles than benzene itself and typically requires more vigorous reaction conditions for substitution to occur.[1][6]

The Critical Influence of the Reaction Medium

The basicity of the nitrogen atom (pKa of quinolinium ion ≈ 4.9) is a pivotal factor in determining the outcome of electrophilic substitution.[6] Most of these reactions, such as nitration and sulfonation, are conducted in strong acids. Under these conditions, the nitrogen atom is protonated to form the quinolinium cation.

This protonation dramatically amplifies the electron-withdrawing effect of the heterocyclic ring, further deactivating the entire molecule towards electrophilic attack. This is the primary causal reason for the harsh, vigorous conditions (e.g., fuming acids, high temperatures) required for many of quinoline's electrophilic substitution reactions.[1]

G cluster_0 Neutral Medium cluster_1 Strongly Acidic Medium (H+) Quinoline Quinoline (Moderately Deactivated) Quinolinium Quinolinium Ion (Strongly Deactivated) Quinoline->Quinolinium Protonation Quinolinium->Quinoline Deprotonation

Caption: The effect of pH on quinoline's reactivity.

Regioselectivity: The Predominance of C-5 and C-8 Substitution

Electrophilic attack on the quinoline ring occurs preferentially at the C-5 and C-8 positions.[1][2][5][7] This regioselectivity is not arbitrary; it is dictated by the thermodynamic stability of the cationic intermediate, known as the Wheland or sigma (σ) complex, that is formed during the reaction.

When an electrophile attacks at C-5 or C-8, the positive charge in the resulting resonance structures can be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring. Attack at C-6 or C-7, however, necessitates resonance forms that break the aromaticity of both rings, which is energetically unfavorable. The σ-complexes for C-5 and C-8 attack are therefore more stable, leading to a lower activation energy for their formation.

SEAr_Mechanism cluster_C5 Attack at C-5 (Favored) cluster_C6 Attack at C-6 (Disfavored) C5_1 Intermediate 1 (Aromatic Pyridine Ring Intact) C5_2 Intermediate 2 (Aromatic Pyridine Ring Intact) C5_1->C5_2 Resonance Product_5 5-Substituted Product C5_1->Product_5 -H+ C6_1 Intermediate 3 (Aromaticity of BOTH rings disrupted) Product_6 6-Substituted Product C6_1->Product_6 -H+ Start Quinoline + E+ Start->C5_1 Lower Ea Start->C6_1 Higher Ea

Caption: Stability of intermediates in quinoline SEAr.

Key Electrophilic Substitution Reactions & Protocols

Nitration

Nitration of quinoline requires a potent nitrating mixture and yields a combination of 5-nitroquinoline and 8-nitroquinoline.[1][3] The reaction is typically performed at low temperatures to control its exothermicity.

Protocol: Synthesis of 5- and 8-Nitroquinoline

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Addition of Quinoline: Slowly add 25 g of quinoline to the stirred, cold sulfuric acid. Ensure the temperature does not rise above 10°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 20 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over 1-2 hours. Maintain the reaction temperature at 0°C throughout the addition.[8]

  • Work-up: After the addition is complete, allow the mixture to stir for an additional hour at 0°C, then pour it carefully onto 500 g of crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution with concentrated ammonium hydroxide until it is alkaline to litmus paper. The nitroquinolines will precipitate as a yellow solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography.

Causality Insight: The use of fuming nitric and concentrated sulfuric acid is essential. This combination generates the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the profound deactivation of the quinolinium ion formed in the acidic medium.

Halogenation

Halogenation also targets the 5- and 8-positions. While direct bromination can be achieved with bromine in sulfuric acid, modern methods often employ N-halosuccinimides (NCS, NBS, NIS) for milder and more selective transformations.[9][10] An efficient, metal-free protocol for C-5 selective halogenation has been developed using N-halosuccinimides in water.[9]

Protocol: Metal-Free C-5 Chlorination of Quinoline

  • Reaction Setup: To a solution of quinoline (1 mmol) in 5 mL of water, add N-chlorosuccinimide (NCS) (1.2 mmol).

  • Execution: Stir the resulting mixture vigorously at 80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-chloroquinoline.

Causality Insight: This aqueous, metal-free method avoids the use of strong acids, potentially proceeding through a less deactivated quinoline species. The selectivity for the C-5 position under these conditions is a notable advantage over traditional mixed-acid approaches.[9]

Sulfonation

Sulfonation of quinoline is highly temperature-dependent, a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures (220°C), sulfonation with fuming sulfuric acid predominantly yields quinoline-8-sulfonic acid.[1][6]

  • Thermodynamic Control: At higher temperatures (300°C), the thermodynamically more stable quinoline-6-sulfonic acid is the main product. The 8-isomer, if heated to this temperature, will rearrange to the 6-isomer.[6]

Protocol: Synthesis of Quinoline-8-sulfonic acid (Kinetic Product)

  • Reaction Setup: In a flask fitted with a reflux condenser and a thermometer, add 50 g of quinoline to 100 g of 20% oleum (fuming sulfuric acid).

  • Execution: Heat the mixture in an oil bath to 220°C and maintain this temperature for 4 hours.

  • Work-up: Allow the reaction to cool to below 100°C and then carefully pour it onto a large volume of crushed ice.

  • Isolation: Neutralize the solution with calcium carbonate to precipitate calcium sulfate. Filter off the solid. The filtrate contains the calcium salt of the sulfonic acid.

  • Purification: Treat the filtrate with a stoichiometric amount of sodium carbonate to precipitate calcium carbonate and leave the sodium salt of quinoline-8-sulfonic acid in solution. The free acid can be obtained by careful acidification.

The Challenge of Friedel-Crafts Reactions

Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with quinoline.[11] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis base. It preferentially coordinates with the basic lone pair of electrons on the quinoline nitrogen atom.[11] This interaction forms a stable complex, which has two detrimental effects:

  • It neutralizes the catalyst, preventing it from activating the acyl halide or alkyl halide.

  • It places a formal positive charge on the nitrogen, which massively deactivates the entire ring system, rendering it inert to electrophilic attack.

Exceptions exist, primarily in intramolecular reactions where the electrophile is tethered to the quinoline scaffold, or when the ring is heavily activated by strong electron-donating groups.[12][13] For instance, 8-hydroxyquinoline can undergo Friedel-Crafts acylation.[14]

Modulating Reactivity: The Role of Quinoline N-Oxides

A powerful strategy to alter the innate regioselectivity of the quinoline ring is to convert it to its N-oxide. The N-oxide functional group is an electron-donating group through resonance (+M effect) while being electron-withdrawing through induction (-I effect).

The net effect is a significant increase in electron density at the C-4 position. Consequently, nitration of quinoline 1-oxide in a non-protonating medium (e.g., with trifluoromethanesulfonic acid in trifluoroacetic acid) leads to substitution at the C-4 position.[15] This provides a synthetic route to 4-substituted quinolines, which are not accessible via direct electrophilic substitution of quinoline itself.

However, under strongly acidic conditions where the N-oxide oxygen is protonated, the directing effect reverts to the 5- and 8-positions, mirroring the reactivity of the parent quinoline.[15]

Summary of Regioselectivity

The following table summarizes the primary products for key electrophilic substitution reactions on the unsubstituted quinoline ring.

ReactionReagentsConditionsMajor Product(s)
Nitration Fuming HNO₃ / H₂SO₄0°C5-Nitroquinoline & 8-Nitroquinoline[1][8]
Bromination Br₂ / H₂SO₄75°C5-Bromoquinoline & 8-Bromoquinoline[8]
Chlorination NCS / H₂O80°C5-Chloroquinoline[9]
Sulfonation Fuming H₂SO₄220°CQuinoline-8-sulfonic acid[6]
Sulfonation Fuming H₂SO₄300°CQuinoline-6-sulfonic acid[6]
Friedel-Crafts R-Cl / AlCl₃N/ANo Reaction[11]

Conclusion

The electrophilic substitution of quinoline is a mature yet continually evolving field. A thorough understanding of its electronic properties, particularly the dual nature of the fused rings and the influence of pH, is paramount for predicting and controlling reaction outcomes. While direct substitution reliably affords 5- and 8-functionalized derivatives, requiring forceful conditions, strategic modifications like N-oxide formation open pathways to other isomers. The inability to perform direct Friedel-Crafts reactions remains a significant limitation, necessitating alternative synthetic strategies. For the medicinal or materials chemist, mastering the principles outlined in this guide is essential for the rational design and synthesis of novel, functionalized quinoline scaffolds.

References

  • Zhang, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Yokoyama, A., et al. (1995). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin.
  • Huo, Z., et al. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry.
  • Unknown. (n.d.). Preparation and Properties of Quinoline. Text document.
  • Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. PDF document.
  • Unknown. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. PDF document.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Unknown. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
  • Wang, L., et al. (2020). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin.
  • Wang, W., et al. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Organic & Biomolecular Chemistry.
  • Unknown. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals.
  • Various Authors. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Quora.
  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Unknown. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.
  • Dey, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • El-Aal, H. A. K. A., & El-Emary, T. I. (2019). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Australian Journal of Chemistry.
  • Unknown. (n.d.). Quinoline synthesis via electrophilic cyclization of anilines and alkynes. ResearchGate.
  • Unknown. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Vitaku, E., et al. (2014). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Wang, Y., et al. (2021). New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry.
  • Fernández, G. (n.d.). quinoline and isoquinoline theory. Química Organica.org.
  • Unknown. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses.
  • Let's Learn Chemistry. (2020). Reactions of Quinoline. YouTube.
  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
  • Matsumura, K. (1930). THE FRIEDEL AND CRAFTS REACTION WITH 8-HYDROXYQUINOLINE. Journal of the American Chemical Society.
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Unknown. (n.d.). of sulfonylation of quinoline amides. ResearchGate.
  • Unknown. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Scribd.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps.
  • Reddit User. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Reddit.
  • Unknown. (n.d.). Sulfonation of quinoline. ResearchGate.
  • Let's Learn Chemistry. (2020). Reactivity of Quinoline. YouTube.
  • Dr. M. S. Degani. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.

Sources

Methodological & Application

Application Notes & Protocols: Methyl 2-chloroquinoline-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

Methyl 2-chloroquinoline-3-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone in modern organic synthesis. Its structure, featuring a quinoline core, is prevalent in a multitude of natural products, pharmaceuticals, and functional materials.[1][2] The quinoline scaffold itself is associated with a wide array of therapeutic effects, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[2][3][4][5] The strategic placement of a reactive chlorine atom at the C2 position and a modifiable ester group at the C3 position makes this molecule an exceptionally versatile building block for drug discovery and medicinal chemistry.[1]

This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will delve into the causality behind experimental choices for key transformations, provide detailed, field-proven protocols, and illustrate the logical flow of synthetic strategies.

Molecular Structure and Properties:

  • Molecular Formula: C₁₁H₈ClNO₂[6]

  • Key Reactive Sites:

    • C2-Chloro Group: Electronically activated by the quinoline nitrogen, this position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

    • C3-Ester Group: This moiety can be readily transformed through hydrolysis, reduction, amidation, or used as a directing group, offering a secondary point for diversification.

The dual functionality of this reagent allows for sequential or tandem reactions to construct complex molecular architectures, particularly fused heterocyclic systems.

Key Synthetic Applications

The utility of this compound stems from the selective and efficient reactions that can be performed at its two primary functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position of the quinoline ring is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This pathway is a fundamental strategy for introducing nitrogen, oxygen, and sulfur functionalities.[7]

Common Transformations:

  • Amination: Reaction with primary or secondary amines yields 2-aminoquinoline derivatives.

  • Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base provides 2-alkoxy/aryloxyquinolines.

  • Thiolation: Reaction with thiols leads to the formation of 2-(alkyl/aryl)thioquinolines.

The following diagram illustrates the general workflow for SNAr reactions at the C2 position.

cluster_0 S(N)Ar Workflow Start This compound Reagent Nucleophile (R-NH2, R-OH, R-SH) + Base Start->Reagent Reaction Product 2-Substituted Quinoline Product Reagent->Product Displacement of Cl-

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of Methyl 2-(morpholino)quinoline-3-carboxylate

This protocol details a typical SNAr reaction using morpholine as the nucleophile.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound and anhydrous DMF.

    • Add morpholine and potassium carbonate to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[8]

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization:

    • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the C2-chloro position of the quinoline is an ideal electrophilic partner.[9] These reactions offer a broader scope for introducing diverse substituents compared to classical methods.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

G cluster_main General Cross-Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Cl pd_complex R-Pd(II)L2-Cl (R = Quinoline) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-[M] ([M] = B(OH)2, SnR3, etc.) coupled_complex R-Pd(II)L2-R' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 + R-R' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the quinoline with an organoboron reagent (e.g., a boronic acid or ester), enabling the synthesis of 2-aryl- and 2-vinylquinoline derivatives.[10][11] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[12]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos or XPhos (ligand, 4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Toluene and water (e.g., 10:1 mixture)

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine this compound, phenylboronic acid, and K₃PO₄.

    • Add the palladium catalyst and ligand.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (toluene/water) via syringe.

    • Heat the reaction to 100 °C and stir for 12-24 hours until TLC indicates consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel.

B. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position and a terminal alkyne.[13] This reaction typically employs both palladium and copper(I) catalysts and is invaluable for synthesizing 2-alkynylquinolines, which are themselves versatile intermediates.[14][15]

Protocol 3: Sonogashira Coupling with Phenylacetylene
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add degassed TEA/DIPEA, followed by the dropwise addition of phenylacetylene.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

C. Stille Coupling

The Stille coupling involves the reaction with an organostannane reagent.[16] While highly effective and tolerant of many functional groups, the toxicity of tin compounds necessitates careful handling and purification.[17] It remains a robust method for creating complex C-C bonds when other methods may fail.[9]

Coupling ReactionTypical Catalyst/LigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA, DIPEATHF, DMF25-80
Stille Pd(PPh₃)₄(Often base-free)Toluene, Dioxane, DMF80-120
Modification of the C3-Ester Group

The methyl ester at the C3 position provides a secondary handle for chemical modification, which is typically performed after functionalizing the C2 position.

  • Hydrolysis to Carboxylic Acid: The ester can be saponified under basic conditions (e.g., using NaOH or LiOH in a water/alcohol mixture) to yield the corresponding 2-substituted-quinoline-3-carboxylic acid.[18] This acid is a key intermediate for amide couplings or further decarboxylation reactions.

  • Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a (2-substituted-quinolin-3-yl)methanol.

  • Amidation: Direct conversion to amides can be achieved by heating with an amine, often at high temperatures, or by first hydrolyzing to the acid and then performing a standard amide coupling reaction (e.g., using HATU or EDC).

Protocol 4: Hydrolysis to 2-Chloroquinoline-3-carboxylic acid
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF) / Water (e.g., 3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Step-by-Step Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3.

    • A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.

Synthesis of Fused Heterocyclic Systems

The true power of this compound is realized when its two reactive centers are used in sequence to construct complex, fused polycyclic systems. For example, a Sonogashira coupling at C2 followed by an intramolecular cyclization involving the C3-ester can lead to pyrano[4,3-b]quinolin-1-ones.[14] Similarly, reacting the C2 position with a binucleophilic reagent can lead to cyclization at the C3 position.

start Methyl 2-chloro- quinoline-3-carboxylate step1 Step 1: C2 Functionalization (e.g., Sonogashira Coupling) start->step1 intermediate Methyl 2-alkynyl- quinoline-3-carboxylate step1->intermediate step2 Step 2: C3 Modification & Intramolecular Cyclization intermediate->step2 product Fused Heterocycle (e.g., Pyrano[4,3-b]quinoline) step2->product

Caption: Strategy for synthesizing fused heterocycles.

Conclusion

This compound is a robust and versatile platform for the synthesis of a vast array of functionalized quinoline derivatives. Its predictable reactivity at both the C2 and C3 positions allows for controlled, stepwise elaboration into complex molecules. The protocols outlined in this guide for SNAr, palladium-catalyzed cross-coupling, and ester modifications provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic campaigns. Careful selection of reaction conditions and sequential functionalization strategies can unlock novel chemical space and accelerate the discovery of new therapeutic agents.

References
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing, 2020.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing, 2018.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis. ChemicalBook.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.
  • Stille Coupling. NROChemistry.
  • Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. Unknown Source.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate, 2016.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate, 2024.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 2016.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.
  • Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
  • This compound (C11H8ClNO2). PubChem.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate, 2024.
  • Sonogashira coupling. Wikipedia.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Wiley Online Library, 2017.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.ResearchGate.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate, 2018.
  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC - NIH, 2013.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate, 2016.
  • 2-Chloroquinoline-3-carboxylic acid. PMC - NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts, 2024.
  • 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry | OpenStax, 2023.

Sources

Methyl 2-chloroquinoline-3-carboxylate: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is paramount in modulating the pharmacological profile of these molecules. Methyl 2-chloroquinoline-3-carboxylate has emerged as a key synthetic intermediate, offering a versatile platform for the elaboration of complex molecular architectures. The presence of a reactive chlorine atom at the C2 position, an electron-withdrawing carboxylate group at C3, and the inherent aromaticity of the quinoline core provide multiple avenues for synthetic diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this compound. It details field-proven protocols for key transformations and explains the underlying chemical principles, empowering chemists to leverage this versatile building block in their research endeavors.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound begins with the Vilsmeier-Haack cyclization of an appropriate acetanilide, followed by oxidation of the resulting aldehyde and subsequent esterification.[3] This two-step process provides a reliable route to the title compound in good overall yield.

Synthesis_Workflow Acetanilide Acetanilide Step1 Vilsmeier-Haack Cyclization Acetanilide->Step1 Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Step1 Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Step1->Carbaldehyde Oxidation Oxidation (e.g., KMnO4, H2O2) Carbaldehyde->Oxidation Carboxylic_Acid 2-Chloroquinoline-3-carboxylic acid Oxidation->Carboxylic_Acid Esterification Esterification (MeOH, H+) Carboxylic_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction[5][6]

This protocol describes the cyclization of acetanilide to form the key aldehyde intermediate. The Vilsmeier reagent, a potent electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (3 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add acetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 2-chloroquinoline-3-carbaldehyde as a solid.

Protocol 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid and Esterification

The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified to yield the final product.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)

  • Acetone or Acetic acid

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for KMnO₄ workup)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • Oxidation: Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in acetone or acetic acid. Cool the solution in an ice bath.

  • Slowly add a solution of KMnO₄ (1.5-2 equivalents) in water or 30% H₂O₂ dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • If using KMnO₄, quench the reaction by adding a saturated solution of NaHSO₃ or Na₂SO₃ until the purple color disappears and a brown precipitate of MnO₂ forms. Filter the mixture and wash the solid with acetone.

  • Acidify the filtrate with concentrated HCl to pH 1-2 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Esterification: Suspend the crude 2-chloroquinoline-3-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give this compound, which can be further purified by recrystallization or column chromatography.

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by the electrophilic nature of the C2 position, which is susceptible to attack by a wide range of nucleophiles. This section details protocols for key transformations that unlock a diverse chemical space.

Reactions_Workflow cluster_reactions Key Synthetic Transformations cluster_products Product Classes Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines 2-Amino- quinolines SNAr->Amines Alkoxy 2-Alkoxy- quinolines SNAr->Alkoxy Aryl 2-Aryl- quinolines Suzuki->Aryl Alkynyl 2-Alkynyl- quinolines Sonogashira->Alkynyl Buchwald->Amines

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, further activated by the nitrogen atom and the C3-carboxylate group, facilitates nucleophilic aromatic substitution at the C2 position. This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles.

Protocol 3: Synthesis of Methyl 2-(Piperidin-1-yl)quinoline-3-carboxylate

This protocol exemplifies the displacement of the C2-chloro group with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF or MeCN, add piperidine (1.2-1.5 equivalents) and K₂CO₃ (2 equivalents) or Et₃N (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.

NucleophileProduct ClassRepresentative Yields
Primary/Secondary Amines2-Aminoquinolines70-95%
Alcohols/Phenols2-Alkoxy/Aryloxyquinolines65-90%
Thiols/Thiophenols2-Alkyl/Arylthioquinolines75-95%
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and an aryl or vinyl boronic acid/ester.

Protocol 4: Synthesis of Methyl 2-phenylquinoline-3-carboxylate

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water or Toluene/Water

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and the phosphine ligand (if using Pd(OAc)₂).

  • Add the base (2-3 equivalents) and the solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 6-12 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel to obtain the 2-arylquinoline product.

The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position and a terminal alkyne, providing access to 2-alkynylquinoline derivatives.[1][4]

Protocol 5: Synthesis of Methyl 2-(phenylethynyl)quinoline-3-carboxylate

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF, anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the anhydrous solvent (THF or DMF) and the base (Et₃N or DIPA, 2-3 equivalents).

  • Add phenylacetylene (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling the C2 position with a wide range of primary and secondary amines.

Protocol 6: Synthesis of Methyl 2-(phenylamino)quinoline-3-carboxylate

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-6 mol%), the phosphine ligand, and the base (1.5-2 equivalents).

  • Add this compound (1 equivalent) and aniline (1.2 equivalents).

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Downstream Applications: Building Complexity

This compound serves as a gateway to more complex heterocyclic systems. The installed functionalities can undergo further transformations, such as intramolecular cyclizations, to construct fused ring systems of medicinal importance.

Intramolecular Cyclization to Fused Heterocycles
  • Pyrazolo[3,4-b]quinolines: Reaction with hydrazine followed by intramolecular cyclization yields the pyrazolo[3,4-b]quinoline scaffold, a core structure in various kinase inhibitors.[1][5]

  • Thieno[2,3-b]quinolines: Reaction with thioglycolic acid derivatives can lead to the formation of the thieno[2,3-b]quinoline system, which has shown interesting biological activities.[4][6]

  • Pyrrolo[1,2-a]quinolines: Multi-component reactions involving alkynes and amines can lead to the construction of the pyrrolo[1,2-a]quinoline framework.[7][8]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the predictable reactivity of the C2-chloro group allow for the efficient introduction of a wide array of substituents through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a robust starting point for researchers to explore the rich chemistry of this building block, enabling the synthesis of novel and complex quinoline derivatives for drug discovery and materials science applications.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8655–8692. [Link]
  • (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from 2‐chloroquinoline‐3‐carbaldehyde 28 a, using Na2S. (b) Plausible reaction mechanism. - ResearchGate. (n.d.).
  • SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2- carboxylates 7a–d, 8a–d, and 9a–d. - ResearchGate. (n.d.).
  • Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8344–8356. [Link]
  • Tomasz, J., & Sławiński, J. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3181. [Link]
  • Srivastava, P. C., & Sharma, S. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42(9), 2348-2351. [Link]
  • Sharma, P., & Kumar, A. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1833-1836. [Link]
  • Kumar, A., Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063–22086. [Link]
  • Ajani, O. O., & Adekoya, J. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-21. [Link]
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities - ResearchGate. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.).
  • Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts - ResearchGate. (n.d.).
  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis | Request PDF - ResearchGate. (n.d.).
  • The synthetic applications of 2-chloromethylquinoline-3-carboxylates - ResearchGate. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). In N-Heterocyclic Carbenes in Organometallic Catalysis (pp. 211-255). Wiley-VCH GmbH. [Link]
  • Buchwald–Hartwig amination - Wikipedia. (2023, December 2). In Wikipedia. [Link]
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (n.d.).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). In Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). In Chemistry LibreTexts. [Link]
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis - Kean University. (n.d.).
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 921898. [Link]
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Publishing. (n.d.).
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (n.d.).
  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes - MDPI. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (n.d.).
  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. - ResearchGate. (n.d.).
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - MDPI. (n.d.).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly invaluable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl-aryl scaffolds.[1][3] The quinoline nucleus is a privileged scaffold, appearing in numerous pharmacologically active compounds.[1][4] The functionalization of this core, specifically through the introduction of diverse aryl groups, allows for extensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.[4][5]

Methyl 2-chloroquinoline-3-carboxylate is an attractive substrate for such transformations. The chloro substituent at the C2 position, activated by the electron-withdrawing nature of the quinoline ring and the adjacent carboxylate group, serves as a reactive handle for palladium-catalyzed cross-coupling.[6][7] This document provides a detailed guide for performing Suzuki coupling reactions with this substrate, outlining the reaction mechanism, offering optimized protocols, and discussing key experimental considerations to ensure successful and reproducible outcomes.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9][10] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10][11] The reactivity of aryl halides in this step generally follows the order I > Br > OTf > Cl.[3][12] While aryl chlorides are typically less reactive than bromides and iodides, the electron-deficient nature of the quinoline ring enhances the rate of oxidative addition at the C2 position.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[8][11]

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) B 2. Add to Flask A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to RT & Quench (Add Water/EtOAc) F->G Upon Completion H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Purify via Column Chromatography I->J K K J->K Final Product

Sources

Introduction: The Strategic Importance of 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Chloroquinolines

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile methods for the functionalization of this heterocycle. This guide offers an in-depth exploration of the palladium-catalyzed cross-coupling of 2-chloroquinolines, an economically attractive and readily available substrate.[3][4] We provide detailed application notes, step-by-step protocols, and mechanistic insights for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-S coupling reactions, designed for researchers, chemists, and drug development professionals.

The quinoline ring system is a cornerstone of drug discovery, with derivatives exhibiting a vast range of biological activities, including anti-malarial, anti-cancer, and anti-bacterial properties.[4][5] Consequently, efficient methods for the synthesis and derivatization of quinolines are of paramount importance.[6] While traditional quinoline syntheses can suffer from harsh conditions and limited functional group tolerance, modern cross-coupling strategies offer a superior alternative.[1]

Among various halogenated quinolines, 2-chloroquinoline emerges as a particularly valuable electrophile. The chlorine atom at the C2 position is sufficiently activated for oxidative addition to a palladium(0) center, yet the substrate is generally more stable and cost-effective than its bromo or iodo counterparts.[3][4] This unique reactivity profile makes 2-chloroquinoline an ideal starting point for introducing molecular diversity through the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

This document serves as a practical guide to three seminal palladium-catalyzed transformations using 2-chloroquinoline as the electrophilic partner. Each section explains the underlying mechanism, provides a detailed experimental protocol, and presents data to guide reaction optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl linkages, a common motif in pharmacologically active molecules.[6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with a halide, demonstrating remarkable functional group tolerance and reliability.[3]

Principle & Catalytic Cycle

The reaction is initiated by the oxidative addition of the 2-chloroquinoline C-Cl bond to a catalytically active Pd(0) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7][8] A base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_Aryl L₂PdII(Aryl)(Cl) OxAdd->PdII_Aryl 2-Chloroquinoline Transmetal Transmetalation PdII_Diaryl L₂PdII(Aryl)(Aryl') Transmetal->PdII_Diaryl Ar'B(OH)₂ (Base Activated) RedElim Reductive Elimination end_point RedElim->Pd0 Aryl-Aryl' start_point

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Chloroquinoline (1.0 equiv, e.g., 163.6 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, e.g., 146.3 mg, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%, 4.5 mg, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 6 mol%, 15.7 mg, 0.06 mmol)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv, 345.5 mg, 2.5 mmol)

  • 1,4-Dioxane (5 mL) and Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[8]

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[7]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylquinoline.[7]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Bulky, electron-rich phosphine ligands, often developed by Buchwald and others, are particularly effective for activating less reactive aryl chlorides.[6][10]

ParameterReagent/ConditionRationale & Expected OutcomeCitation
Pd Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. Pre-catalysts can offer improved reliability.[2][3]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosSimple PPh₃ is often sufficient. For challenging couplings, bulky biaryl phosphine ligands (SPhos, XPhos) accelerate reductive elimination and stabilize the catalyst.[10][11]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃A base is required to form the active boronate species. K₃PO₄ is a stronger base often used for less reactive substrates. Aqueous conditions are common.[12][13]
Solvent Toluene, Dioxane, DMF, THF/H₂OThe choice of solvent affects solubility and reaction temperature. Aprotic polar solvents are generally effective. The addition of water can aid in dissolving the base.[7][14]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] The reaction allows for the coupling of a wide array of primary and secondary amines with aryl halides under relatively mild conditions, replacing harsher classical methods.[15]

Principle & Catalytic Cycle

Similar to the Suzuki coupling, the cycle involves oxidative addition of 2-chloroquinoline to Pd(0). The resulting complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide intermediate. The final, crucial step is reductive elimination to furnish the 2-aminoquinoline product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_Aryl L₂PdII(Aryl)(Cl) OxAdd->PdII_Aryl 2-Chloroquinoline AmineCoord Amine Coordination & Deprotonation PdII_Amide L₂PdII(Aryl)(NR₂) AmineCoord->PdII_Amide HNR₂ (Strong Base) RedElim Reductive Elimination end_point RedElim->Pd0 Aryl-NR₂ start_point CS_Coupling_Workflow Start Reactants: 2-Chloroquinoline, Thiol (R-SH) Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Catalyst Catalyst System: Pd Source + Ligand + Base Catalyst->Reaction Product Product: 2-(Thio)quinoline Reaction->Product Workup Workup & Purification Product->Workup

Sources

Application Note & Protocol: High-Fidelity Hydrolysis of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Specifically, 2-chloroquinoline-3-carboxylic acid is a pivotal intermediate, a versatile building block for the synthesis of more complex, fused heterocyclic systems and novel drug candidates.[3][4]

This document provides a comprehensive guide to the hydrolysis of methyl 2-chloroquinoline-3-carboxylate. We move beyond a simple recitation of steps to dissect the underlying mechanistic principles, offering a robust, field-proven protocol. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it with a foundation of chemical understanding.

Mechanistic Deep Dive: The Chemistry of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[5][6] This transformation is a classic example of a nucleophilic acyl substitution reaction. Unlike its acid-catalyzed counterpart, base-promoted hydrolysis is fundamentally irreversible, a critical feature that drives the reaction to completion.[7][8]

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The reaction initiates with the hydroxide ion (OH⁻), a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This attack breaks the C=O π bond, leading to the formation of a tetrahedral intermediate.[9][10]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, resulting in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.[9]

  • Irreversible Acid-Base Reaction: This final step is the thermodynamic driving force of the entire process.[11][12] The newly formed carboxylic acid (a weak acid) is immediately deprotonated by the strongly basic methoxide ion (or any excess hydroxide). This highly favorable acid-base reaction yields a stable carboxylate salt and methanol.[5][12] This step is essentially irreversible because the pKa of a carboxylic acid (~4-5) is vastly lower than that of an alcohol (~16-18), meaning the equilibrium lies overwhelmingly toward the formation of the carboxylate.[5]

  • Protonation (Work-up): To obtain the final neutral carboxylic acid, the carboxylate salt is protonated in a separate acidic work-up step.[11][13]

Mechanism Workflow Diagram

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Irreversible Deprotonation cluster_step4 Step 4: Acidic Work-up Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Attack on Carbonyl Carbon OH Hydroxide Ion (OH⁻) CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Methoxide Methoxide (CH₃O⁻) Tetrahedral_ref->CarboxylicAcid Expulsion of Leaving Group Carboxylate Carboxylate Salt Methanol Methanol CarboxylicAcid_ref->Carboxylate Proton Transfer FinalProduct Final Product: 2-Chloroquinoline-3-carboxylic Acid H_plus Acid (H⁺) Carboxylate_ref->FinalProduct Protonation

Caption: Saponification mechanism for ester hydrolysis.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It incorporates checkpoints for reaction monitoring and ensures a high-purity final product.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichThe starting ester.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificCan be substituted with KOH or LiOH.[11][14]
Methanol (MeOH)Anhydrous/ACS GradeVWRActs as a co-solvent to ensure solubility of the ester.[11]
Deionized Water (H₂O)Type I or IIMilliporeUsed to prepare the aqueous NaOH solution.
Hydrochloric Acid (HCl)2 M or 6 M solutionJ.T. BakerFor the final acidification step.
pH Indicator Strips (1-14 range)--Crucial for monitoring the acidification.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 22.5 mmol).

  • Add methanol (30 mL) and a magnetic stir bar. Stir the mixture at room temperature until the ester is fully dissolved.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (e.g., 2.7 g, 67.5 mmol, 3.0 equivalents) in deionized water (34 mL). Note: Using an excess of hydroxide ensures the reaction goes to completion.[11]

2. Saponification:

  • Slowly add the aqueous NaOH solution to the stirring methanolic solution of the ester.

  • Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 70-80°C).

  • Maintain the reflux with vigorous stirring for 2-4 hours.

3. Reaction Monitoring (Self-Validation):

  • After 2 hours, briefly stop heating and carefully take a small aliquot from the reaction mixture.

  • Spot the aliquot on a TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • The reaction is complete when the starting material spot has completely disappeared. If starting material remains, continue refluxing for another 1-2 hours and re-check.

4. Work-up and Isolation:

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator. This leaves an aqueous solution of the sodium 2-chloroquinoline-3-carboxylate salt.

  • Transfer the aqueous solution to a beaker and cool it in an ice bath.

5. Acidification and Precipitation:

  • While stirring the cold solution, slowly add 2 M HCl dropwise. The carboxylic acid will begin to precipitate as a solid.

  • Continuously monitor the pH with indicator strips. Continue adding acid until the solution is strongly acidic (pH 1-2). This ensures complete protonation of the carboxylate.[11]

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to maximize precipitation.

6. Purification:

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any inorganic salts (e.g., NaCl).

  • Dry the purified 2-chloroquinoline-3-carboxylic acid in a vacuum oven at 50-60°C to a constant weight. The expected product is typically a white or off-white powder.[3]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

  • Master Organic Chemistry. (2022).
  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]
  • Wikipedia. Ester hydrolysis. [Link]
  • Abdel-Wahab, B. F., et al. (2018).
  • BYJU'S. Ester Hydrolysis with H₂SO₄. [Link]
  • Chemistry Steps.
  • Volyniuk, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
  • Volyniuk, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • RSC Publishing. (2018).
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. PMC - NIH. [Link]
  • Abdel-Wahab, B. F., et al. (2018).
  • ResearchGate. (2018).
  • ResearchGate. (2016).
  • OperaChem. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]
  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. [Link]
  • YouTube. (2021).
  • Chemistry LibreTexts. (2023).
  • Organic and Pharmaceutical Chemistry Journal. (2019). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
  • EBSCO.
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]
  • YouTube. (2020). 17.
  • International Journal of Chemical Studies. (2016).

Sources

"derivatization of the carboxylate group in Methyl 2-chloroquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of the Carboxylate Group in Methyl 2-chloroquinoline-3-carboxylate

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a pivotal starting material in the synthesis of a multitude of heterocyclic compounds. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic positioning of the chloro, and carboxylate groups at the 2- and 3-positions, respectively, offers a rich chemical playground for structural modification. Specifically, the derivatization of the methyl carboxylate group is a critical step in molecular elaboration, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides a detailed exploration of the primary strategies for derivatizing the carboxylate moiety of this compound. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols, and explain the causality behind experimental choices. The methodologies covered include direct conversion to amides, hydrolysis to the parent carboxylic acid for subsequent coupling, and reduction to the corresponding primary alcohol, thereby equipping researchers in synthetic and medicinal chemistry with a robust toolkit for leveraging this versatile intermediate.

Strategy 1: Direct Amide Formation via Aminolysis

The most direct route to amide derivatives is the aminolysis of the methyl ester. This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel a methoxide leaving group, yielding the thermodynamically more stable amide.

Causality & Experimental Insight: While straightforward, this reaction can be sluggish and often requires elevated temperatures to proceed at a practical rate, particularly with less nucleophilic amines. The choice of solvent is critical; high-boiling point solvents such as DMF or DMSO are often employed to facilitate the necessary heating. Using the amine reactant itself as the solvent is also a viable strategy if it is a liquid and cost-effective. The reaction is an equilibrium process, and using a large excess of the amine can effectively drive the reaction towards product formation.

Experimental Protocol: Synthesis of N-Benzyl-2-chloroquinoline-3-carboxamide

This protocol details a representative aminolysis reaction using benzylamine.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
This compound221.641.0 g4.51Starting Material
Benzylamine107.152.42 g (2.45 mL)22.55Nucleophile/Reagent
N,N-Dimethylformamide (DMF)73.0910 mL-Solvent

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.51 mmol).

  • Add N,N-Dimethylformamide (DMF, 10 mL) to dissolve the starting material.

  • Add benzylamine (2.45 mL, 22.55 mmol, 5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of cold water with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual DMF and benzylamine.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-2-chloroquinoline-3-carboxamide.

aminolysis_workflow start Dissolve Ester in DMF add_amine Add Benzylamine (5 equiv.) start->add_amine heat Heat to 120°C (6-12h) add_amine->heat monitor Monitor by TLC heat->monitor Periodically monitor->heat Incomplete workup Cool & Pour into Water monitor->workup Complete filter Filter Precipitate workup->filter purify Recrystallize from Ethanol filter->purify product Pure Amide purify->product

Caption: Workflow for Direct Aminolysis.

Strategy 2: Two-Step Derivatization via the Carboxylic Acid

A more versatile and widely applicable strategy involves a two-step sequence: saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation using a peptide coupling agent. This approach avoids the high temperatures of direct aminolysis and is compatible with a much broader range of amines, including those that are thermally sensitive or possess valuable stereocenters.

Part A: Hydrolysis to 2-Chloroquinoline-3-carboxylic acid

Principle: Base-catalyzed hydrolysis (saponification) is a highly efficient method for converting esters to carboxylates. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate expels methoxide, which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium to completion. Subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic acid
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
This compound221.645.0 g22.56Starting Material
Sodium Hydroxide (NaOH)40.001.8 g45.12Base/Catalyst
Methanol (MeOH)32.0450 mL-Solvent
Water (H₂O)18.0225 mL-Co-solvent
Hydrochloric Acid (HCl), 2M-~25 mL-Acidification

Procedure:

  • Suspend this compound (5.0 g, 22.56 mmol) in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (1.8 g, 45.12 mmol, 2 equivalents) and stir the mixture at room temperature.

  • Gently heat the mixture to 50-60 °C for 1-2 hours until the reaction is complete (monitored by TLC, showing consumption of the starting ester).

  • Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify by slowly adding 2M HCl with vigorous stirring until the pH is ~2-3.

  • A white precipitate of 2-Chloroquinoline-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[4][5]

Part B: Amide Coupling via Activated Ester Intermediate

Principle: Carboxylic acids do not readily react with amines to form amides under mild conditions; the reaction is thermodynamically unfavorable and requires high heat to drive off water.[6] Coupling reagents, such as carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), overcome this barrier. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group and is readily displaced by an amine nucleophile to form the desired amide.[6] To improve efficiency and suppress side reactions (like racemization or N-acylurea formation), an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an HOBt-active ester, which is slightly less reactive but more stable and leads to cleaner reactions.

Experimental Protocol: EDC/HOBt Coupling for N,N-Diethyl-2-chloroquinoline-3-carboxamide
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Chloroquinoline-3-carboxylic acid207.611.0 g4.82Starting Material
EDC·HCl191.701.1 g5.78Coupling Agent
HOBt135.120.78 g5.78Additive
Diethylamine73.140.55 g (0.78 mL)7.23Nucleophile
DIPEA129.241.25 g (1.68 mL)9.64Non-nucleophilic Base
Dichloromethane (DCM)84.9325 mL-Solvent

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloroquinoline-3-carboxylic acid (1.0 g, 4.82 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Add HOBt (0.78 g, 5.78 mmol, 1.2 equivalents) and EDC·HCl (1.1 g, 5.78 mmol, 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add Diisopropylethylamine (DIPEA, 1.68 mL, 9.64 mmol, 2 equivalents) followed by the slow addition of diethylamine (0.78 mL, 7.23 mmol, 1.5 equivalents).

  • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with 50 mL of DCM.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

coupling_workflow cluster_0 Part A: Hydrolysis cluster_1 Part B: Amide Coupling ester Methyl Ester hydrolysis NaOH, MeOH/H₂O Heat ester->hydrolysis acidification Acidify with HCl hydrolysis->acidification acid Carboxylic Acid acidification->acid activation Add EDC, HOBt, DIPEA in DCM acid->activation Proceed to Coupling add_amine Add Amine activation->add_amine reaction Stir at RT (4-8h) add_amine->reaction workup Aqueous Workup & Purification reaction->workup amide Pure Amide workup->amide reduction_workflow start Prepare LiAlH₄ Slurry in Anhydrous THF at 0°C add_ester Dropwise Addition of Ester Solution start->add_ester react Stir at RT (2-3h) add_ester->react quench Cautious Quench (Fieser) at 0°C react->quench filter Filter Inorganic Salts quench->filter concentrate Concentrate Filtrate filter->concentrate product Primary Alcohol concentrate->product

Sources

"protocols for nucleophilic substitution on 2-chloroquinolines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on 2-Chloroquinolines: Protocols and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Chloroquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine, and functional organic materials.[1][2] The ability to precisely functionalize this scaffold is paramount for developing novel molecular entities with tailored biological activities or material properties. The 2-chloroquinoline derivative, in particular, serves as a versatile and highly valuable intermediate. The chlorine atom at the C2 position acts as an effective leaving group, making the molecule susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which polarizes the C-Cl bond and stabilizes the intermediate formed during the substitution process.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary protocols for effecting nucleophilic substitution on 2-chloroquinolines. It moves beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design, ensuring that the described protocols are not just reproducible, but also adaptable.

Mechanistic Framework: Understanding Reactivity

The primary mechanism governing the substitution of the C2-chlorine is Nucleophilic Aromatic Substitution (SNAr) .[3][4] Unlike aliphatic SN2 reactions, a backside attack is sterically impossible on an aromatic ring.[4] Furthermore, the SN1 pathway is highly unfavorable due to the instability of the resulting aryl cation.[4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the leaving group (Cl). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4][5] The electron-withdrawing nitrogen atom in the quinoline ring is crucial for stabilizing the negative charge of this intermediate.[3][5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.[5]

While direct SNAr is effective for strong nucleophiles, many modern protocols rely on transition-metal catalysis (e.g., Palladium, Copper) to facilitate the formation of C-N, C-O, C-S, and C-C bonds under milder conditions and with broader substrate scope. These reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Suzuki coupling, follow distinct catalytic cycles but achieve the same overall substitution.[6][7][8]

SNAr_Mechanism sub 2-Chloroquinoline meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nu⁻ (Addition - Slow, RDS) nuc Nucleophile (Nu⁻) prod 2-Substituted Quinoline meisenheimer->prod - Cl⁻ (Elimination - Fast) lg Cl⁻

Caption: General mechanism for SNAr on 2-chloroquinoline.

Part 1: Protocols for C-N Bond Formation

The introduction of nitrogen-containing functional groups is arguably the most common transformation performed on 2-chloroquinolines, owing to the prevalence of aminoquinolines in biologically active compounds.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It has largely replaced harsher classical methods due to its broad functional group tolerance and milder reaction conditions.[7] The reaction is highly effective for coupling 2-chloroquinolines with a wide range of primary and secondary amines.[9][10][11]

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a phosphine ligand. The ligand is critical; sterically hindered, electron-rich ligands like BINAP or DavePhos promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10][12] For more challenging or sterically hindered amines, specialized ligands may be required.[12][13]

  • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nitrogen nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow prep 1. Prepare Reaction Vessel (Oven-dried flask, stir bar) add_solids 2. Add Solids (2-Chloroquinoline, Pd catalyst, Ligand, NaOtBu) prep->add_solids inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) add_solids->inert add_liquids 4. Add Liquids (Anhydrous Toluene, Amine) inert->add_liquids heat 5. Heat and Stir (e.g., 100 °C) add_liquids->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Work-up (Cool, filter through Celite, concentrate) monitor->workup Upon Completion purify 8. Purify (Column Chromatography) workup->purify Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow prep 1. Combine Organics (2-Chloroquinoline, Boronic Acid, Pd(PPh₃)₄, Solvent) inert 2. Inert Atmosphere (Flush with N₂/Ar) prep->inert add_base 3. Add Aqueous Base (e.g., 2M K₂CO₃ solution) inert->add_base heat 4. Heat and Stir (e.g., 90 °C) add_base->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Work-up (Cool, dilute with H₂O, extract with organic solvent) monitor->workup Upon Completion purify 7. Purify (Column Chromatography) workup->purify

Sources

Synthesis of Novel Heterocyclic Compounds from 2-Chloroquinoline-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Chloroquinoline-3-carbaldehyde as a Synthetic Building Block

Quinoline and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[1][2][3] Among the myriad of quinoline-based synthons, 2-chloroquinoline-3-carbaldehyde stands out as a particularly versatile and reactive intermediate.[4][5] Its reactivity is primarily dictated by two key functional groups: the electrophilic aldehyde at the C3 position and the labile chlorine atom at the C2 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex, fused, and binary heterocyclic systems.[4][5][6]

This document provides a detailed guide for the synthesis of 2-chloroquinoline-3-carbaldehyde and its subsequent conversion into various novel heterocyclic compounds. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Precursor: 2-Chloroquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide.[7][8]

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol describes the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

G acetanilide Acetanilide reagents DMF, POCl3 acetanilide->reagents Vilsmeier-Haack Reaction product 2-Chloroquinoline-3-carbaldehyde reagents->product

A schematic of the Vilsmeier-Haack reaction.

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethyl acetate (for recrystallization)

Equipment:

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (0.15 mol) to 0°C in an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, add acetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature for 16 hours with continuous stirring.[7]

  • After the reaction is complete, carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

  • Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from ethyl acetate to yield 2-chloroquinoline-3-carbaldehyde as a solid.[7]

Expected Yield: 70-80% Characterization: The formation of the product can be confirmed by the characteristic aldehyde peaks in the IR spectrum (around 1690-1705 cm⁻¹ for C=O and 2738-2835 cm⁻¹ for aldehydic C-H) and a signal in the ¹H NMR spectrum between δ 9-11 ppm for the aldehyde proton.[7]

Part 2: Synthesis of Fused Heterocyclic Systems

The bifunctional nature of 2-chloroquinoline-3-carbaldehyde allows for the construction of various fused heterocyclic systems through reactions involving both the aldehyde and the chloro group.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are an important class of heterocyclic compounds with potential applications as antiviral and antitumor agents.[9] A common synthetic route involves the condensation of 2-chloroquinoline-3-carbaldehyde with a hydrazine derivative, followed by intramolecular cyclization.[4][9][10]

This protocol details the synthesis of 1-aryl-1H-pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehyde and an arylhydrazine.

Reaction Workflow:

G start 2-Chloroquinoline- 3-carbaldehyde + Arylhydrazine condensation Condensation & Intramolecular Cyclization start->condensation Ethanol, Triethylamine, Reflux product 1-Aryl-1H-pyrazolo[3,4-b]quinoline condensation->product

Workflow for the synthesis of pyrazolo[3,4-b]quinolines.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • p-Methylphenylhydrazine hydrochloride

  • Absolute ethanol

  • Triethylamine

  • Benzene (for recrystallization)

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 2-chloro-3-formyl quinoline derivative (1 equivalent) in absolute ethanol, add p-methylphenylhydrazine hydrochloride (1.1 equivalents).[9]

  • Add triethylamine (1.2 equivalents) as a base to the reaction mixture.[9]

  • Reflux the reaction mixture for 15 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will separate as a reddish-yellow solid.[9]

  • Filter the solid product and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a benzene-methanol mixture.[9]

Table 1: Reaction Parameters for Pyrazolo[3,4-b]quinoline Synthesis

ParameterValueReference
SolventAbsolute Ethanol[9]
BaseTriethylamine[9]
Reaction Time15 hours[9]
Work-upCooling and Filtration[9]
PurificationRecrystallization[9]
Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines are another class of fused heterocycles with interesting biological properties. A versatile approach for their synthesis involves the reaction of a 2-mercaptoquinoline-3-carbaldehyde intermediate with various reagents. The mercapto intermediate can be generated in situ from 2-chloroquinoline-3-carbaldehyde.

This protocol describes a one-pot, three-component reaction for the synthesis of thiopyrano[2,3-b]quinolines.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Sodium sulfide (Na₂S)

  • Malononitrile

  • Thiophenol

  • L-proline

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol.

  • Add sodium sulfide (1.1 equivalents) to generate the 2-mercaptoquinoline-3-carbaldehyde intermediate in situ.

  • To this mixture, add malononitrile (1 equivalent) and thiophenol (1 equivalent).

  • Add a catalytic amount of L-proline (10 mol%).

  • Heat the reaction mixture to 80°C and stir for the appropriate time (monitor by TLC).[4]

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Causality in Experimental Choices:

  • L-proline: Acts as an organocatalyst, facilitating both the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition of the thiophenol.[4]

  • Ethanol: A green and effective solvent for this reaction, allowing for good solubility of the reactants and easy precipitation of the product upon cooling.

  • One-pot procedure: This approach is highly efficient as it avoids the isolation of the intermediate 2-mercaptoquinoline-3-carbaldehyde, saving time and resources.

Part 3: Synthesis via Knoevenagel Condensation

The aldehyde group of 2-chloroquinoline-3-carbaldehyde readily undergoes Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems which are valuable intermediates for further transformations.

Protocol 3.1: Knoevenagel Condensation with Malononitrile

This protocol outlines the base-catalyzed Knoevenagel condensation of 2-chloroquinoline-3-carbaldehyde with malononitrile.

Reaction Mechanism:

G start 2-Chloroquinoline-3-carbaldehyde + Malononitrile intermediate Deprotonation of Malononitrile Nucleophilic attack on Aldehyde Dehydration start->intermediate Base (e.g., Piperidine) product 2-((2-Chloroquinolin-3-yl)methylene)malononitrile intermediate->product

Mechanism of Knoevenagel Condensation.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by the formation of a precipitate.

  • After the reaction is complete (as indicated by TLC), collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

Table 2: Comparison of Catalysts for Knoevenagel Condensation

CatalystReaction ConditionsYieldReference
PiperidineEthanol, Room Temp.HighGeneral Knowledge
L-prolineEthanol, 80°C94% (in one-pot)[4]
[bnmim]OHGrinding, Room Temp.High
N-ethyldiisopropylamineUltrasonic, Solvent-freeHigh

Part 4: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. 2-Chloroquinoline-3-carbaldehyde is an excellent substrate for various MCRs.

Protocol 4.1: Synthesis of Dihydropyridines via a Four-Component Reaction

This protocol describes the synthesis of quinoline-based 1,4-dihydropyridines through a one-pot, four-component reaction.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Malononitrile or Ethyl cyanoacetate

  • An amine (e.g., aniline)

  • Dialkyl acetylenedicarboxylate

  • Ethanol

  • Triethylamine (TEA)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) and malononitrile or ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add triethylamine (1.1 equivalents) and stir the mixture for a few minutes.

  • To this mixture, add the amine (1 equivalent) and dialkyl acetylenedicarboxylate (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • The product will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion

2-Chloroquinoline-3-carbaldehyde is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon. By understanding the underlying principles of the reactions, scientists can further innovate and develop new synthetic methodologies for the creation of potentially bioactive molecules.

References

  • Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahl, A. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
  • Kumar, S., & Singh, A. (2017). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 6(1), 1833-1836. [Link]
  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
  • Panda, S. S., & Rout, S. K. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(44), 21631-21636. [Link]
  • Reddy, C. S., Raghu, M., & Rao, K. S. (2014). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology, Engineering and Science, 1(3), 1-5. [Link]
  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
  • Danel, K., & Lewińska, G. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2821. [Link]
  • Srinivas, K., & Sastry, B. S. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15965-15971. [Link]
  • Danel, K., & Lewińska, G. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]
  • Ali, M. M., & Ismail, M. M. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(7), 1017-1022. [Link]
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
  • Li, J., et al. (2016). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 63(5), 401-405. [Link]
  • Gökçe, H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and some of their reactions. Chemistry Central Journal, 7(1), 1-10. [Link]
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2018).
  • Li, G., et al. (2020). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. Organic & Biomolecular Chemistry, 18(28), 5425-5433. [Link]
  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17896-17918. [Link]
  • Sharma, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Thienoquinolines (Quinoline-fused heterocycle). ChemistrySelect, 8(1), e202203993. [Link]
  • Jones, G. (2011).
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-15. [Link]
  • Zacuto, M. J. (2019).
  • Hameed, S. A., & Ibraheem, H. H. (2020). Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. Al-Nahrain Journal of Science, 23(1), 58-65. [Link]
  • Soliman, F. M., et al. (2016). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 8(13), 291-301. [Link]
  • Rajesh, Y. B. R. D. (2021). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]
  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1353-1358. [Link]

Sources

The Versatile Scaffold: Methyl 2-chloroquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of a Chloro-Substituent

The quinoline nucleus, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] Within this esteemed class of compounds, methyl 2-chloroquinoline-3-carboxylate emerges as a particularly valuable and versatile precursor for the synthesis of novel therapeutic agents.

The strategic placement of a chlorine atom at the 2-position and a methyl carboxylate group at the 3-position of the quinoline ring imparts a unique reactivity profile that medicinal chemists can exploit for molecular diversification. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxylate group activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around the quinoline core to optimize biological activity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the rationale behind the experimental designs.

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the C2-chloro group and the ester functionality. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the ester can be readily hydrolyzed or converted to other functional groups.[6]

A generalized reaction workflow for the derivatization of this compound is depicted below:

G A This compound B Nucleophilic Substitution (SNAr) - Amines - Thiols - Alcohols A->B Nu- C Palladium-Catalyzed Cross-Coupling - Suzuki (Boronic Acids) - Sonogashira (Alkynes) A->C Pd(0), Base D Ester Transformation - Hydrolysis (Carboxylic Acid) - Amidation (Amide) A->D H2O/OH- or R2NH E Diverse 2-Substituted Quinoline-3-carboxylates B->E F Biaryl Quinoline Derivatives C->F G Quinoline-3-carboxamides & Carboxylic Acids D->G

Caption: Key reaction pathways for derivatizing this compound.

Application in the Synthesis of Bioactive Molecules

The strategic derivatization of this compound has led to the discovery of potent inhibitors for a range of biological targets. The following sections provide detailed protocols for key transformations and their applications in medicinal chemistry.

Synthesis of Novel Anticancer Agents via Nucleophilic Substitution

The quinoline-3-carboxylate scaffold has been identified as a promising pharmacophore for the development of antiproliferative agents.[7][8] The introduction of various amine-containing moieties at the 2-position can lead to compounds with significant cytotoxic activity against cancer cell lines.[7] The rationale behind this approach is that the newly introduced substituent can form crucial interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, thereby enhancing the binding affinity and inhibitory potency.

This protocol describes a general method for the displacement of the 2-chloro substituent with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus and heating mantle

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen amine (1.2 equivalents).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to allow the reaction to be heated to a temperature sufficient to overcome the activation energy of the SNAr reaction.

  • Base: An inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of sensitive reactants and intermediates, particularly at elevated temperatures.

Construction of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many drug molecules.[9][10] By coupling this compound with various arylboronic acids, a diverse library of 2-arylquinoline-3-carboxylates can be synthesized.[11] These derivatives are of significant interest in drug discovery, as the introduction of an additional aryl moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Sodium carbonate, 2.0 equivalents)

  • Solvent system (e.g., a mixture of Toluene, Ethanol, and Water)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.3 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction's progress using TLC.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized compound using NMR and mass spectrometry.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R1-X pd2_complex R1-Pd(II)L2-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R1-R2 reductive_elim->product r1x Methyl 2-chloroquinoline- 3-carboxylate (R1-X) r2b Arylboronic Acid (R2-B(OR)2)

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.[10][11]

Ester Hydrolysis to Access Quinoline-3-Carboxylic Acids

The conversion of the methyl ester to a carboxylic acid can be a crucial step in drug development.[6] Carboxylic acids can act as hydrogen bond donors and acceptors, potentially improving the binding affinity to the target protein. They can also enhance the aqueous solubility of the compound, which is a desirable pharmacokinetic property.

Materials:

  • Methyl 2-substituted-quinoline-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

  • Solvent system (e.g., Tetrahydrofuran (THF) and Water)

  • Aqueous HCl (1M)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: Dissolve the starting ester in a mixture of THF and water.

  • Base Addition: Add the base (LiOH or NaOH) and stir the reaction at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic (typically pH 2-3), which will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes representative yields for the transformations discussed. Note that actual yields may vary depending on the specific substrates and reaction conditions used.

Transformation TypeSubstrateReagentProductTypical Yield (%)Reference
Nucleophilic SubstitutionThis compoundAnilineMethyl 2-(phenylamino)quinoline-3-carboxylate80-95[12]
Suzuki CouplingThis compoundPhenylboronic acidMethyl 2-phenylquinoline-3-carboxylate75-90[11][13]
Ester HydrolysisMethyl 2-substituted-quinoline-3-carboxylateLiOH2-Substituted-quinoline-3-carboxylic acid>90[6]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its unique reactivity allows for the efficient synthesis of diverse libraries of quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future research will likely focus on applying these and other synthetic methodologies to develop novel quinoline-based therapeutics with improved efficacy and safety profiles for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][14][15]

References

  • Bentham Science Publishers. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Bentham Science Publishers. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • BenchChem. (n.d.). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis.
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • ResearchGate. (n.d.). ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Royal Society of Chemistry. (n.d.). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines.
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Asian Journal of Green Chemistry. (n.d.). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ResearchGate. (n.d.). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

Sources

Application Note: Design, Synthesis, and Evaluation of Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic aromatic system, is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1][2][3] Its rigid structure and ability to form various non-covalent interactions make it an ideal framework for designing potent and selective enzyme inhibitors. Quinoline-containing compounds have found success as anticancer, antimalarial, and antiviral agents, with numerous examples approved by the U.S. Food and Drug Administration (FDA).[1][3][4] This guide provides a comprehensive overview of the principles and practical methodologies for the design, synthesis, and in vitro evaluation of novel enzyme inhibitors built upon the quinoline scaffold. We delve into rational design strategies, including structure-based and ligand-based approaches, detail common synthetic routes for scaffold modification, and provide step-by-step protocols for key enzymatic assays. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of the quinoline nucleus in their drug discovery programs.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, or 1-azanaphthalene, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[5] This arrangement confers a unique combination of physicochemical properties, including a planar structure, a dipole moment, and the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. These features allow quinoline derivatives to effectively bind to the active sites of a diverse range of enzymes.[6]

The clinical significance of this scaffold is well-established. Over the past 25 years, the FDA has approved numerous new molecular entities containing a quinoline core for treating a variety of diseases, from cancer and malaria to hepatitis and anemia.[1][4][7] A significant portion of these approved drugs, approximately 54%, are indicated for various types of cancer, often functioning as kinase inhibitors.[1]

Table 1: Examples of FDA-Approved Quinoline-Based Drugs and Their Target Enzymes

Drug Name (Brand)Target Enzyme/ProteinTherapeutic AreaYear of Approval
Bosutinib (Bosulif)Abl/Src Tyrosine KinasesChronic Myelogenous Leukemia2012
Lenvatinib (Lenvima)VEGFR, FGFR, PDGFRα, RET, KITThyroid & Kidney Cancer2015
Neratinib (Nerlynx)HER2, EGFRBreast Cancer2017
Capmatinib (Tabrecta)c-MetNon-Small Cell Lung Cancer2020
Tivozanib (Fotivda)VEGFRRenal Cell Carcinoma2021
Mitapivat (Pyrukynd)Pyruvate KinaseHemolytic Anemia2022
Bedaquiline (Sirturo)ATP SynthaseTuberculosis2012
Tafenoquine (Krintafel)Dihydropteroate Synthase (putative)Malaria2018

Source: Adapted from literature on FDA-approved drugs.[1][4][6]

Rational Design Strategies for Quinoline-Based Inhibitors

The development of novel quinoline inhibitors is guided by established principles of medicinal chemistry, primarily falling into two categories: structure-based and ligand-based design.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target enzyme, typically obtained through X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of inhibitors that fit precisely into the enzyme's active site.

Molecular Docking: A key SBDD technique is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand to its target protein.[8][9] This in silico tool is invaluable for prioritizing compounds for synthesis and testing. For instance, docking studies have been instrumental in understanding how quinoline derivatives interact with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), revealing key interactions that drive potency.[10]

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.[11] By analyzing a set of known active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules that match the model.[11][12]

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical properties of a series of compounds with their biological activity.[13][14][15][16] These models can predict the activity of newly designed compounds and guide the optimization process by identifying which structural modifications are likely to improve potency.[13][15][16][17]

Workflow for Quinoline Inhibitor Design

G cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_optimization Optimization Target_ID Target Identification & Validation SBDD Structure-Based Design (e.g., Docking) Target_ID->SBDD LBDD Ligand-Based Design (e.g., QSAR, Pharmacophore) Target_ID->LBDD Virtual_Screening Virtual Screening SBDD->Virtual_Screening LBDD->Virtual_Screening Synthesis Chemical Synthesis of Quinoline Analogs Virtual_Screening->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Enzyme Assay (IC50 Determination) Purification->Primary_Assay MOA_Studies Mechanism of Action (Kinetics, Ki) Primary_Assay->MOA_Studies Selectivity Selectivity Profiling Primary_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Primary_Assay->SAR MOA_Studies->SAR Cell_Assay Cell-Based Assays Selectivity->Cell_Assay Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Cycle

Caption: A typical workflow for the design and development of enzyme inhibitors.

Synthetic Methodologies for the Quinoline Scaffold

A rich history of organic chemistry provides a diverse toolkit for synthesizing the quinoline core and its derivatives. The choice of method often depends on the desired substitution pattern.

Classical Quinoline Syntheses

Several named reactions form the foundation of quinoline synthesis and are still widely used:

  • Skraup Synthesis: Condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[18][19][20][21]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones reacting with anilines.[18][19][21]

  • Friedländer Synthesis: Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19][22]

  • Combes Synthesis: Acid-catalyzed condensation of anilines with 1,3-dicarbonyl compounds.[18][20]

  • Conrad-Limpach-Knorr Synthesis: Reaction between anilines and β-ketoesters, which can yield either 4-quinolones or 2-quinolones depending on the reaction temperature.[18][19][22]

Modern Synthetic Approaches

While classical methods are robust, modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) have become indispensable for the late-stage functionalization of pre-formed quinoline rings. These methods offer high efficiency and functional group tolerance, enabling the rapid generation of diverse analog libraries for SAR studies.

Experimental Protocols: In Vitro Evaluation

Once synthesized, the inhibitory potential of the quinoline derivatives must be quantified through biochemical assays.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme that produces a chromogenic product.

Self-Validation & Controls:

  • Negative Control (0% Inhibition): Contains enzyme, substrate, and vehicle (DMSO), representing maximum enzyme activity.

  • Positive Control (100% Inhibition): Contains a known, potent inhibitor of the enzyme to confirm assay sensitivity.

  • Blank: Contains all assay components except the enzyme, used to subtract background absorbance.

Materials:

  • Purified target enzyme

  • Substrate (that yields a product measurable by absorbance)

  • Assay Buffer (optimized for pH, ionic strength for the target enzyme)

  • Test Quinoline Compounds (dissolved in DMSO, e.g., 10 mM stock)

  • Known reference inhibitor

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your quinoline compounds in the 96-well plate. A typical starting concentration range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Enzyme Addition: Add the enzyme solution, diluted to its optimal concentration in cold assay buffer, to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[23]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.[23] The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[24]

  • Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the negative control (0% inhibition) and blank (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

Diagram: IC50 Determination Workflow

G A Prepare Serial Dilutions of Quinoline Inhibitor B Add Enzyme Solution (Pre-incubate) A->B C Initiate Reaction with Substrate B->C D Measure Product Formation (e.g., Absorbance) over Time C->D E Calculate Initial Velocity (V₀) for each concentration D->E F Plot % Inhibition vs. [Inhibitor] E->F G Fit Curve (4-Parameter Logistic) to Determine IC50 F->G

Caption: Steps for determining the IC50 of an inhibitor.

Protocol 2: Determining Mechanism of Inhibition (MOA)

Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial.[25] This is typically done by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.

Procedure:

  • Perform the enzymatic assay as described above, but with a matrix of conditions.

  • Use several fixed concentrations of the quinoline inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC50).

  • For each inhibitor concentration, vary the substrate concentration (e.g., from 0.2x to 5x the Km).

  • Calculate the initial velocity (V₀) for each condition.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.[26]

Structure-Activity Relationship (SAR) Analysis

SAR studies are the cornerstone of lead optimization. By systematically modifying the quinoline scaffold and observing the effect on inhibitory activity, researchers can build a model of how the molecule interacts with its target.[27][28][29][30]

Key Considerations for Quinoline SAR:

  • Position 4: Often critical for activity. For example, in the antimalarial chloroquine, the 4-amino group is essential.[27] In many kinase inhibitors, a 4-anilino group is a key pharmacophore that targets the hinge region of the ATP binding site.[6]

  • Position 7: Substitution with electron-withdrawing groups, like a chlorine atom in chloroquine, is often crucial for high potency.[27]

  • Other Positions (2, 3, 6, 8): These positions provide vectors for modification to improve properties like selectivity, solubility, and metabolic stability without disrupting the core binding interactions.

Table 2: Hypothetical SAR Data for a Quinoline Kinase Inhibitor Series

Compound IDR1 (Position 4)R2 (Position 7)R3 (Position 3)IC50 (nM)
1a (Lead) -NH-(p-F-Ph)-Cl-CN50
1b -NH-(p-F-Ph)-H-CN850
1c -NH-(p-F-Ph)-OCH3-CN120
1d -O-(p-F-Ph)-Cl-CN>10,000
1e -NH-(p-F-Ph)-Cl-CONH275

This table illustrates how modifications affect potency. For example, removing the 7-chloro group (1b) drastically reduces activity, while replacing the 4-amino linker (1d) abolishes it completely, highlighting their importance.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly valuable and "privileged" structure in the design of enzyme inhibitors.[5] Its synthetic tractability and versatile binding capabilities ensure its continued prominence in drug discovery. Future efforts will likely focus on developing quinoline derivatives with improved selectivity to minimize off-target effects, exploring novel substitution patterns to tackle drug resistance, and applying advanced computational methods to accelerate the design-synthesis-test cycle. This guide provides the fundamental principles and practical protocols to empower researchers in their quest to develop the next generation of quinoline-based therapeutics.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Unknown Source. [Link]
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.). Thieme Connect. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. [Link]
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.).
  • synthesis of quinoline derivatives and its applications | PPTX. (n.d.). Slideshare. [Link]
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. [Link]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). PubMed Central. [Link]
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. [Link]
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). Unknown Source. [Link]
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.). PubMed. [Link]
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (n.d.).
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024, March 25). YouTube. [Link]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). MDPI. [Link]
  • Enzymatic Assay of Trypsin Inhibition. (2019, November 14). Protocols.io. [Link]
  • Structure activity relationships of quinoline-containing c-Met inhibitors. (n.d.). PubMed. [Link]
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.).
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry. (n.d.).
  • A Review on Biological Activity of Quinoline-based Hybrids. (n.d.). Bentham Science Publisher. [Link]
  • Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors. (n.d.). PubMed. [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. [Link]
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • Design of specific inhibitors of quinolinate synthase based on [4Fe–4S] cluster coordination. (n.d.). Royal Society of Chemistry. [Link]
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC. (n.d.). PubMed Central. [Link]
  • Designing of Quinoline-Based Esterase Inhibitor: Synthesis, Crystal Structure, DFT Calculations, and Molecular Docking | Request PDF. (n.d.).
  • e‐Pharmacophore‐based design strategy of quinoline derivatives as... (n.d.).
  • Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. (2016, February 17). Semantic Scholar. [Link]
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NIH. [Link]
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). NIH. [Link]

Sources

Application Notes & Protocols for the Synthesis of Biologically Active Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-Carboxamide Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a carboxamide group at the 3-position, the resulting quinoline-3-carboxamide architecture gives rise to a class of molecules with a remarkable breadth of biological activities. These compounds have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and immunomodulatory agents.[2][3][4]

The versatility of this scaffold lies in its unique structural features. The quinoline nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of kinases, making many derivatives competitive ATP inhibitors.[5][6] This mechanism is central to their efficacy as anticancer agents, particularly as inhibitors of the DNA Damage Response (DDR) pathway kinases like Ataxia Telangiectasia Mutated (ATM) kinase.[7][8] By inhibiting these crucial cell survival kinases, quinoline-3-carboxamides can sensitize cancer cells to DNA-damaging therapeutics, a critical strategy in modern oncology.[7][8] Beyond cancer, derivatives like Laquinimod and Tasquinimod have demonstrated potent immunomodulatory effects, highlighting their potential in treating autoimmune diseases.[2]

This guide provides an in-depth exploration of the synthesis of these vital compounds. It moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into optimizing these synthetic routes for drug discovery and development.

Core Synthetic Strategies: A Strategic Overview

The synthesis of quinoline-3-carboxamides can be broadly approached from two directions: functionalization of a pre-existing quinoline core or the construction of the quinoline ring system with the carboxamide precursor already in place. The most direct and widely used method involves the coupling of a quinoline-3-carboxylic acid with a desired amine.

G cluster_0 General Synthetic Pathways cluster_A Route A Details cluster_B Route B Details start Target: Quinoline-3-Carboxamide pathA Route A: Amide Coupling start->pathA pathB Route B: Ring Construction & Elaboration start->pathB acid Quinoline-3-Carboxylic Acid pathA->acid aniline Substituted Aniline pathB->aniline coupling Amide Bond Formation (Coupling Reagents) acid->coupling amine Primary/Secondary Amine amine->coupling coupling->start vilsmeier Vilsmeier-Haack Reaction (on Acetanilide) aniline->vilsmeier oxidation Oxidation of Aldehyde vilsmeier->oxidation amidation Conversion to Amide oxidation->amidation amidation->start

Caption: High-level overview of synthetic routes to quinoline-3-carboxamides.

Protocol 1: Direct Amidation of Quinoline-3-Carboxylic Acids

This is the most versatile and frequently employed method for generating libraries of quinoline-3-carboxamide analogs for SAR (Structure-Activity Relationship) studies. The core of this protocol is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent competition with the amine nucleophile and to avoid hydrolysis of the activated acid intermediate.

  • Coupling Reagents: The choice of coupling reagent is critical for efficiency and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU, HBTU, or BOP form highly reactive activated esters, while the classic EDC/HOBt system is a cost-effective alternative.

  • Base: An organic, non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add quinoline-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with a 5% aqueous solution of citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure quinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Coupling Reagent Comparison
Coupling ReagentCommon BaseAdvantagesConsiderations
HATU DIPEAHigh reactivity, fast reaction times, low racemization.Higher cost.
HBTU/HOBt DIPEA, TEAGood reactivity, widely used.Can be a skin sensitizer.
EDC/HOBt DIPEA, TEACost-effective, water-soluble byproducts.Slower reaction times compared to HATU.
BOP TEAVery effective for hindered amines.[9]Stoichiometric carcinogenic byproduct (HMPA).

Protocol 2: Synthesis via Vilsmeier-Haack Cyclization and Subsequent Elaboration

G start Substituted Acetanilide step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 inter1 2-Chloro-quinoline -3-carbaldehyde step1->inter1 step2 Oxidation (e.g., KMnO₄ or NaClO₂) inter1->step2 inter2 2-Chloro-quinoline -3-carboxylic acid step2->inter2 step3 Amide Coupling (Protocol 1) inter2->step3 final Target Quinoline -3-carboxamide step3->final

Caption: Workflow for synthesis starting from an acetanilide precursor.

Detailed Step-by-Step Methodology

Step 2a: Synthesis of 2-Chloro-quinoline-3-carbaldehyde

  • Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous DMF (10.0 eq). Stir for 30 minutes.

  • Substrate Addition: Add the substituted acetanilide (1.0 eq) to the pre-formed Vilsmeier reagent.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. This crude product can often be used directly in the next step.

Step 2b: Oxidation to Quinoline-3-carboxylic Acid

  • Setup: Suspend the crude 2-chloro-quinoline-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water.

  • Reaction: Stir vigorously at room temperature for 12-24 hours.

  • Workup: Adjust the pH to ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the carboxylic acid.

Step 2c: Amide Formation

  • Follow Protocol 1 using the 2-chloro-quinoline-3-carboxylic acid synthesized in Step 2b as the starting material. The resulting 2-chloro-quinoline-3-carboxamide can be a final product or an intermediate for further functionalization (e.g., Suzuki coupling at the 2-position).[10]

Application Focus: ATM Kinase Inhibitors

A significant application of quinoline-3-carboxamides is the inhibition of ATM kinase.[5] SAR studies have revealed key structural features that govern potency. For instance, electron-donating groups on the amide's phenyl ring were found to be important for cytotoxicity in cancer cell lines.[7][8] The development of potent and selective ATM inhibitors often involves a modular synthesis where a versatile intermediate, such as 6-bromo-4-chloroquinoline-3-carboxamide, is functionalized through sequential Suzuki cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[10]

Data Presentation: Selected Quinoline-3-Carboxamide ATM Inhibitors
Compound ReferenceKey Structural FeaturesBiological TargetIC₅₀ (nM)Reference
KU-60019 Morpholine on amide side chainATM Kinase6.3[5]
Compound 72 [10]6-(methoxymethyl)pyridinyl at C6ATM Kinase0.8[10]
Compound 74 [10]7-Fluoro, 6-(methoxymethyl)pyridinyl at C6ATM Kinase1.1[10]
Compound 6b [7]4-methoxyphenyl amideATM Kinase (cellular)GI₅₀ = 1.6 µM (HCT116)[7]

References

  • Jeevna, J., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • Various Authors. (N/A). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Ravi, D., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.
  • Various Authors. (N/A). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate.
  • Barlaam, B., et al. (2013). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • Various Authors. (N/A). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
  • Al-Said, N. H., et al. (2012). Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation. ACS Publications.
  • Ravi, D., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Rauf, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • Koga, K., et al. (2002). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (N/A). Structures of the reported quinoline-3-carboxamides. ResearchGate.
  • Various Authors. (N/A). Representative examples of quinolone-carboxamide-based anticancer agents. ResearchGate.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Various Authors. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Osolina, O., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Various Authors. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research.
  • Various Authors. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Various Authors. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry.
  • Various Authors. (N/A). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate.
  • Various Authors. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

Sources

Application of the Vilsmeier-Haack Reaction for Quinoline Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vilsmeier-Haack Reaction as a Powerful Tool in Heterocyclic Chemistry

The Vilsmeier-Haack (V-H) reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Its significance extends beyond simple formylation, as it serves as a key step in various cyclization and ring annulation reactions, making it a powerful tool for the synthesis of diverse heterocyclic scaffolds.[2] Among these, the synthesis of quinolines, a core structural motif in numerous pharmaceuticals and functional materials, represents a particularly valuable application of this reaction.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the Vilsmeier-Haack reaction for the synthesis of substituted quinolines. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the scope, limitations, and critical parameters for successful execution.

The Core Principle: Mechanism of Quinoline Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction typically involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The resulting Vilsmeier reagent is a potent electrophile that attacks electron-rich substrates.[5]

In the context of quinoline synthesis, the most common starting materials are N-arylacetamides (acetanilides). The reaction proceeds through a sequence of steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[6][7]

  • Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich aromatic ring of the N-arylacetamide. The position of this attack is directed by the activating nature of the acetamido group.

  • Intramolecular Cyclization: The newly introduced formyl group equivalent then undergoes an intramolecular cyclization with the enol or enolate form of the acetyl group.

  • Dehydration and Aromatization: Subsequent dehydration and aromatization lead to the formation of the quinoline ring system.

A key feature of this synthesis is the simultaneous introduction of a formyl group at the 3-position and a chlorine atom at the 2-position of the newly formed quinoline ring, yielding 2-chloro-3-formylquinolines as versatile synthetic intermediates.

Visualizing the Mechanism:

Vilsmeier_Haack_Quinoline_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide N-Arylacetamide Intermediate1 Electrophilic Addition Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Intermediate2->Product Dehydration & Aromatization

Figure 1: A simplified diagram illustrating the key stages of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a common and effective application of the Vilsmeier-Haack reaction.[8]

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (4 N) or Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (e.g., 0.05 mol). Cool the flask to 0-5 °C using an ice-salt bath.[4]

  • Addition of POCl₃: To the cooled DMF, add POCl₃ (e.g., 0.14 mol) dropwise over 30 minutes with constant and vigorous stirring.[3] It is crucial to maintain the temperature below 10 °C during this addition to control the exothermic reaction.

  • Reagent Maturation: After the complete addition of POCl₃, continue stirring the mixture for an additional 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.[4]

  • Addition of Substrate: Dissolve the N-arylacetamide (e.g., acetanilide, 1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition of the substrate, allow the reaction mixture to warm to room temperature and then heat it to a temperature between 60-90 °C.[4] The optimal temperature and reaction time will depend on the specific substrate and should be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.[4] This will hydrolyze the intermediate iminium salt and quench the reaction.

  • Neutralization and Product Isolation: Neutralize the acidic mixture with a 4 N NaOH solution or a saturated sodium carbonate solution until a precipitate forms.[3]

  • Filtration and Extraction: Filter the precipitate and wash it thoroughly with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to recover any dissolved product.[4]

  • Drying and Purification: Combine the organic layers and dry them over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Experimental Workflow:

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Substrate_Add Add N-Arylacetamide Solution at 0°C Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (60-90°C, Monitor by TLC) Substrate_Add->Reaction Workup Quench on Crushed Ice Reaction->Workup Neutralize Neutralize with Base Workup->Neutralize Isolate Filter Precipitate & Extract Aqueous Layer Neutralize->Isolate Purify Dry and Purify Crude Product Isolate->Purify End End Purify->End

Figure 2: A general workflow for the synthesis of 2-chloro-3-formylquinolines using the Vilsmeier-Haack reaction.

Application Notes: Scope, Limitations, and Troubleshooting

Substrate Scope and Regioselectivity:

The Vilsmeier-Haack reaction for quinoline synthesis is most effective with N-arylacetamides bearing electron-donating groups on the aromatic ring, as these groups enhance the electron density of the ring, facilitating electrophilic attack.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups on the aniline ring generally lead to good yields and shorter reaction times. The position of the EDG can influence the regioselectivity of the cyclization.

  • Electron-Withdrawing Groups (EWGs): N-arylacetamides with strong electron-withdrawing groups, such as nitro (-NO₂), often give poor yields or fail to produce the desired quinoline product.

  • Halogens: Halogen-substituted acetanilides can be successfully converted to the corresponding quinolines, although the reaction conditions might require optimization.

Table 1: Influence of Substituents on Reaction Outcome
Substituent on AcetanilidePositionGeneral Observation on YieldReference
Methoxy (-OCH₃)metaGood to excellent yields, shorter reaction time
Methyl (-CH₃)ortho, paraGood yields[8]
Chloro (-Cl)paraModerate to good yields
Bromo (-Br)paraGood yields with optimized conditions[9]
Nitro (-NO₂)ortho, meta, paraPoor to no yield
Key Experimental Considerations and Troubleshooting:
  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition. The subsequent reaction temperature should be optimized for the specific substrate. In some cases, higher temperatures can lead to product degradation.[3]

  • Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate can significantly impact the reaction yield. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.

  • Work-up Procedure: The quenching of the reaction mixture with ice should be performed carefully to manage the exothermic hydrolysis. Incomplete neutralization can lead to lower yields of the isolated product.

  • Side Reactions: Potential side reactions include the formylation of other electron-rich positions on the substrate or polymerization, especially with highly activated substrates. Careful control of reaction conditions can minimize these side products.

The Versatility of 2-Chloro-3-formylquinolines

The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are valuable and versatile intermediates in organic synthesis. The chloro and formyl groups can be readily transformed into a wide array of other functionalities, providing access to a diverse library of quinoline derivatives for applications in drug discovery and materials science.[8][10] For instance, the chloro group can undergo nucleophilic substitution reactions, while the formyl group can be converted into cyano, carboxyl, or other functional groups.

Conclusion

The Vilsmeier-Haack reaction offers a direct and efficient pathway for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this powerful synthetic tool. The resulting quinoline derivatives serve as crucial building blocks for the development of novel compounds with significant biological and material properties.

References

  • Maddila, S., et al. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(8), 993-1002. [Link]
  • Naidoo, R., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]
  • Sathiyaseelan, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
  • Tekale, A. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 64-67. [Link]
  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Ibrahim, A. M. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • Unknown Author. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. [Link]
  • Chemistry Online. (2023). Meth-Cohn quinoline synthesis. [Link]
  • Singh, P., et al. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of quinoline-based compounds. This guide is specifically tailored for researchers, chemists, and drug development professionals working with Methyl 2-chloroquinoline-3-carboxylate. Here, we address common challenges encountered during its purification by recrystallization, providing detailed troubleshooting guides, a method development protocol, and the scientific rationale behind each step.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling, even after an extended period. What's going wrong?

Answer: The failure of crystals to form is a common issue that typically points to one of several factors related to supersaturation and nucleation[1]:

  • Insufficient Supersaturation: You may have used too much solvent. The fundamental principle of recrystallization is that the solvent should dissolve the compound when hot but have low solubility when cold.[2][3] If the solution is not saturated upon cooling, the solute will remain dissolved.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. To avoid this, always start with the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2]

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures. For this compound, which is a moderately polar ester, highly polar solvents like methanol might keep it in solution even when cold.

    • Solution: Select a solvent with a more favorable solubility profile. (See Table 1 for solvent suggestions). If you wish to continue with the current solvent, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, which can help induce precipitation.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation point. Very clean, smooth glass surfaces can sometimes inhibit spontaneous nucleation.[1]

    • Solution:

      • Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[4]

      • Seeding: If you have a pure crystal of this compound, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.[1][4]

Question 2: My product has "oiled out" instead of forming crystals. How do I fix this and what causes it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. The melting point of this compound is reported to be 70-72 °C.[5]

  • Cause: This often happens when a solution is cooled too rapidly or when the boiling point of the solvent is significantly higher than the melting point of the solute. Impurities can also depress the melting point of the solute, making it more prone to oiling out.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to lower the saturation point slightly.[4]

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote the formation of crystals instead of oil.

    • Ensure the solution is not supersaturated at a temperature above the compound's melting point. If it is, add more solvent.

Question 3: My final product has a low yield. What are the most common reasons for this?

Answer: A poor yield is often a result of procedural losses.[4] Several factors can contribute:

  • Using Too Much Solvent: As discussed in Question 1, excess solvent will retain a significant amount of your product in the "mother liquor" after cooling.[2][4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel.

    • Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution near its boiling point.

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave more product dissolved. Cooling in an ice bath after the solution has reached room temperature can often improve yield.

  • Washing with the Wrong Solvent: Rinsing the collected crystals with a solvent in which they are highly soluble will wash away your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2] The cold solvent will wash away soluble impurities clinging to the crystal surface without dissolving a significant amount of the product.

Question 4: The crude material from my synthesis is a dark, tarry substance. How can I approach its purification?

Answer: Tar formation is a known issue in certain quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to harsh reaction conditions.[6] These tars are often polymeric side products.

  • Initial Cleanup: Before attempting recrystallization, it may be necessary to perform a preliminary purification.

    • Solvent Slurry: Try triturating or stirring the crude tar with a solvent in which the desired product is sparingly soluble but the tarry impurities are more soluble (or vice-versa). Hexanes or diethyl ether can sometimes wash away less polar impurities.

    • Column Chromatography: While recrystallization is preferred for bulk purification, a rapid column chromatography plug using silica gel or alumina might be necessary to remove the bulk of the tar. Be aware that the basic nitrogen in the quinoline ring can sometimes interact with acidic silica gel, causing streaking.[7] Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can mitigate this issue.[7]

  • Recrystallization Approach: After the initial cleanup, proceed with recrystallization. You may need to use activated carbon (charcoal) to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

Experimental Protocol: Method Development for Recrystallization

Since an established, single-solvent system for this compound is not widely published, a systematic approach to solvent selection is critical.

Part 1: Solvent Screening

The ideal solvent will dissolve the compound completely at its boiling point and poorly at low temperatures (e.g., 0-4 °C).[3][8]

  • Selection: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Testing: To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. A good candidate will not dissolve the compound readily at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the successful tubes to cool to room temperature, then place them in an ice bath. The best solvent will be one from which the compound precipitates again as a crystalline solid in high yield.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. A mixed solvent system (e.g., Ethanol/Water) may be required if solubility is too high.
Ethyl Acetate 77Polar AproticA common solvent for esters. Its lower boiling point is gentle on the compound. Has been used for related quinoline derivatives.[9]
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Toluene 111Non-polarMay be effective if the primary impurities are highly polar. Its high boiling point may risk "oiling out."
Acetonitrile 82Polar AproticCan be a good choice, but its ability to dissolve a wide range of compounds might lead to lower recovery.
Methanol 65Polar ProticHigh polarity may make it too effective a solvent, leading to poor recovery unless used in a mixed system with an anti-solvent like water.

Table 1: Properties of Potential Solvents for Recrystallization Screening.

Part 2: Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point.

  • Addition of Solvent: Add the near-boiling solvent to the Erlenmeyer flask containing the crude solid in small portions, with stirring, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product. A sharp melting point close to the literature value (70-72 °C) indicates high purity.[5]

Process Workflow and Troubleshooting Logic

The following diagram illustrates the decision-making process during the recrystallization of this compound.

Recrystallization_Troubleshooting cluster_start Step 1: Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_solutions Step 3: Troubleshooting Actions cluster_end Step 4: Final Product start Crude Product in Flask dissolve Add minimum hot solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oiled_out Product Oils Out outcome->oiled_out Liquid Layer Forms poor_yield Poor Yield / Purity outcome->poor_yield Colored / Few Crystals success Good Crystals Form outcome->success Clean Precipitate action1 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_xtal->action1 action2 1. Re-heat solution 2. Add more solvent 3. Cool much slower oiled_out->action2 action3 1. Re-evaluate solvent choice 2. Use charcoal for color 3. Ensure slow cooling poor_yield->action3 finish Filter, Wash & Dry success->finish action1->cool Retry Cooling action2->cool Retry Cooling action3->dissolve Re-dissolve

A troubleshooting workflow for the recrystallization process.

References

  • Benchchem. Technical Support Center: Crystallization of Quinoline-Based Compounds.
  • University of California, Irvine. Recrystallization.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016-10-16).
  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ChemBK. 2-Chloro-quinoline-3-carboxylic acid methyl ester.
  • PubChemLite. This compound (C11H8ClNO2).
  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • MDPI. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024-02-29).
  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • University of Calgary. Solubility of Organic Compounds. (2023-08-31).
  • ResearchGate. (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2025-08-06).
  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025-11-03).

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this specific substrate class. The inherent electronic properties of the quinoline ring system and the presence of the chloro substituent make this transformation non-trivial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental failures.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent and critical issues encountered during the Suzuki coupling of 2-chloroquinolines. We will explore the root causes and provide actionable, step-by-step solutions.

Problem 1: Low to No Conversion of the 2-Chloroquinoline Starting Material

Q: My reaction has failed, and analysis (TLC, LC-MS) shows only unreacted 2-chloroquinoline and some boronic acid-derived byproducts. What is the most likely cause?

A: The primary bottleneck is almost certainly the oxidative addition step. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, and the C-Cl bond in an electron-deficient heteroaromatic system like 2-chloroquinoline requires a highly active catalytic system to cleave.[1][2]

Causality & Explanation: The catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-chlorine bond.[3][4] For this to occur efficiently with a reluctant substrate like 2-chloroquinoline, the palladium center must be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ often lack the requisite activity for this challenging transformation.[2]

Solutions & Protocols:

  • Upgrade Your Ligand: The choice of phosphine ligand is paramount. You need a ligand that is both electron-rich (to promote oxidative addition) and sterically bulky (to promote the final reductive elimination step and stabilize the active monomeric Pd(0) species).

    • Recommended Ligands: Switch from simple phosphines (like PPh₃) to modern biaryl phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[2][5] N-heterocyclic carbenes (NHCs), such as those found in PEPPSI-type precatalysts, are also excellent choices for activating aryl chlorides.[3][6]

  • Select an Appropriate Palladium Precatalyst: The source of palladium matters. While Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can be inefficient.[3]

    • Recommended Precatalysts: Use air-stable Pd(II) precatalysts that are designed for easy activation. Buchwald's G3 or G4 precatalysts, or (NHC)Pd complexes like PEPPSI-iPr, are engineered to reliably generate the active L-Pd(0) species under the reaction conditions.[3][7]

  • Increase Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides. If your reaction is sluggish at 80-90 °C, cautiously increasing the temperature to 100-120 °C (solvent permitting) can often overcome this barrier.[8][9]

Problem 2: Reaction Stalls and Palladium Black is Observed

Q: My reaction begins to form the product, but it stops before completion, and I see a black precipitate forming in the flask. What is causing this catalyst deactivation?

A: The formation of palladium black (insoluble Pd(0) aggregates) is a classic sign of catalyst deactivation.[3][10] In the case of 2-chloroquinolines, this is often exacerbated by direct inhibition from the substrate itself.

Causality & Explanation: The quinoline nitrogen is a Lewis basic site that can coordinate to the palladium center.[2][10] This coordination can inhibit the catalyst by blocking the open coordination site needed for oxidative addition. Furthermore, if the phosphine ligand dissociates from the palladium, the unstable "naked" Pd(0) species can rapidly aggregate into catalytically inactive palladium black.[10][11]

Solutions & Protocols:

  • Use a More Robust Ligand: A sterically demanding ligand not only promotes the desired catalytic steps but also forms a more stable complex with palladium, preventing both nitrogen coordination and aggregation. This is another reason why bulky biaryl phosphines (XPhos, RuPhos) are superior for this substrate class.

  • Optimize the Ligand-to-Palladium Ratio: For catalysts generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, ensure a sufficient excess of the ligand. A ligand:Pd ratio of 2:1 to 4:1 is a common starting point to prevent the formation of ligand-deficient, unstable species.

  • Ensure Rigorously Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), disrupting the catalytic cycle and promoting the formation of palladium oxides and eventually palladium black.[2][12] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[13]

Problem 3: Significant Formation of Side Products

Q: My desired product is forming, but my yield is poor due to the presence of major side products like a dehalogenated quinoline or a biaryl homocoupled product. How can I suppress these pathways?

A: Side reactions are common in Suzuki couplings and typically compete with the desired cross-coupling pathway. The three most common culprits are protodeboronation, dehalogenation, and homocoupling.[2][11]

Causality, Identification, and Solutions:

Side ProductIdentification (vs. Starting Material)Primary CauseMitigation Strategy
Protodeboronation Boronic acid is replaced by -H (e.g., benzene from phenylboronic acid).Base- or acid-catalyzed hydrolysis of the C-B bond.[3][14]1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Use a boronate ester (e.g., pinacol ester), which is more stable.[14]3. Minimize water in the reaction, or use anhydrous conditions if feasible.
Dehalogenation 2-Chloroquinoline is replaced by quinoline.Reductive cleavage of the C-Cl bond by a hydride source.[2][3]1. Avoid solvents that can act as hydride donors (e.g., alcohols at high temperatures).2. Ensure the base is not contributing (some amine bases can be problematic).3. Use a ligand that favors reductive elimination over other pathways.
Homocoupling Two boronic acid molecules couple to form a biaryl (e.g., biphenyl from phenylboronic acid).Often mediated by oxygen and/or excess base.[2][11]1. Rigorously degas all reagents and solvents.[2]2. Add the boronic acid slowly or use a slight excess (1.1-1.2 eq.) instead of a large excess.3. Use a Pd(0) source directly to avoid Pd(II) species that can promote this pathway.[1]
Frequently Asked Questions (FAQs)

Q1: Which palladium source is better for this reaction, Pd(0) or Pd(II)?

For challenging substrates like 2-chloroquinolines, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it removes the ambiguity of the in situ reduction step.[1][3] However, modern Pd(II) precatalysts (e.g., Buchwald or NHC-based) are often more practical due to their high activity and air stability, and they are designed to generate the active Pd(0) species cleanly and efficiently.[7] If you are using a simple Pd(II) salt like Pd(OAc)₂, the reduction to Pd(0) can be sluggish and may even consume some of your phosphine ligand or boronic acid via homocoupling.[3]

Q2: How do I select the optimal base?

The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] Its strength and solubility are key factors.

BaseStrengthSolubilityComments
K₃PO₄ StrongModerate in polar organicsA very common and effective choice, but can promote protodeboronation of sensitive boronic acids.[13]
Cs₂CO₃ StrongHigh in many solventsOften gives excellent results due to its high solubility and the beneficial effect of the cesium cation.[9][10]
K₂CO₃ ModerateLow (often requires water)A good, milder alternative to K₃PO₄, especially if protodeboronation is an issue.[5][9]
KF/CsF WeakVariesFluoride bases are thought to activate the boronic acid differently and can be effective in specific cases, especially under anhydrous conditions.[1]

For 2-chloroquinolines, a strong but soluble base is often required. Cs₂CO₃ or K₃PO₄ are excellent starting points.

Q3: What is the best solvent system? Should I use water?

The solvent must solubilize the reactants and the base. Aprotic polar solvents are generally preferred.

SolventPropertiesComments
1,4-Dioxane Polar aproticExcellent general-purpose solvent for Suzuki couplings. Often used with a small amount of water.[9]
Toluene NonpolarGood for high-temperature reactions. Almost always requires water to solubilize the inorganic base.[9]
THF Polar aproticLower boiling point, suitable for more reactive substrates. Often used with water.[5]
DMF / DMAc Polar aproticHigh boiling points and good solvating power, but can sometimes act as a hydride source, leading to dehalogenation.[5][15]

A small amount of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[3] A common and highly effective solvent system is 1,4-dioxane/water (e.g., 10:1 v/v) .[9]

Q4: How can I effectively monitor my reaction's progress?

Regularly monitoring the reaction is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the appearance of the product.[8][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of starting materials, products, and key byproducts (e.g., homocoupled, dehalogenated).[2]

  • NMR Spectroscopy: Taking a small aliquot from the reaction, performing a mini-workup, and analyzing by ¹H NMR can provide a quantitative measure of conversion.[12]

Visualizations & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex L₂Pd(II)(Ar)(Ar') (Di-organo Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination (Ar-Ar') Base_Complex [R'-B(OH)₃]⁻ (Activated Boronate) Base_Complex->OA_Complex Base Activation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Failed 2-Chloroquinoline Couplings

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_conversion Check SM Conversion SM Consumed? start->check_conversion no_conversion No Conversion Focus on Oxidative Addition check_conversion:f1->no_conversion No stalled_reaction Partial Conversion / Stalled Focus on Catalyst Stability check_conversion:f1->stalled_reaction Stalled side_products SM Consumed, Low Yield Focus on Side Reactions check_conversion:f1->side_products Yes action_ligand Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, NHC) no_conversion->action_ligand action_inert Ensure Rigorous Inert Atmosphere stalled_reaction->action_inert action_proto Protodeboronation? (Use Milder Base, Boronate Ester) side_products->action_proto action_temp Increase Temperature action_ligand->action_temp action_precatalyst Use Active Precatalyst (e.g., Buchwald G3/G4) action_temp->action_precatalyst action_ligand_ratio Optimize Ligand:Pd Ratio action_inert->action_ligand_ratio action_quinoline Consider Quinoline Inhibition (Bulky Ligand Helps) action_ligand_ratio->action_quinoline action_homo Homocoupling? (Degas Thoroughly, Limit Boronic Acid) action_proto->action_homo action_dehalo Dehalogenation? (Check Solvent/Base as Hydride Source) action_homo->action_dehalo

Caption: A logical workflow for diagnosing failed 2-chloroquinoline couplings.

Diagram 3: Potential Catalyst Inhibition by Quinoline Nitrogen

Inhibition_Pathway Catalyst Inhibition by Quinoline Nitrogen Active_Catalyst L-Pd(0) (Active, Coordinatively Unsaturated) Inhibited_Complex L-Pd(0)-Quinoline Complex (Inactive) Active_Catalyst->Inhibited_Complex Coordination of Quinoline-N Oxidative_Addition Desired Oxidative Addition Active_Catalyst->Oxidative_Addition Desired Pathway Chloroquinoline 2-Chloroquinoline Chloroquinoline->Inhibited_Complex Chloroquinoline->Oxidative_Addition Bulky_Ligand Bulky Ligand (L) (e.g., XPhos) Bulky_Ligand->Active_Catalyst Steric Shielding Prevents Inhibition

Caption: Quinoline nitrogen coordination competes with oxidative addition.

Key Experimental Protocol

General Procedure for a Trial Suzuki Coupling of a 2-Chloroquinoline:

This protocol is a robust starting point. Modifications may be necessary based on the specific boronic acid used.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water (0.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

Procedure:

  • Preparation: In a glovebox or on the bench, add the 2-chloroquinoline, arylboronic acid, XPhos Pd G3 precatalyst, and Cs₂CO₃ to the reaction vial.

  • Inert Atmosphere: Seal the vial with the septum cap. Insert a needle connected to a vacuum/argon manifold. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL) to the reaction vial.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot via syringe. Dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for product formation.[8]

  • Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][8]

References
  • BenchChem. Technical Support Center: Catalyst Deactivation in 1-Chloro-3,6-dimethoxyisoquinoline Reactions.
  • Nature Communications. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ResearchGate.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Advion. SUZUKI REACTION MONITORING.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate class of 2-chloroquinolines. The inherent electronic properties of the quinoline ring and the strength of the C-Cl bond necessitate careful optimization of reaction parameters, particularly catalyst loading, to achieve high yields and minimize side reactions.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 2-chloroquinolines considered challenging? A1: The primary challenge lies in the first step of the catalytic cycle: oxidative addition.[3] The carbon-chlorine bond in 2-chloroquinoline is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] This sluggish oxidative addition requires highly active catalyst systems to proceed efficiently.[2] Additionally, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]

Q2: What is a good starting point for palladium catalyst loading? A2: For initial screening with challenging substrates like 2-chloroquinolines, a catalyst loading in the range of 1-5 mol% is a conventional and robust starting point.[4][5] Once reaction conditions are established, optimization studies can be performed to significantly reduce the loading. Highly active, modern catalyst systems can often achieve excellent yields with loadings as low as 0.000001–0.02 mol %, and in some industrial applications, levels in the parts-per-million (ppm) range are feasible.[6][7]

Q3: Which palladium catalysts and ligands are most effective for this type of coupling? A3: For electron-deficient heteroaryl chlorides like 2-chloroquinolines, catalyst systems featuring bulky and electron-rich phosphine ligands are generally the most successful.[1][2] These ligands promote the difficult oxidative addition step.[8] Common choices include:

  • Palladium Sources: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1]

  • Ligands: Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended.[1][4]

  • Pre-catalysts: Using pre-formed, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) that incorporate these ligands is an excellent strategy to ensure the reproducible formation of the active Pd(0) species.[8][9]

Q4: What does it mean if my reaction mixture turns black? A4: A color change to dark brown or black is very common in Suzuki-Miyaura reactions and typically indicates the formation of the active palladium(0) catalytic species from the Pd(II) pre-catalyst.[4][10] However, if a coarse black precipitate forms, it may signify catalyst decomposition to palladium black, which is catalytically inactive. This visual cue alone is not a definitive indicator of success or failure, but it is a key observation.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

Q: My reaction is not working, and I'm recovering mostly starting material. What are the first things to check?

A: When a Suzuki coupling fails, a systematic approach is crucial. The issue often stems from one of three areas: the catalyst system, the reagents, or the reaction conditions.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) source (like Pd(OAc)₂), it must be reduced in situ.[8][9] Failure to form the active species is a common point of failure.

    • Solution 1 (Use a Pre-catalyst): Switch to a modern, air-stable Pd(II) pre-catalyst (e.g., a Buchwald G3 pre-catalyst). These are designed to generate the active Pd(0) species cleanly and reliably.[8]

    • Solution 2 (Ligand Choice): The C-Cl bond of 2-chloroquinoline requires a highly active catalyst for oxidative addition. Ensure you are using a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][4] Simple ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[2]

  • Poor Reagent Quality:

    • Boronic Acid Degradation: Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) upon storage.[8][9]

      • Solution: Use a fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), which can be more robust.[1]

    • Base/Solvent Issues: The base must be sufficiently strong and dry (if running anhydrously). Solvents must be properly degassed.

      • Solution: Use a finely powdered, dry base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[11]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

      • Solution: Increase the reaction temperature, typically to 80–110 °C for solvents like dioxane or toluene.[1][9]

    • Stirring: In biphasic or slurry reactions, vigorous stirring is essential to ensure proper mixing and facilitate mass transport.[9]

Problem 2: Significant Dehalogenation of 2-Chloroquinoline

Q: My main byproduct is dechlorinated quinoline. How can I prevent this?

A: Dehalogenation is a common side reaction where the starting 2-chloroquinoline is reduced to quinoline.[11] This occurs via a palladium-hydride (Pd-H) intermediate, which can arise from reactions with the base, solvent (especially alcohols), or residual water.[11]

Root Cause Analysis & Solutions:

  • Source of Hydride: The Pd-H species responsible for dehalogenation must be minimized.

    • Solution 1 (Optimize Base/Solvent): Avoid using amine bases or alcohol solvents if dehalogenation is severe, as they can be hydride sources.[8] Switch to a robust inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene.[11]

    • Solution 2 (Ligand Screening): Employing bulkier ligands (e.g., XPhos) can sterically hinder the formation or reaction of the Pd-H species, favoring the desired cross-coupling pathway.[11]

  • Slow Cross-Coupling: If the desired Suzuki reaction is sluggish, the competing dehalogenation pathway can become dominant.[11]

    • Solution: Focus on accelerating the main catalytic cycle. This can be achieved by increasing the temperature or using a more active catalyst/ligand combination as described in Problem 1.[11]

Problem 3: Formation of Homocoupled Boronic Acid (Biaryl)

Q: I'm observing a significant amount of biaryl product derived from my boronic acid. What causes this?

A: The homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[9][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the unwanted coupling of two boronic acid molecules.[8][13]

Root Cause Analysis & Solutions:

  • Oxygen Contamination: This is the most frequent cause.

    • Solution 1 (Rigorous Degassing): Ensure all solvents are thoroughly degassed before use. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. A few vacuum/backfill cycles with an inert gas are highly effective.[14]

    • Solution 2 (Use Fresh Reagents): Ensure the palladium source and ligands have not been unduly exposed to air. Using an air-stable pre-catalyst can also mitigate issues arising from catalyst oxidation.[9]

Catalyst Loading Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction, starting from a failed or low-yielding experiment.

G start Low Yield / No Reaction cat_check Step 1: Evaluate Catalyst System start->cat_check Begin Troubleshooting cat_inactive Is Catalyst Active? cat_check->cat_inactive reagent_check Step 2: Verify Reagents boronic_acid Is Boronic Acid Fresh? reagent_check->boronic_acid cond_check Step 3: Optimize Conditions base_choice Is Base Optimal? cond_check->base_choice cat_ligand Is Ligand Appropriate for Ar-Cl? cat_inactive->cat_ligand Yes sol_precatalyst Solution: Use Buchwald Pre-catalyst (e.g., XPhos Pd G3) cat_inactive->sol_precatalyst No cat_ligand->reagent_check Yes sol_ligand Solution: Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) cat_ligand->sol_ligand No inert_atm Is Atmosphere Inert? boronic_acid->inert_atm Yes sol_boronic Solution: Use fresh boronic acid or a pinacol ester (Bpin) boronic_acid->sol_boronic No inert_atm->cond_check Yes sol_inert Solution: Thoroughly degas solvents. Use Schlenk technique. inert_atm->sol_inert No temp_choice Is Temperature High Enough? base_choice->temp_choice Yes sol_base Solution: Screen stronger bases (K₃PO₄, Cs₂CO₃) base_choice->sol_base No sol_temp Solution: Increase temperature (e.g., to 100-110°C) temp_choice->sol_temp No

Caption: A workflow for troubleshooting Suzuki coupling of 2-chloroquinolines.

Experimental Protocol: Catalyst Loading Optimization

This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for the coupling of a 2-chloroquinoline with an arylboronic acid.

Materials & Setup:

  • Oven-dried reaction vials with stir bars.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Standard glassware, syringes, and needles.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)[9]

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the 2-chloroquinoline, arylboronic acid, and base to a series of labeled reaction vials.[4]

  • Catalyst Addition: To each respective vial, add the specified amount of the palladium pre-catalyst to achieve the desired catalyst loading (see table below).

  • Solvent Addition: Add the degassed solvent mixture to each vial via syringe to a final concentration of 0.1–0.5 M with respect to the 2-chloroquinoline.[9]

  • Reaction Execution: Securely cap the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously.[4][9]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC-MS, or LC-MS.[4][9]

  • Work-up (for analysis): Once a reaction is deemed complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product and determine the yield.[9][14]

Table 1: Example Screening Parameters for Catalyst Loading

Vial2-Chloroquinoline (mmol)Arylboronic Acid (mmol)Base (K₃PO₄) (mmol)Catalyst (XPhos Pd G3)Solvent Volume (mL)
10.20.240.45.0 mol% (0.010 mmol)1.0
20.20.240.42.0 mol% (0.004 mmol)1.0
30.20.240.41.0 mol% (0.002 mmol)1.0
40.20.240.40.5 mol% (0.001 mmol)1.0
The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-X (2-Chloroquinoline) ar1x->ox_add ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->transmetal

Sources

Technical Support Center: Hydrolysis of Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinoline-3-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the base-catalyzed hydrolysis of this important synthetic intermediate. Our guidance is grounded in established chemical principles and practical, field-proven insights to help you navigate the nuances of this reaction and achieve your desired 2-chloroquinoline-3-carboxylic acid product with high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Mechanism

Question 1: What is the primary challenge in the base-catalyzed hydrolysis of this compound?

The principal challenge is achieving chemoselectivity. You are aiming to hydrolyze the methyl ester at the C3 position to the corresponding carboxylic acid while preserving the chloro-substituent at the C2 position. The quinoline ring, particularly with the electron-withdrawing ester group, activates the C2 position for nucleophilic aromatic substitution (SNAr).[1] Consequently, the hydroxide base can act as both a reactant for hydrolysis and a nucleophile, leading to a competitive side reaction where the chloro group is displaced to form the undesired 2-hydroxyquinoline-3-carboxylic acid (which exists in equilibrium with its 2-quinolone tautomer).

Question 2: What is the mechanism of base-catalyzed hydrolysis of the ester, and how does the competitive nucleophilic aromatic substitution occur?

The desired hydrolysis reaction proceeds via a standard base-catalyzed saponification mechanism.[2] This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group, to yield the carboxylate salt. A final acidic workup protonates the carboxylate to give the desired carboxylic acid.

The competing SNAr side reaction involves the nucleophilic attack of the hydroxide ion on the C2 carbon of the quinoline ring, which is attached to the chlorine atom. The negative charge of the resulting intermediate (a Meisenheimer-like complex) is stabilized by resonance, involving the quinoline nitrogen and the carboxylate group.[1] Subsequent elimination of the chloride ion yields the 2-hydroxyquinoline derivative.

Experimental Design & Optimization

Question 3: I am observing a significant amount of a by-product that is more polar than my starting material and desired product. What is it, and how can I minimize its formation?

This polar by-product is very likely 2-hydroxyquinoline-3-carboxylic acid, resulting from the nucleophilic substitution of the chloro group. To minimize its formation, you should consider the following strategies:

  • Choice of Base: While NaOH and KOH are commonly used for saponification, they are strong nucleophiles. Lithium hydroxide (LiOH) is often a milder and more effective choice for hydrolyzing sterically hindered or sensitive esters, and it may offer better selectivity in this case.[3] The smaller size of the lithium cation can also better stabilize the tetrahedral intermediate of the ester hydrolysis.

  • Reaction Temperature: The SNAr reaction typically has a higher activation energy than ester hydrolysis. Therefore, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor the desired hydrolysis over the substitution reaction. Avoid high temperatures and prolonged reaction times.

  • Solvent System: The choice of solvent can influence the relative rates of the two competing reactions. Using a mixture of a polar aprotic solvent like tetrahydrofuran (THF) and water is often a good starting point.[3] Alcoholic solvents like methanol or ethanol should be used with caution, as they can lead to transesterification, although this is less of a concern with methyl esters in the presence of a strong aqueous base.[3]

Question 4: My hydrolysis reaction is very slow or incomplete, even after several hours. What can I do to drive it to completion?

If the reaction is sluggish, consider the following adjustments:

  • Base Equivalents: Ensure you are using a sufficient excess of the base. Typically, 1.5 to 3 equivalents of base are used for saponification.[3]

  • Solubility: this compound may have limited solubility in purely aqueous solutions. Using a co-solvent like THF or dioxane can improve solubility and reaction rates.

  • Monitoring the Reaction: It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of side products due to prolonged reaction duration.

Question 5: What are the best practices for the workup and purification of 2-chloroquinoline-3-carboxylic acid?

A standard workup procedure involves:

  • Quenching: After the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture in an ice bath.

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt. The desired product will precipitate out of the solution as the pH becomes acidic. Be cautious, as this is an exothermic process.

  • Isolation: The precipitated product can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Protocols & Data

Recommended Starting Protocol for Selective Hydrolysis

This protocol is designed to favor the hydrolysis of the methyl ester while minimizing the nucleophilic substitution of the chloro group.

Reagents and Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve LiOH·H₂O (1.5 - 2.0 eq) in water.

  • Slowly add the LiOH solution to the stirred solution of the ester at 0 °C.

  • Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or HPLC (typically 2-6 hours).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Slowly acidify the mixture with 1M HCl until the pH is approximately 2-3. The product should precipitate.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Table 1: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient base, low temperature, poor solubility.Increase equivalents of LiOH (up to 3 eq), allow the reaction to warm to room temperature, or increase the proportion of THF.
Significant Side Product Formation Reaction temperature is too high, prolonged reaction time, or a highly nucleophilic base (NaOH/KOH).Maintain a low reaction temperature (0-5 °C), monitor the reaction closely and stop it once the starting material is consumed, and use LiOH instead of NaOH or KOH.
Product Oiling Out During Acidification Rapid pH change or insufficient cooling.Add the acid slowly while vigorously stirring in an ice bath.
Low Isolated Yield Product is partially soluble in the aqueous filtrate.After filtration, extract the filtrate with a suitable organic solvent like ethyl acetate.

Visualizing the Process

Reaction Mechanism

hydrolysis_mechanism cluster_hydrolysis Desired Hydrolysis Pathway cluster_snar Competitive SsubNAr Pathway start_h This compound intermediate_h Tetrahedral Intermediate start_h->intermediate_h + OH⁻ product_salt_h Carboxylate Salt intermediate_h->product_salt_h - CH₃OH product_h 2-Chloroquinoline-3-carboxylic acid product_salt_h->product_h + H₃O⁺ (workup) start_s This compound intermediate_s Meisenheimer-like Complex start_s->intermediate_s + OH⁻ (at C2) product_s 2-Hydroxy-3-carboxylate Intermediate intermediate_s->product_s - Cl⁻ final_product_s 2-Hydroxyquinoline-3-carboxylic acid product_s->final_product_s Hydrolysis

Caption: Competing reaction pathways in the base treatment of this compound.

Experimental Workflow

experimental_workflow setup Reaction Setup (Ester, THF/H₂O, 0 °C) base_add Slow Addition of LiOH Solution setup->base_add reaction Stir at 0 °C to RT (Monitor by TLC/HPLC) base_add->reaction quench Cool to 0 °C reaction->quench acidify Acidify with 1M HCl to pH 2-3 quench->acidify precipitate Product Precipitation acidify->precipitate isolate Vacuum Filtration & Washing precipitate->isolate dry Drying under Vacuum isolate->dry

Caption: Step-by-step workflow for the selective hydrolysis of this compound.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Organic and Pharmaceutical Chemistry Journal, 21(4), 10-21. [Link]
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
  • Abdel-Wahab, B. F., Khidre, R. E., & Shaddy, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 211-259. [Link]
  • Khan Academy. (2013).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2024). 16.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
  • Ladraa, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]
  • Niwayama, S. (2000). A Highly Efficient and Convenient Method for the Selective Hydrolysis of Dimethyl Esters to the Corresponding Half-Esters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

Sources

"preventing degradation of Methyl 2-chloroquinoline-3-carboxylate during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and questions regarding its stability and use in chemical reactions, providing in-depth, evidence-based solutions to prevent its degradation. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The 2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinolone. This is often promoted by acidic or basic conditions.[1][2]

  • Nucleophilic Substitution: The electron-deficient quinoline ring, coupled with the activating effect of the ester group, makes the 2-position susceptible to attack by various nucleophiles. This can lead to the displacement of the chloro group by amines, alcohols, or other nucleophilic reagents present in the reaction mixture.[3][4][5]

  • Decarboxylation: While less direct for the methyl ester, hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation, can occur, particularly at elevated temperatures or in the presence of certain metals like copper.[6][7][8]

Q2: My reaction mixture is turning brown, and I'm observing multiple spots on my TLC. What could be the cause?

A2: A brown coloration and multiple TLC spots are classic indicators of product degradation and side product formation. The high temperatures often required for reactions involving quinoline synthesis, such as the Gould-Jacobs reaction, can lead to decomposition.[9][10] Additionally, if your reaction conditions are not strictly anhydrous and inert, hydrolysis and reactions with atmospheric moisture or oxygen can contribute to the formation of colored impurities.

Q3: I am getting a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl group. How can I prevent this?

A3: The formation of the 2-hydroxyquinoline (quinolone) derivative is a common issue arising from the hydrolysis of the 2-chloro group.[1][11] To minimize this, it is crucial to maintain strictly anhydrous reaction conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all reagents are free of water. If the reaction is tolerant, adding a non-nucleophilic base can help to scavenge any adventitious acid that might catalyze the hydrolysis.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation via Hydrolysis 1. Ensure all glassware is oven-dried. 2. Use freshly distilled, anhydrous solvents. 3. Run the reaction under an inert atmosphere (N₂ or Ar). 4. If compatible with your reaction, add a proton sponge or a non-nucleophilic base to neutralize any trace acid.The 2-chloroquinoline moiety is susceptible to hydrolysis, which is often acid-catalyzed, leading to the formation of the corresponding quinolone.[1][2]
Nucleophilic Attack by Solvents or Reagents 1. Choose a non-nucleophilic solvent (e.g., toluene, dioxane, or DMF if rigorously dried). 2. If using a nucleophilic reagent, control the stoichiometry carefully and consider running the reaction at a lower temperature.The chlorine at the C2 position is a good leaving group, making the compound prone to SNAr reactions with nucleophiles.[3][12]
Thermal Decomposition 1. Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature. 2. Consider using microwave-assisted synthesis to reduce reaction times at high temperatures.[10][13]High temperatures, especially above 250°C as seen in some classical quinoline syntheses, can lead to decomposition and the formation of tars.[9]
Problem 2: Formation of a Major Impurity Identified as the Decarboxylated Product
Potential Cause Troubleshooting Steps Scientific Rationale
In-situ Hydrolysis and Decarboxylation 1. Maintain strictly anhydrous conditions to prevent hydrolysis of the ester. 2. Avoid prolonged heating. 3. If the reaction is performed in a basic medium, use a milder base or lower the temperature to minimize ester saponification.The methyl ester can be hydrolyzed to a carboxylic acid, which is then susceptible to decarboxylation, especially at elevated temperatures.[14][15]
Metal-Catalyzed Decarboxylation 1. If your reaction involves a metal catalyst (e.g., copper), screen for alternative catalysts or use a lower catalyst loading. 2. Add a chelating agent if it does not interfere with the primary reaction.Copper and other transition metals can catalyze the decarboxylation of quinoline carboxylic acids.[6][8]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general framework for reacting this compound with a generic nucleophile while minimizing degradation.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

    • Use a septa-sealed flask to maintain an inert atmosphere.

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.

  • Reaction Setup:

    • Dissolve this compound in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

    • If the nucleophile is a solid, ensure it is dry. If it is a liquid, use a dry syringe to add it to the reaction mixture.

    • Cool the reaction mixture to 0°C before adding the nucleophile to control the initial reaction rate and minimize side reactions.

  • Reaction and Monitoring:

    • Slowly add the nucleophile to the reaction mixture.

    • Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

    • Avoid excessive heating. If the reaction is sluggish, consider a higher, but still controlled, temperature.

  • Work-up:

    • Quench the reaction with a non-aqueous workup if possible.

    • If an aqueous workup is necessary, use de-gassed, deionized water and perform the extraction quickly to minimize contact time and potential hydrolysis.

    • Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

Visualizing Degradation Pathways

To better understand the potential degradation routes, the following diagrams illustrate the key chemical transformations to avoid.

main This compound hydrolysis Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Quinolone) main->hydrolysis H₂O / H⁺ or OH⁻ nucleophilic_sub 2-Substituted Quinoline (e.g., with -NR2, -OR) main->nucleophilic_sub Nu:⁻ decarboxylation 2-Chloroquinoline (after hydrolysis and decarboxylation) main->decarboxylation 1. H₂O 2. Heat / Catalyst

Caption: Primary degradation pathways of this compound.

start Reaction Start check_purity Check Purity of Starting Material start->check_purity anhydrous Ensure Anhydrous Conditions check_purity->anhydrous inert_atm Use Inert Atmosphere anhydrous->inert_atm temp_control Control Temperature inert_atm->temp_control monitor Monitor Reaction (TLC/LC-MS) temp_control->monitor issue Degradation Observed? monitor->issue troubleshoot Consult Troubleshooting Guide issue->troubleshoot Yes success Successful Reaction issue->success No troubleshoot->anhydrous

Caption: A logical workflow for preventing degradation during reactions.

References

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [No source provided].
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing), DOI:10.1039/D4NJ03878A.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [No source provided].
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [No source provided].
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
  • Copper-quinoline decarboxylation. American Chemical Society.
  • Gould Jacobs Quinoline forming reaction. [No source provided].
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.
  • MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. YouTube.
  • Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • Decarboxylation of Malonic Acid in Quinoline and Related Media. ACS Publications.

Sources

Technical Support Center: Workup Procedures for Reactions Involving Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloroquinoline-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of workup procedures for reactions involving this versatile building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Core Principles of Workup Design

The successful isolation of products from reactions involving this compound hinges on understanding the chemical properties of the starting material, the desired product, and potential side products. The quinoline core, the chloro substituent at the 2-position, and the methyl ester at the 3-position each impart distinct reactivity and physical characteristics that must be considered during the workup phase.

Key Physicochemical Properties to Consider:
  • Basicity of the Quinoline Nitrogen: The quinoline nitrogen is basic and can be protonated in acidic media. This property can be exploited for purification by acid-base extraction.

  • Reactivity of the 2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or under forcing conditions.[1][2][3] Unwanted substitution can be a source of impurities.

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures.[4]

  • Solubility: Quinoline derivatives often exhibit moderate to good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Their solubility in non-polar solvents like hexanes can be limited, a property useful for precipitation or crystallization.

II. Troubleshooting Common Workup Challenges

This section addresses specific issues you may encounter during the workup of reactions involving this compound in a question-and-answer format.

FAQs & Troubleshooting Guides

Q1: After my reaction, I have a complex mixture of products and starting materials. What is a general first-step strategy for purification?

A1: A liquid-liquid extraction is an excellent initial purification step. The general workflow is as follows:

  • Quenching: Carefully quench the reaction mixture. For instance, if you've used a strong base, neutralize it with a dilute acid (e.g., 1M HCl). If the reaction was run under acidic conditions, neutralize with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[5]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[6] The majority of your organic compounds will move into the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate to remove any remaining acidic impurities.

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove excess water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This initial cleanup will often simplify the mixture enough for effective purification by column chromatography or recrystallization.

Q2: I'm performing a nucleophilic substitution on the 2-chloro position. During the workup, I seem to be losing my product. What could be happening?

A2: Product loss during the workup of nucleophilic substitution reactions can often be attributed to the solubility of the product in the aqueous phase, especially if the newly introduced substituent has polar or ionizable groups.

  • Check the pH of your aqueous layer: If your product has a basic nitrogen (e.g., an amine), it may be protonated and soluble in an acidic aqueous phase. Conversely, an acidic product (e.g., a phenol) will be deprotonated and soluble in a basic aqueous phase. Adjust the pH of the aqueous layer to ensure your product is in its neutral form to maximize its partitioning into the organic layer.

  • Back-extraction: After the initial extraction, consider adjusting the pH of the aqueous layer and re-extracting with an organic solvent to recover any dissolved product.

Q3: My Suzuki coupling reaction with this compound is complete, but I'm struggling to remove the palladium catalyst and boron-containing byproducts. What's the best approach?

A3: Removing palladium and boronic acid residues is a common challenge in Suzuki coupling workups.[8][9]

  • Palladium Removal:

    • Filtration through Celite® or Silica: After the initial extraction, filtering the organic solution through a pad of Celite® or a short plug of silica gel can effectively remove a significant portion of the palladium catalyst.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester and remove residual palladium.

  • Boronic Acid Byproduct Removal:

    • Base Wash: A wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can help to remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts.[9]

    • Oxidative Workup: In some cases, a mild oxidative workup with a reagent like hydrogen peroxide can convert boronic acids to the corresponding alcohols, which may be easier to separate.

    • Methanol Co-evaporation: Boronic acids can sometimes be removed by repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure. This process forms the volatile trimethyl borate.[7]

Q4: I suspect the methyl ester on my quinoline product has been partially or fully hydrolyzed during the workup. How can I confirm this and how can I prevent it?

A4: Hydrolysis of the methyl ester to the carboxylic acid is a common side reaction, especially if the workup involves strong acids or bases at elevated temperatures.[4]

  • Confirmation:

    • TLC Analysis: The carboxylic acid will have a different Rf value on a TLC plate compared to the ester, typically appearing as a more polar spot.

    • Spectroscopic Analysis: In the ¹H NMR spectrum, the characteristic singlet of the methyl ester protons (around 3.9 ppm) will disappear, and a broad singlet corresponding to the carboxylic acid proton will appear further downfield. In the IR spectrum, the C=O stretch of the carboxylic acid will appear at a lower frequency (around 1700-1725 cm⁻¹) compared to the ester (around 1720-1740 cm⁻¹), and a broad O-H stretch will be visible.

  • Prevention:

    • Use Mild Conditions: During the workup, use mild acids (e.g., dilute citric acid) and bases (e.g., saturated NaHCO₃) and avoid prolonged exposure or heating.

    • Control Temperature: Perform extractions and washes at room temperature or below.

III. Step-by-Step Workup Protocols

Here are detailed workup protocols for common reactions involving this compound.

Protocol 1: Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is suitable for reactions where the 2-chloro group is displaced by a nucleophile (e.g., an amine or an alcohol).

  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a larger volume of water to precipitate the product or prepare it for extraction. For every 5 mL of DMF or DMSO, consider using at least 50 mL of water.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Aqueous Washes: Combine the organic layers and wash with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Workup for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed to remove the palladium catalyst and boronic acid byproducts effectively.[8][10]

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and wash with:

    • Saturated aqueous sodium bicarbonate (2 x 50 mL) to remove acidic byproducts.

    • Water (2 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Solvent Selection for Extraction
SolventPolarityBoiling Point (°C)Common Applications
Ethyl AcetateMedium77General purpose, good for a wide range of quinoline derivatives.
DichloromethaneMedium40Good for extracting more polar products, but can be more difficult to remove completely.
Diethyl EtherLow35Useful for less polar products, but its high volatility and flammability require caution.

IV. Visualization of Workup Workflow

General Workup and Troubleshooting Workflow

The following diagram illustrates a general workflow for the workup and troubleshooting of reactions involving this compound.

Workup_Workflow Start Reaction Mixture Quench Quench Reaction Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (Water, Bicarbonate, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Troubleshoot_Complex Complex Mixture? Crude_Product->Troubleshoot_Complex Troubleshoot_Yield Low Yield? Crude_Product->Troubleshoot_Yield Troubleshoot_Impurity Persistent Impurity? Crude_Product->Troubleshoot_Impurity Purify Purification (Chromatography/Recrystallization) Final_Product Pure Product Purify->Final_Product Troubleshoot_Complex->Purify No Optimize_Purification Optimize Purification Method Troubleshoot_Complex->Optimize_Purification Yes Troubleshoot_Yield->Purify No Adjust_pH Adjust Aqueous pH & Re-extract Troubleshoot_Yield->Adjust_pH Yes Troubleshoot_Impurity->Purify No Special_Wash Specialized Wash (e.g., Chelating Agent) Troubleshoot_Impurity->Special_Wash Yes Adjust_pH->Extract Special_Wash->Wash

Caption: A decision-making workflow for workup and troubleshooting.

V. Safety Precautions

Always handle this compound and its derivatives in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] 2-Chloroquinolines are classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[11][13]

VI. References

  • Benchchem. Troubleshooting low yields in the quinoline cyclization step.

  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.

  • ECHEMI. 2-Chloroquinoline SDS, 612-62-4 Safety Data Sheets.

  • ChemicalBook. 2-Chloroquinoline - Safety Data Sheet.

  • Echemi. 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Reference 8 not available.

  • StackExchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

  • Organic Reaction Workup Formulas for Specific Reagents.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in.

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Andrew G Myers Research Group. The Suzuki Reaction.

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

  • ResearchGate. (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.

  • ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF.

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde.

Sources

Technical Support Center: Removal of Palladium Catalyst from Quinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and practical solutions for purifying quinoline-containing products. The unique electronic properties of the quinoline ring, particularly the nitrogen atom's ability to chelate palladium, can present significant challenges in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs).[1][2]

This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my quinoline product?

A1: The most common strategies can be categorized as follows:

  • Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C). It is often the first step but is typically insufficient for removing all palladium species.[3] A filter aid like Celite® is commonly used to trap fine catalyst particles.[4]

  • Adsorption (Scavenging): This is the most widely used method for removing soluble palladium. It involves using materials with a high affinity for palladium, which are then filtered off. Key adsorbents include:

    • Activated Carbon: A cost-effective option that physically adsorbs a broad range of palladium species.[5][6]

    • Metal Scavengers: These are typically silica-based or polymer-based materials functionalized with groups that chelate palladium, such as thiols, thioureas, amines, or dimercaptotriazine (DMT).[7][8]

  • Crystallization: Purifying the final product via crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[8][9] The efficiency can sometimes be improved by adding agents that increase the solubility of palladium species.[8]

  • Extraction: Involves using a liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][8]

Q2: I've filtered my reaction mixture through Celite®, but my product is still contaminated with palladium. Why?

A2: This is a common issue. While filtration effectively removes solid, heterogeneous Pd/C, it fails to remove soluble or colloidal palladium species that can leach from the catalyst support or are inherent to homogeneous catalysis.[3][10] The nitrogen atom in the quinoline ring can form stable complexes with palladium, keeping it in solution and making simple filtration ineffective.

Q3: How do I choose the most suitable palladium removal method for my quinoline synthesis?

A3: The optimal choice depends on several factors:

  • The form of the palladium: Is it heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(OAc)₂)? Heterogeneous catalysts can be partially removed by filtration, while homogeneous ones require scavenging, crystallization, or extraction.

  • The nature of your quinoline product: Consider its solubility, stability, and functional groups, which might interact with the scavenger.

  • The required purity level: For APIs, residual palladium levels must meet stringent regulatory guidelines (e.g., ICH Q3D), often necessitating the use of highly efficient scavengers.[9][11][12]

  • Cost and scalability: For large-scale production, the cost and ease of handling the chosen method are critical considerations. Activated carbon is often cheaper than specialized scavengers.[12]

Q4: What are the acceptable limits for residual palladium in pharmaceutical products?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day .[13] This translates to a concentration limit in the API, often targeted at ≤10 ppm, depending on the daily dosage of the drug.[11][14]

Q5: How can I accurately measure the amount of residual palladium in my final product?

A5: The industry standard for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][15] It is highly sensitive and accurate for the low ppm or even ppb levels required.[16][17] Other techniques include:

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): A robust technique suitable for trace metal analysis.[18]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple method for determining palladium in API samples.[11]

  • Fluorometric/Colorimetric Methods: These can be used as rapid, high-throughput screening tools to evaluate the efficiency of different removal techniques before committing to a final ICP-MS analysis.[19][20]

Troubleshooting Guides

Issue 1: High Palladium Levels Persist After Filtration of Pd/C Catalyst

Symptom: Your filtrate appears clear, but analysis (e.g., ICP-MS) shows unacceptably high palladium levels (>50-100 ppm).[21]

Causality: This strongly indicates the presence of soluble or fine colloidal palladium species. The quinoline nitrogen can act as a ligand, stabilizing palladium in the solution and preventing its complete removal by physical filtration.

Solution Pathway:
  • Employ a Scavenger: This is the most direct approach to target soluble palladium. Thiol- or thiourea-functionalized silica scavengers are often highly effective.[22]

  • Use Activated Carbon: Treatment with activated carbon can effectively adsorb the residual palladium.[12]

  • Optimize with a Multi-Step Approach: A common and effective strategy is to perform an initial filtration through Celite® to remove the bulk heterogeneous catalyst, followed by treatment of the filtrate with a scavenger or activated carbon to capture the soluble species.[7]

Workflow Diagram: Post-Filtration Purification Strategy

cluster_options Alternative Options start Crude Quinoline Product (Post-Filtration) check_pd Analyze Pd Content (ICP-MS) start->check_pd scavenger Treat with Metal Scavenger check_pd->scavenger High Pd carbon Treat with Activated Carbon check_pd->carbon High Pd recrystallize Perform Recrystallization check_pd->recrystallize High Pd pass Product Meets Spec (e.g., <10 ppm) check_pd->pass Low Pd final_analysis Final Pd Analysis scavenger->final_analysis carbon->final_analysis recrystallize->final_analysis final_analysis->pass Pass fail Re-evaluate Strategy final_analysis->fail Fail

Caption: Decision workflow for post-filtration purification.

Issue 2: Inefficient Palladium Removal Using Scavengers

Symptom: You have treated your quinoline product with a metal scavenger, but the residual palladium levels remain stubbornly high.

Causality: The effectiveness of a scavenger is highly dependent on the specific chemical environment and the nature of the palladium species.

  • Incorrect Scavenger Selection: The oxidation state of the palladium is crucial. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[7]

  • Strong Palladium-Quinoline Complexation: The nitrogen on the quinoline ring can form a very stable complex with palladium, outcompeting the scavenger.

  • Suboptimal Conditions: Factors like temperature, reaction time, and solvent can significantly impact scavenger performance.

  • Insufficient Scavenger Amount: The equivalents of scavenger relative to palladium may be too low.

Solution Pathway & Optimization:
  • Screen a Panel of Scavengers: Do not rely on a single scavenger. Test a small panel with different functional groups (e.g., thiol, thiourea, amine, DMT) to find the most effective one for your specific system.[7]

  • Optimize Conditions: Experiment with temperature and time. A slightly elevated temperature (e.g., 40-60 °C) and longer stirring time (e.g., 1-18 hours) can improve efficiency.[8]

  • Increase Scavenger Equivalents: A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used.[7] If removal is incomplete, try increasing this amount.

  • Consider a Competing Ligand: To disrupt the strong palladium-quinoline interaction, you could add a competing ligand before introducing the scavenger.

Table 1: Comparison of Common Scavenger Types
Scavenger Functional GroupPrimary Target Palladium SpeciesKey Considerations
Thiol (e.g., SiliaMetS® Thiol) Pd(II)Highly versatile and robust for various metals including Pd, Pt, Cu.[22]
Thiourea (e.g., SiliaMetS® Thiourea) Pd(0), Pd(II)Versatile for all forms of palladium, works well in organic solvents.[22]
Triaminotriazine (TMT) Broad range of Pd speciesCan be very effective, sometimes used with activated carbon for a synergistic effect.[12]
Amines (e.g., Di-, Tri-amines) Pd(II)Effectiveness can be solvent and substrate-dependent.
Issue 3: Significant Product Loss During Purification

Symptom: Your palladium levels are low, but your final product yield has dropped significantly after treatment with activated carbon or a scavenger.

Causality: This is almost always due to the non-specific adsorption of your quinoline product onto the purification medium.[8] Activated carbon, in particular, has a high surface area and can adsorb organic molecules indiscriminately.

Solution Pathway:
  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. Determine this through small-scale optimization experiments.

  • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the solid support.[8]

  • Change the Purification Method: If product loss remains high, scavenging may not be the ideal method. Switch to an alternative technique like crystallization or liquid-liquid extraction, where product loss is often lower.[8][9]

Experimental Protocols

Protocol 1: Palladium Scavenging with Functionalized Silica

This protocol provides a general procedure for using a silica-based scavenger.

  • Dissolution: Dissolve the crude quinoline product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica scavenger (e.g., SiliaMetS® Thiol or Thiourea), typically 5-10 equivalents based on the initial palladium weight.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the target level.[7]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[8]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B), typically 0.2 to 1.0 by weight relative to the crude product.[12]

  • Stirring: Agitate the slurry at a defined temperature (e.g., 25-45 °C) for a set period (e.g., 2-18 hours).[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that carbon fines can be difficult to filter. A fine porosity filter paper or a membrane filter may be necessary.

  • Washing & Concentration: Wash the filter cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.

  • Analysis: Submit the final product for ICP-MS analysis.

Diagram: Scavenger Mechanism of Action

Pd Pd(II) Complex Soluble Pd-Quinoline Complex Pd->Complex Chelates with Quinoline Quinoline Product Quinoline->Complex Scavenger Scavenger (e.g., -SH) BoundPd Insoluble Scavenger-Pd Complex Scavenger->BoundPd Complex->BoundPd Displaced by Stronger Chelation Filtrate Purified Quinoline BoundPd->Filtrate Removed by Filtration

Caption: Chelation and removal of soluble palladium by a scavenger.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
  • Removal of leached Palladium from reaction product. (2013). The ScienceMadness Discussion Board.
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry.
  • Yahiaoui, O., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • Li, J. J. (2006). Palladium in Quinoline Synthesis. ScienceDirect.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Taylor, R. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). ResearchGate.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • How to remove palladium catalyst from reaction mixture? (2017). ResearchGate.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Your trick to remove residual palladium. (2023). Reddit.
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
  • Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review.
  • Palladium-catalyzed approaches to quinoline core. (2018). ResearchGate.
  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. (2013). ResearchGate.
  • Analysis of palladium by high resolution ICP-MS. (2019). ResearchGate.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods.
  • Tropaeolin OO as a Chemical Sensor for a Trace Amount of Pd(II) Ions Determination. (2021). MDPI.
  • Analysis of Platinum Group Elements (PGEs), Silver, and Gold in Roadside Dust using Triple Quadrupole ICP-MS. (2022). Agilent.

Sources

"optimizing reaction conditions for Vilsmeier-Haack synthesis of quinolines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the V-H synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this powerful synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack (V-H) reagent and how is it prepared for quinoline synthesis?

A1: The Vilsmeier-Haack reagent is an electrophilic iminium salt, which is the active species responsible for both the cyclization and formylation in this quinoline synthesis.[1] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3][4] The reagent is usually prepared by adding POCl₃ dropwise to anhydrous DMF at a low temperature (0-5°C) before the introduction of the acetanilide substrate.[1][5]

Q2: What is the general mechanism of the Vilsmeier-Haack synthesis of quinolines?

A2: The reaction proceeds through a few key steps. First, DMF and POCl₃ react to form the Vilsmeier reagent, a chloroiminium salt.[6][7] This electrophilic species then reacts with an electron-rich aromatic compound, in this case, a substituted acetanilide.[8][9] The subsequent intramolecular cyclization and elimination, followed by hydrolysis during the work-up, yields the final quinoline aldehyde.[4][6]

Q3: How do substituents on the starting acetanilide affect the reaction?

A3: The electronic nature of the substituents on the N-arylacetamide ring significantly influences the reaction's success.[10] Electron-donating groups (EDGs), especially at the meta-position of the aniline precursor, facilitate the electrophilic aromatic substitution and cyclization, generally leading to higher yields and shorter reaction times.[1][10] Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the reaction more challenging and often resulting in lower yields or even reaction failure.[1][10] For instance, acetanilides with nitro groups may not yield the desired quinoline product at all.

Q4: Can I use other chlorinating agents besides POCl₃?

A4: Yes, other acid chlorides such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride can also be used to generate a Vilsmeier reagent from DMF.[1][11] Some studies have reported the successful synthesis of 2-chloroquinoline-3-carbaldehydes using PCl₅ as an alternative to POCl₃, which may provide an avenue for optimization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinolines via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low yields are a frequent challenge in the Vilsmeier-Haack synthesis of quinolines. Several factors can contribute to this issue:

  • Reagent Quality: The purity and dryness of your reagents are paramount. Moisture can decompose the Vilsmeier reagent, significantly reducing its effectiveness.[1][12]

    • Solution: Always use fresh, anhydrous DMF and ensure your POCl₃ has been stored under anhydrous conditions.[13] If your DMF has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[12]

  • Reaction Temperature and Time: The reaction typically requires an initial low-temperature step for the formation of the Vilsmeier reagent (0-5°C), followed by heating to drive the cyclization.[5][10] The optimal temperature and duration depend on the substrate's reactivity.

    • Solution: For acetanilides with electron-donating groups, heating at 80-90°C for 4 to 16 hours is a good starting point.[1] Substrates with electron-withdrawing groups may necessitate longer reaction times or higher temperatures.[1] However, excessively high temperatures can lead to the formation of tarry side products.[1] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Molar Ratio of Reagents: The stoichiometry of the reagents, particularly the amount of POCl₃, is a critical parameter.

    • Solution: An excess of POCl₃ is often beneficial. Studies have shown that increasing the molar ratio of POCl₃ to the acetanilide substrate, in some cases up to 12 equivalents, can significantly improve the product yield.[1][10]

  • Work-up Procedure: The method of quenching and isolating the product can dramatically impact the final yield.

    • Solution: It is often advantageous to pour the hot reaction mixture directly onto crushed ice to facilitate the precipitation of the product.[1][14] Allowing the mixture to cool to room temperature before quenching may prevent precipitation.[1][14]

  • Basification: The reaction generates a substantial amount of acid. Proper neutralization is crucial for product isolation.

    • Solution: The quinoline product can be protonated and remain in the aqueous solution. Basification, typically with NaOH to a pH of around 7, is necessary to precipitate the free base.[1] In some protocols, a pH of up to 14 is used, but be cautious as strongly basic conditions might promote side reactions.[1] The use of a milder base like sodium bicarbonate to achieve a neutral pH can sometimes be a better alternative.[1]

Issue 2: Formation of Side Products and Impurities

Question: My final product is impure, and I suspect the formation of side products. What are the common impurities and how can I minimize them?

Answer: The formation of byproducts can complicate purification and reduce the yield of the desired quinoline.

  • Dark, Tarry Side Products: These are often the result of harsh reaction conditions.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after the starting material has been consumed.[1]

  • Formation of Formamidines: With strongly deactivated acetanilides, the formation of formamidines can be a competing reaction.[1]

    • Solution: For these challenging substrates, consider alternative methods such as conducting the reaction in micellar media (e.g., using CTAB or SDS), which has been shown to improve the yield of the desired 2-chloro-3-formylquinolines.[1][15]

  • Residual DMF: Due to its high boiling point, removing DMF completely can be difficult.

    • Solution: During the work-up, thorough washing of the organic layer with water or brine can help remove residual DMF. If the product is stable, azeotropic distillation with a suitable solvent like toluene can be effective.

  • Greenish-Blue Impurities: The formation of cyanine dyes, which are highly colored, can occur from the self-condensation of the Vilsmeier reagent or its reaction with the product.[16]

    • Solution: Efficient quenching and purification by column chromatography are typically effective in removing these colored impurities.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Quinoline Synthesis
ParameterRecommended RangeNotes
Substrate Acetanilides with EDGsEWGs may require harsher conditions or alternative methods.
POCl₃ (equivalents) 3 - 12Higher equivalents often lead to better yields.[10]
DMF (equivalents) 3 - 5 (or as solvent)Must be anhydrous.[13]
Initial Temperature 0 - 5 °CFor Vilsmeier reagent formation.[5]
Reaction Temperature 80 - 90 °CSubstrate dependent; monitor by TLC.[1]
Reaction Time 4 - 16 hoursSubstrate dependent.[1][5]
Work-up Quench Pour hot mixture onto icePromotes product precipitation.[1][14]
Final pH ~7 (or slightly basic)Use NaOH or NaHCO₃ for neutralization.[1]
General Experimental Protocol for the Synthesis of 2-Chloro-3-formylquinolines
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains between 0-5°C.[5]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[17]

  • Reaction with Substrate: Dissolve the substituted acetanilide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.

  • Monitor the reaction progress by TLC. The reaction time can vary from 4 to 16 hours depending on the reactivity of the acetanilide.[1]

  • Work-up and Purification: Once the reaction is complete, carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][14]

  • A precipitate should form. If not, adjust the pH to ~7 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[1]

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-5°C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (Heat to 80-90°C) Vilsmeier_Reagent->Reaction_Mixture Add Substrate Acetanilide Substituted Acetanilide Acetanilide->Reaction_Mixture Quench Quench on Ice Reaction_Mixture->Quench Pour Hot Mixture Neutralize Neutralize (pH ~7) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Product Crude Quinoline Product Filter->Product

Caption: A streamlined workflow for the Vilsmeier-Haack synthesis of quinolines.

Troubleshooting Logic Diagram

Troubleshooting_Vilsmeier Start Low/No Yield Issue Reagent_Check Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Reagent_Check Stoichiometry_Check Verify Stoichiometry (Sufficient POCl₃?) Reagent_Check->Stoichiometry_Check [ Reagents OK ] Solution_Reagent Use fresh, anhydrous reagents. Reagent_Check->Solution_Reagent [ Impure/Wet ] Temp_Check Optimize Temperature/ Time? Stoichiometry_Check->Temp_Check [ Stoichiometry OK ] Solution_Stoichiometry Increase POCl₃ equivalents (up to 12x). Stoichiometry_Check->Solution_Stoichiometry [ Insufficient POCl₃ ] Workup_Check Review Work-up (Hot Quench/Basification?) Temp_Check->Workup_Check [ Conditions OK ] Solution_Temp Monitor by TLC; adjust heating time/temp. Temp_Check->Solution_Temp [ Sub-optimal ] Solution_Workup Pour hot mixture on ice; neutralize to pH ~7. Workup_Check->Solution_Workup [ Incorrect ]

Caption: A decision tree for troubleshooting low yields in V-H quinoline synthesis.

References

  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
  • International Journal of Chemical Studies. (2021).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Link]
  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of these vital heterocyclic compounds.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during common quinoline synthesis reactions.

Issue 1: The Skraup Synthesis is Too Vigorous and Hard to Control

Symptoms: The reaction proceeds with extreme exothermicity, leading to a rapid, uncontrolled reflux that can result in loss of material through the condenser.[1]

Probable Cause: The Skraup synthesis is notoriously exothermic.[2] The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent can proceed violently if not properly moderated.

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath.[2]

  • Ensure Proper Mixing: Efficient stirring is crucial to dissipate heat and prevent the formation of localized hotspots.[2]

  • Correct Order of Addition: It is important to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent a premature start to the reaction.[1]

Issue 2: Significant Tar Formation in the Skraup or Doebner-von Miller Synthesis

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, which complicates product isolation and significantly reduces the yield of the desired quinoline.[2][3]

Probable Cause: Tar formation is a common side reaction in acid-catalyzed quinoline syntheses. The harsh acidic and oxidizing conditions can cause polymerization of the reactants and intermediates.[2][4] In the Doebner-von Miller synthesis, the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a primary cause.[3]

Solutions:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2][3]

  • Use a Moderator (Skraup): As with controlling the reaction vigor, ferrous sulfate can also help reduce charring.[2]

  • Biphasic Reaction Medium (Doebner-von Miller): To minimize polymerization of the carbonyl compound, sequester it in an organic phase. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[2][3][4]

  • Slow Addition of Reactants: Slowly adding the carbonyl compound to the reaction mixture can help control its concentration and minimize self-condensation.[2]

  • Purification Strategy: Be prepared for a challenging purification. Steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[2]

Issue 3: Low Yield in the Combes or Friedländer Synthesis

Symptoms: The reaction results in a low yield of the desired substituted quinoline.

Probable Causes & Solutions:

For the Combes Synthesis:

  • Incomplete Condensation or Cyclization: The Combes synthesis is acid-catalyzed, and incomplete reaction is a common cause of low yields.[5]

    • Catalyst Choice: While sulfuric acid is common, a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can improve efficiency.[5]

  • Steric Hindrance: The steric effects of substituents on the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step. If possible, choosing less sterically hindered starting materials can improve yields.[5][6]

For the Friedländer Synthesis:

  • Harsh Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to decreased yields, especially when scaling up.[7]

    • Milder Catalysts: The use of catalytic amounts of gold catalysts can allow the reaction to proceed under milder conditions.[7] Additionally, catalysis by p-toluenesulfonic acid and iodine has been successful under solvent-free conditions.[7]

  • Side Reactions: Aldol condensation of the ketone under alkaline conditions can be a competing reaction. To avoid this, the imine analogue of the o-aminoaryl ketone or aldehyde can be used instead.[7]

Issue 4: Poor Regioselectivity in the Friedländer or Combes Synthesis with Unsymmetrical Ketones

Symptoms: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2][5]

Probable Cause: When an unsymmetrical ketone is used, the initial condensation and subsequent cyclization can occur on either side of the carbonyl group, leading to the formation of different isomers.[8]

Solutions:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[5][7][9]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity of the cyclization.[5][7][9]

  • Optimization of Reaction Conditions: Carefully adjusting the reaction temperature and solvent can influence the regioselectivity.[5]

  • Steric Effects (Combes): In the Combes synthesis, increasing the bulk of the substituents on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethylated diketones are used. Conversely, chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer.[6]

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is decomposing on the silica gel column during purification. What can I do?

A1: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[10] To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[10]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, Florisil, or cellulose. For less polar compounds, reversed-phase silica (C18) can be an effective alternative.[10]

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible. Performing the chromatography in a cold room can also help reduce the rate of decomposition.[10]

Q2: I'm observing significant streaking or tailing of my quinoline compound on TLC and poor separation in column chromatography. How can I improve this?

A2: Tailing is often due to the interaction of the basic quinoline nitrogen with the acidic silanol groups of the silica gel.[10]

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve the peak shape and resolution by competing for the acidic sites on the silica gel.[10]

Q3: My modern cross-coupling reaction to synthesize a substituted quinoline is stalling or showing catalyst deactivation. What are the likely causes and solutions?

A3: The quinoline nitrogen can act as a poison to the metal catalyst, most notably palladium and rhodium catalysts.[11]

  • Mechanism of Deactivation: The primary mechanisms are poisoning through strong chemisorption of the quinoline nitrogen onto the catalytic active sites, and fouling by the deposition of insoluble products or byproducts on the catalyst surface.[11]

  • Solutions:

    • Ligand Choice: The choice of ligand is crucial in mitigating catalyst poisoning. For palladium-catalyzed reactions, ensure that phosphine-based ligands have not been oxidized by storing them under an inert atmosphere.[11]

    • Inert Atmosphere: For highly sensitive catalysts and reagents, performing the reaction under a rigorously inert atmosphere (e.g., using a Schlenk line or in a glovebox) can prevent catalyst deactivation.[11]

    • Catalyst Regeneration: While often difficult for poisoning by strongly coordinating heterocycles, if deactivation is due to fouling, washing the catalyst with a suitable solvent may restore some activity.[11]

Q4: What are the key safety precautions to consider when synthesizing quinolines?

A4: Quinoline and many of its derivatives, as well as the reagents used in their synthesis, can be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[12][14]

  • Handling Precautions: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

  • Health Hazards: Quinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[12][13][15] Prolonged exposure has been associated with liver and kidney toxicity.[15]

  • Environmental Hazards: Quinoline is toxic to aquatic life with long-lasting effects. Avoid release to the environment.[12][14]

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Common Quinoline Syntheses
SynthesisCommon ProblemProbable Cause(s)Suggested Solutions
Skraup Uncontrolled, vigorous reactionHighly exothermic nature of the reactionAdd a moderator (e.g., FeSO₄), control the rate of H₂SO₄ addition with cooling, ensure efficient stirring.[1][2]
Tar formationHarsh acidic and oxidizing conditions leading to polymerizationOptimize temperature, use a moderator (FeSO₄), prepare for purification by steam distillation.[2]
Doebner-von Miller Low yield and tar/polymer formationAcid-catalyzed polymerization of the α,β-unsaturated carbonyl compoundUse a biphasic solvent system, optimize acid concentration and type, control reaction temperature.[3]
Combes Low yieldIncomplete condensation/cyclization, steric hindranceUse a more effective catalyst (e.g., PPE), choose less sterically hindered substrates if possible.[5][6]
Poor regioselectivity with unsymmetrical diketonesCyclization can occur on either side of the diketoneOptimize catalyst and reaction conditions, consider steric effects of substituents.[6]
Friedländer Low yieldHarsh reaction conditions (high temperature, strong acid/base)Use milder catalysts (e.g., gold-based), consider solvent-free conditions, use imine analogues to avoid side reactions.[7]
Poor regioselectivity with unsymmetrical ketonesCondensation can occur at two different positionsUse specific amine catalysts or ionic liquids, introduce a directing group on the ketone, optimize reaction conditions.[5][7][9]

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield in Quinoline Synthesis check_reaction Identify the Synthesis Method (Skraup, Friedländer, etc.) start->check_reaction skraup_issues Skraup Synthesis Issues check_reaction->skraup_issues Skraup fc_issues Friedländer/Combes Issues check_reaction->fc_issues Friedländer/Combes purification Purification Issues? check_reaction->purification General tar Tar Formation? skraup_issues->tar vigor Vigorous Reaction? skraup_issues->vigor optimize_temp Optimize Temperature Use Moderator (FeSO₄) tar->optimize_temp Yes control_addition Control Acid Addition Use Moderator (FeSO₄) vigor->control_addition Yes regio Mixture of Isomers? fc_issues->regio catalyst Catalyst/Conditions Issue? fc_issues->catalyst directing_group Modify Substrate (e.g., add directing group) regio->directing_group Yes sterics Consider Steric Hindrance regio->sterics change_catalyst Change Catalyst (e.g., PPE, Au) Optimize Solvent/Temp catalyst->change_catalyst Yes decomp Decomposition on Silica? purification->decomp deactivate_silica Deactivate Silica (NEt₃) Use Alumina decomp->deactivate_silica Yes

A decision tree for troubleshooting low yields.

General Mechanism of Catalyst Deactivation by Quinolines

G cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Active Metal Center Active Metal Center Catalytic Intermediate Catalytic Intermediate Active Metal Center->Catalytic Intermediate Reactants Quinoline Poisoning Quinoline Poisoning Active Metal Center->Quinoline Poisoning Coordination Product Product Catalytic Intermediate->Product Fouling Fouling Catalytic Intermediate->Fouling Deposition Product->Active Metal Center Regeneration

Mechanisms of catalyst deactivation by quinolines.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 2-chloroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a non-negotiable cornerstone of scientific rigor. Methyl 2-chloroquinoline-3-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of molecules with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] An unambiguous structural assignment is paramount, as subtle isomeric differences can lead to vastly different pharmacological profiles.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this specific quinoline framework. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure your structural elucidation is a self-validating, robust system.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon and proton framework, allowing for the definitive placement of substituents. For the quinoline ring system, which comprises fused benzene and pyridine rings, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is essential for complete and unambiguous assignment.[2][3]

Expertise in Action: Why 2D NMR is Non-Negotiable

While a ¹H NMR spectrum provides initial information on proton environments and their multiplicities, the overlapping signals in the aromatic region of quinoline derivatives often make a complete assignment from a 1D spectrum alone inadequate and prone to error.[3] 2D NMR experiments, such as COSY, HSQC, and HMBC, are required to build a conclusive, self-validating picture of the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a quinoline derivative, it is invaluable for tracing the connectivity of the protons on the benzene ring portion (H-5 through H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹J-coupling). It is the most reliable way to assign carbon signals for all the C-H groups in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations validate the entire structure:

    • Correlation from the methyl ester protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm) and the C3 of the quinoline ring.

    • Correlations from H-4 to the chlorinated C2 and the ester carbonyl carbon, confirming their relative positions.

    • Correlations from protons on the benzene portion of the ring to the junction carbons (C4a, C8a), locking the two rings together.

The following diagram illustrates the logical workflow for NMR-based structural confirmation.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Integration H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC Assign_HH Trace H-H Connectivity H1_NMR->Assign_HH C13_NMR ¹³C NMR C13_NMR->HSQC COSY COSY COSY->Assign_HH Assign_CH Assign C-H Pairs HSQC->Assign_CH HMBC HMBC Confirm_Scaffold Confirm Long-Range Connectivity HMBC->Confirm_Scaffold Assign_CH->HMBC Assign_HH->HMBC Final_Structure Confirmed Structure Confirm_Scaffold->Final_Structure

NMR experimental workflow for structural elucidation.
Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Observe chemical shifts, integration (proton count), and coupling patterns (multiplicity).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish correlations between coupled protons.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate protons to their directly attached carbons.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for ~8 Hz) to observe 2- and 3-bond C-H correlations.

  • Data Interpretation:

    • Use the HSQC spectrum to create a list of confirmed C-H pairs.

    • Use the COSY spectrum to connect these pairs, building fragments (e.g., the H5-H6-H7-H8 spin system).

    • Use the HMBC spectrum to connect the fragments and confirm the position of quaternary carbons (like C2, C3, C4a, C8a) and the methyl ester group.

Signal Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
-OCH₃ ~3.9 (s, 3H)~53C=O, C3
H-4 ~8.7 (s, 1H)~141C2, C5, C8a, C=O
H-5 ~8.2 (d, 1H)~125C4, C7, C8a
H-6 ~7.8 (ddd, 1H)~129C8, C4a
H-7 ~8.0 (ddd, 1H)~134C5, C8a
H-8 ~8.1 (d, 1H)~129C6, C4a
C=O -~164-OCH₃, H-4
C2-Cl -~147H-4
C3 -~124-OCH₃, H-4
Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data compiled from related structures.[4][5][6]

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Halogen Signature

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on its identity. For halogenated compounds, MS offers a unique and powerful diagnostic feature: the isotopic pattern.

Trustworthiness: The Chlorine Isotope Pattern

Nature provides a built-in validation system for chlorine-containing compounds. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[7] This results in a characteristic pattern in the mass spectrum for any ion containing one chlorine atom:

  • An M+ peak corresponding to the molecule with the ³⁵Cl isotope.

  • An M+2 peak, two mass units higher, corresponding to the molecule with the ³⁷Cl isotope.

  • The intensity ratio of the M+ to the M+2 peak will be approximately 3:1 .[8]

Observing this 3:1 doublet is definitive proof of the presence of a single chlorine atom in the molecule, providing a crucial piece of evidence that cross-validates the NMR data. High-resolution mass spectrometry (HRMS) can further increase confidence by providing a molecular formula with high accuracy (typically <5 ppm error), confirming the elemental composition (C₁₁H₈ClNO₂).[9]

MS_Logic Compound Methyl 2-chloroquinoline- 3-carboxylate MS_Analysis Mass Spectrometry Analysis Compound->MS_Analysis HRMS High-Resolution MS (e.g., ESI-TOF) MS_Analysis->HRMS Isotope_Pattern Isotope Pattern Analysis MS_Analysis->Isotope_Pattern Molecular_Formula Elemental Composition C₁₁H₈ClNO₂ HRMS->Molecular_Formula Chlorine_Presence Confirmation of One Chlorine Atom Isotope_Pattern->Chlorine_Presence M+ / M+2 Ratio ≈ 3:1 Final_Confirmation Validated Structure Molecular_Formula->Final_Confirmation Chlorine_Presence->Final_Confirmation

Logical flow of structural validation using Mass Spectrometry.

Pillar 3: Single-Crystal X-ray Crystallography - The Unambiguous Gold Standard

While NMR and MS provide overwhelming evidence for a proposed structure, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, three-dimensional map of the molecule in the solid state. It provides precise data on bond lengths, bond angles, and stereochemistry, leaving no room for doubt.

Authoritative Grounding: The Definitive Answer

The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically converted into an electron density map, from which the exact position of each atom can be determined. Several crystal structures of closely related 2-chloroquinoline derivatives have been published, providing a strong authoritative basis for comparison.[5][10][11][12] For a novel derivative, obtaining a crystal structure is the ultimate proof and is often required for publication in high-impact journals or for patent filings.

The primary challenge is experimental: growing a single crystal of sufficient size and quality. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Protocol: Obtaining a Crystal for X-ray Diffraction
  • Purification: The compound must be of the highest possible purity (>99%). Recrystallization or column chromatography is essential.

  • Solvent Screening: In small vials, dissolve a few milligrams of the compound in a minimum amount of various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof).

  • Slow Evaporation: Cover the vials with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Selection: Inspect the vials under a microscope. Ideal crystals will be well-formed, transparent, and free of cracks or defects.

  • Data Collection: Carefully mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer for analysis by a crystallographer.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Confidence Level
NMR Spectroscopy Atomic connectivity (C-H, H-H), chemical environment of nuclei.Provides a complete structural map in solution; non-destructive.Can have overlapping signals; interpretation can be complex for novel structures.Very High
Mass Spectrometry Molecular weight, elemental formula (HRMS), presence of key isotopes.Highly sensitive; confirms elemental composition and presence of halogens.[7]Does not provide connectivity information; isomers are often indistinguishable.High (for formula), Moderate (for structure)
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, packing.The "gold standard" for absolute structural proof.[10][11]Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state.Absolute
IR Spectroscopy Presence of functional groups (C=O, C-Cl, C=N).Quick and simple; confirms key functional groups.Provides limited information on the overall scaffold.Low
Elemental Analysis Percentage composition of C, H, N.Confirms the elemental ratio.Less precise than HRMS; requires high purity.Moderate

Conclusion

Confirming the structure of this compound derivatives requires a multi-faceted, self-validating approach. While ¹H and ¹³C NMR provide the foundational blueprint of the atomic framework, their power is fully realized only when combined with 2D techniques like COSY, HSQC, and especially HMBC, which together build an undeniable case for the molecular connectivity. Mass spectrometry serves as a critical cross-check, confirming the molecular weight and, crucially, using the natural isotopic abundance of chlorine to prove its presence.[7][8] Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing absolute, unambiguous proof of the three-dimensional structure. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and build a trustworthy foundation for further drug development efforts.

References

  • Gowda, D. C., & Paramashivappa, R. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • El-Sawy, E. R., et al. (2008). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]
  • Reyes-González, M. A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2012).
  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2741. [Link]
  • PubChemLite. (n.d.). This compound (C11H8ClNO2).
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Oxford Academic. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Meléndez-Gálvez, C., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 23–32. [Link]
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • ResearchGate. (n.d.). Mass spectra of alkylquinolines.

Sources

A Comparative Crystallographic Analysis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate and Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Materials Science

This guide provides a comprehensive analysis of the single-crystal X-ray structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, a molecule of significant interest due to the prevalence of the quinoline scaffold in pharmacologically active compounds. By presenting key structural features and comparing them with several closely related derivatives, this document offers valuable insights for researchers engaged in drug design, polymorphism studies, and the development of novel crystalline materials. The causality behind molecular conformation and crystal packing is explored, providing a deeper understanding of the structure-property relationships in this important class of compounds.

The Subject Compound: Ethyl 2-chloro-6-methylquinoline-3-carboxylate

Ethyl 2-chloro-6-methylquinoline-3-carboxylate, with the chemical formula C₁₃H₁₂ClNO₂, belongs to the quinoline family, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals. The specific substitutions on the quinoline ring—a chloro group at position 2, a methyl group at position 6, and an ethyl carboxylate at position 3—confer distinct electronic and steric properties that influence its biological activity and solid-state architecture. The 2-chloro-3-formylquinolines are recognized as crucial intermediates for various chemical transformations, underscoring the importance of understanding the structural nuances of their derivatives[1][2].

The single-crystal X-ray diffraction analysis of the title compound reveals a triclinic crystal system, which is a common packing arrangement for molecules of this nature. A defining feature of its molecular geometry is the significant dihedral angle of 54.97 (6)° between the plane of the quinoline ring system and the ester group[1]. This twisted conformation is a result of steric hindrance between the substituents on the quinoline core and the ethyl carboxylate group.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules of ethyl 2-chloro-6-methylquinoline-3-carboxylate arrange themselves in double layers parallel to the (010) plane[1]. This packing is primarily stabilized by aromatic π–π stacking interactions, with the shortest centroid–centroid separation between aromatic rings being 3.6774 (9) Å[1]. These non-covalent interactions are critical in determining the overall stability and physical properties of the crystal.

Experimental Workflow: From Synthesis to Structure Determination

The journey from starting materials to a fully characterized crystal structure involves a multi-step process. The following is a representative experimental workflow for obtaining the X-ray crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Synthesis and Crystallization

The synthesis of the title compound is achieved through the oxidation of 2-chloro-3-formyl-6-methylquinoline in the presence of sodium cyanide and activated manganese dioxide in absolute ethanol[1][2].

Protocol:

  • A solution of NaCN (3 mmol) in absolute ethanol (15 ml) is prepared.

  • A mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) is added in portions at 0 °C.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • Purification is carried out by diluting the mixture with CH₂Cl₂ and filtering through a short column of celite and silica gel.

  • The pure compound is obtained after evaporation of the solvents.

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation from an ethanolic solution.

Synthesis and Crystallization Workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 2-chloro-3-formyl-6-methylquinoline, NaCN, MnO2, Ethanol Reaction Stirring at RT for 3h Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure Ethyl 2-chloro-6-methylquinoline-3-carboxylate Purification->Product Dissolution Dissolve in Ethanol Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: A flowchart illustrating the key stages in the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

X-ray Crystallography Workflow X-ray Crystallography Workflow Crystal_Mounting Mount Single Crystal Data_Collection X-ray Diffraction Data Collection (e.g., Bruker APEXII) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction and Absorption Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares on F²) Structure_Solution->Structure_Refinement Validation Validation and Analysis (e.g., checkCIF) Structure_Refinement->Validation

Caption: A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Structurally Related Quinolines

To better understand the unique structural features of ethyl 2-chloro-6-methylquinoline-3-carboxylate, it is instructive to compare its crystallographic data with that of several analogues. The following table summarizes key parameters for the title compound and four other substituted quinoline-3-carboxylates.

Compound Ethyl 2-chloro-6-methylquinoline-3-carboxylate [1]Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate [3]Ethyl 2,4-dichloroquinoline-3-carboxylate [4]Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate [5]
Formula C₁₃H₁₂ClNO₂C₁₉H₁₆ClNO₂C₁₂H₉Cl₂NO₂C₁₄H₁₄ClNO₄
Crystal System TriclinicTriclinicMonoclinicTriclinic
Space Group P-1P-1P2₁/cP-1
a (Å) 6.0391 (5)8.3622 (3)8.5860 (4)7.512 (4)
b (Å) 7.2986 (6)10.1971 (3)19.9082 (11)9.759 (5)
c (Å) 13.4323 (12)10.7052 (3)7.1304 (4)9.811 (5)
α (°) 98.238 (6)110.440 (2)9076.071 (10)
β (°) 90.123 (5)101.588 (2)100.262 (1)72.021 (10)
γ (°) 96.429 (6)94.860 (2)9086.037 (10)
Volume (ų) 582.16 (9)825.91 (4)1199.32 (11)664.0 (6)
Dihedral Angle (quinoline/ester) 54.97 (6)°60.5 (1)°87.06 (19)°18.99 (3)°
Key Intermolecular Interactions π–π stackingNot specifiedC–H···O hydrogen bondsC–H···O, C–H···N, π–π stacking
Insights from the Comparison

The comparative data reveals several key trends and structural dependencies:

  • Influence of Substituents on Molecular Conformation: The dihedral angle between the quinoline ring and the ethyl carboxylate group is highly sensitive to the substitution pattern. For instance, the presence of a bulky phenyl group at position 4 in ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate leads to a slightly larger dihedral angle (60.5°) compared to the title compound (54.97°)[3]. In contrast, the additional chloro group at position 4 in ethyl 2,4-dichloroquinoline-3-carboxylate results in a near-orthogonal arrangement (87.06°), likely due to increased steric repulsion[4]. Conversely, the methoxy groups in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate allow for a much more planar conformation (18.99°), which may be influenced by electronic effects or different crystal packing forces[5].

  • Crystal Packing Motifs: While the title compound is stabilized by π–π stacking, other derivatives exhibit a broader range of intermolecular interactions. Ethyl 2,4-dichloroquinoline-3-carboxylate features weak C–H···O hydrogen bonds that link molecules into chains[4]. The dimethoxy-substituted analogue displays a more complex network of C–H···O and C–H···N interactions, in addition to π–π stacking, which contributes to a three-dimensional network[5]. This highlights how subtle changes in the molecular structure can lead to significantly different supramolecular assemblies.

Conclusion

The X-ray crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate provides a detailed snapshot of its molecular geometry and solid-state organization. The non-planar conformation of the ethyl carboxylate group relative to the quinoline ring system and the prevalence of π–π stacking are key features. Comparative analysis with structurally related quinolines demonstrates that the nature and position of substituents on the quinoline core have a profound impact on both the molecular conformation and the hierarchy of intermolecular interactions that govern the crystal packing. These structure-property relationships are of paramount importance for the rational design of new quinoline-based compounds with tailored physicochemical and biological properties. The data presented herein serves as a valuable reference for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

  • Hayour, H., Bouraiou, A., Bouacida, S., Benzerka, S., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • Subashini, R., Khan, F. N., Mittal, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. [Link]
  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o972. [Link]
  • Hayour, H., Bouraiou, A., Bouacida, S., Benzerka, S., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • Reyes-Mares, A. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • Abdel-Wahab, B. F., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(38), 23533-23568. [Link]
  • Mondal, J., & Jana, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20836-20869. [Link]
  • Patel, D. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • Hathwar, V. R., et al. (2010). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1006. [Link]
  • Reyes-Mares, A. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • Hayour, H., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-chloroquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Chemistry

Quinolines represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Their derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] Methyl 2-chloroquinoline-3-carboxylate, in particular, serves as a highly versatile synthetic intermediate. The chloro- and ester-moieties at the 2- and 3-positions, respectively, are reactive sites that allow for extensive chemical modification, making it a valuable building block in the synthesis of more complex, fused heterocyclic systems and novel drug candidates.[3][4][5]

A precise and unambiguous structural characterization is paramount for any professional in drug development or chemical research. This guide provides an in-depth spectroscopic comparison of this compound with its key structural analogs: the corresponding aldehyde, carboxylic acid, and the parent 2-chloroquinoline. By understanding the distinct spectral signatures of each, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways and the purity of their final products. This comparison will be grounded in experimental data and the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Molecules Under Investigation: A Structural Overview

The primary goal is to differentiate our target compound, This compound (A) , from its common synthetic precursors or derivatives. We will focus on three key analogs:

  • 2-chloroquinoline-3-carbaldehyde (B) : The aldehyde analog.

  • 2-chloroquinoline-3-carboxylic acid (C) : The carboxylic acid analog.

  • 2-chloroquinoline (D) : The parent scaffold, lacking a substituent at the 3-position.

The structural differences, though subtle, induce significant and predictable changes in their respective spectra.

G cluster_main Core Compound cluster_analogs Structural Analogs A This compound (A) B 2-chloroquinoline-3-carbaldehyde (B) A->B -OCH₃, +H C 2-chloroquinoline-3-carboxylic acid (C) A->C -CH₃ D 2-chloroquinoline (D) A->D -COOCH₃ G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ acq_nmr ¹H & ¹³C NMR (400 MHz+) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or use neat on ATR crystal acq_ir FT-IR (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve in HPLC-grade MeOH or ACN to ~1 mg/mL acq_ms ESI-MS or GC-MS prep_ms->acq_ms prep_uv Prepare dilute solution in spectroscopic grade EtOH acq_uv UV-Vis Scan (200-400 nm) prep_uv->acq_uv analysis Process spectra, compare shifts, frequencies, m/z and λ_max to reference data acq_nmr->analysis acq_ir->analysis acq_ms->analysis acq_uv->analysis

Caption: Standardized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup : Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan : Record the sample spectrum. The instrument software will automatically ratio it against the background.

  • Data Analysis : Identify the key vibrational frequencies and compare them to the expected values.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis : Identify the molecular ion peak (M⁺) and the corresponding M+2 isotope peak. Analyze major fragment ions.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol). Dilute this stock solution to an appropriate concentration that gives a maximum absorbance below 1.5 AU.

  • Blank Correction : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement : Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic differentiation of this compound from its common structural analogs is straightforward when a multi-technique approach is employed. Each method provides a unique and complementary piece of the structural puzzle:

  • ¹H NMR is definitive for identifying the aldehyde proton (-CHO) and the methoxy protons (-OCH₃).

  • ¹³C NMR unambiguously distinguishes between the carbonyl carbons of the aldehyde, ester, and carboxylic acid.

  • IR Spectroscopy offers a rapid and reliable way to confirm the type of carbonyl functional group present.

  • Mass Spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern.

  • UV-Vis Spectroscopy corroborates the integrity of the conjugated quinoline system.

By leveraging this comprehensive spectroscopic data, researchers and drug development professionals can operate with a high degree of confidence in the identity and purity of their chemical entities, a cornerstone of scientific integrity and successful research outcomes.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]
  • Vibrational spectroscopic study of some quinoline derivatives.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...
  • Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]
  • 2-Chloro-quinoline-3-carboxylic acid methyl ester. ChemBK. [Link]
  • Methyl 2-chloroquinoline-3-carboxyl
  • 2-Chloroquinoline-3-carboxylic acid.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloro-3-quinolinecarboxaldehyde. PubChem. [Link]
  • 13C NMR Chemical Shifts.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • UV−vis spectra of the compounds indicated in CH 2 Cl 2 , except...
  • Mass spectrometry of halogen-containing organic compounds.
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. [Link]
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • 1H NMR Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]
  • Mass spectra of alkylquinolines.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
  • Organic Compounds Containing Halogen
  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in...
  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 2-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Executive Summary

2-Chloroquinoline-3-carboxylates are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including novel antimalarials and anti-inflammatory agents. The choice between a methyl or ethyl ester at the C3 position can have subtle but significant implications for reaction kinetics, yield, and purification. This guide provides an in-depth comparative analysis of the reactivity of methyl 2-chloroquinoline-3-carboxylate and its ethyl counterpart. We will explore the reactivity at the two primary electrophilic centers, present a framework for experimental validation, and discuss the underlying mechanistic principles that govern their differential reactivity. This analysis is designed to empower researchers and drug development professionals to make more informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of 2-Chloroquinoline-3-carboxylates

The quinoline scaffold is a privileged structure in medicinal chemistry. The presence of a chlorine atom at the C2 position renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing diverse functionalities.[1][2][3] Concurrently, the carboxylate group at the C3 position can be readily transformed into amides, hydrazides, or other derivatives, further expanding the accessible chemical space.

While structurally similar, methyl and ethyl 2-chloroquinoline-3-carboxylates exhibit distinct reactivity profiles primarily due to steric and, to a lesser extent, electronic differences between the methyl and ethyl groups. Understanding these nuances is critical for optimizing reaction conditions, controlling selectivity, and improving the overall efficiency of synthetic routes.

Analysis of Reactive Centers

The 2-chloroquinoline-3-carboxylate scaffold possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The C2 Carbon: The carbon atom bonded to the chlorine is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of the quinoline nitrogen and the adjacent C3-ester group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

  • The Ester Carbonyl Carbon (C3'): This carbon is a classic electrophilic center for nucleophilic acyl substitution, enabling reactions such as hydrolysis, transesterification, and amidation.

The comparative reactivity at these two centers forms the basis of this guide.

Caption: Key electrophilic centers in the 2-chloroquinoline-3-carboxylate scaffold.

Comparative Reactivity: A Tale of Two Esters

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The reaction at the C2 position is the hallmark of this scaffold's utility. Nucleophiles readily displace the chloride ion via a well-established SNAr mechanism.

When comparing the methyl and ethyl esters in this context, the difference in reactivity is generally considered to be minimal . The rate-determining step involves the formation of the Meisenheimer intermediate. The ester group's primary role is electronic stabilization, which is nearly identical for both methyl and ethyl variants. The steric difference between the two alkyl groups is several atoms removed from the reaction center and thus exerts a negligible influence on the transition state energy.

Nucleophilic Acyl Substitution at the Ester Carbonyl

A more pronounced difference in reactivity is observed at the ester carbonyl. This is the domain of classic steric effects in organic chemistry. Reactions such as base-catalyzed hydrolysis (saponification) or amidation proceed through a tetrahedral intermediate.

Based on established chemical principles, This compound is more reactive than its ethyl counterpart in nucleophilic acyl substitution reactions.[4]

Causality:

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[5] This increased bulk hinders the approach of the nucleophile to the carbonyl carbon, raising the activation energy of the transition state leading to the tetrahedral intermediate.

  • Transition State Destabilization: The tetrahedral intermediate is already a crowded species. The larger ethyl group leads to greater steric strain in this intermediate compared to the methyl group, making its formation less favorable.

This difference is most apparent in kinetically controlled reactions with bulky nucleophiles or under milder conditions where the activation energy barrier is more discriminating.

Experimental Design for Validation

To empirically validate these principles, the following experimental protocols are proposed. These designs incorporate self-validating checks and are suitable for monitoring by standard analytical techniques like HPLC, GC-MS, or ¹H NMR spectroscopy.

Protocol 1: Comparative Kinetics of Alkaline Hydrolysis

This experiment measures the rate of hydrolysis for each ester independently under identical conditions.

Methodology:

  • Stock Solution Preparation: Prepare 0.1 M solutions of this compound and ethyl 2-chloroquinoline-3-carboxylate in a suitable solvent (e.g., THF or Acetonitrile).

  • Reaction Setup: In separate temperature-controlled reaction vessels (e.g., 25°C), place a 1:1 mixture of water and the organic solvent. Add a known concentration of NaOH (e.g., 0.12 M).

  • Initiation & Monitoring: At t=0, inject a precise volume of the ester stock solution into the corresponding reaction vessel. Immediately withdraw an aliquot, quench with a slight excess of aqueous HCl, and analyze by HPLC to determine the initial concentration of the starting material.

  • Data Collection: Withdraw and quench aliquots at regular time intervals (e.g., every 10 minutes for 2 hours). Analyze each sample by HPLC to quantify the disappearance of the starting material.

  • Data Analysis: Plot ln([Ester]/[Ester]₀) versus time. The slope of the resulting line will be the pseudo-first-order rate constant, k'. The ratio of k'(methyl) / k'(ethyl) provides a quantitative measure of their relative reactivity.

G start Prepare Ester & NaOH Solutions setup_me Setup Methyl Ester Reaction Vessel start->setup_me setup_et Setup Ethyl Ester Reaction Vessel start->setup_et initiate_me t=0: Inject Methyl Ester setup_me->initiate_me initiate_et t=0: Inject Ethyl Ester setup_et->initiate_et monitor_me Monitor via HPLC (Quenched Aliquots) initiate_me->monitor_me monitor_et Monitor via HPLC (Quenched Aliquots) initiate_et->monitor_et analyze Calculate Pseudo-First-Order Rate Constants (k') monitor_me->analyze monitor_et->analyze compare Compare Reactivity: k'(methyl) vs. k'(ethyl) analyze->compare

Caption: Workflow for comparative kinetic analysis of ester hydrolysis.

Data Presentation & Mechanistic Insights

While specific experimental data is proprietary or application-dependent, the expected outcome of the kinetic study is summarized below.

Table 1: Illustrative Kinetic Data for Alkaline Hydrolysis at 25°C

CompoundPseudo-First-Order Rate Constant (k') (s⁻¹)Relative Rate
This compoundkMe (e.g., 1.5 x 10⁻⁴)~1.5 - 2.0
Ethyl 2-chloroquinoline-3-carboxylatekEt (e.g., 0.8 x 10⁻⁴)1.0

Note: The values presented are hypothetical but reflect the generally accepted reactivity trend where methyl esters hydrolyze faster than ethyl esters.[6][7]

Mechanistic Visualization (BAC2 Hydrolysis)

The difference in reactivity is best understood by examining the transition state for the rate-determining step: the nucleophilic attack of hydroxide on the ester carbonyl.

G cluster_Me Methyl Ester Pathway cluster_Et Ethyl Ester Pathway Me_Start Methyl Ester + OH⁻ Me_TS Transition State [Less Steric Strain] Me_Start->Me_TS k_Me (Lower ΔG‡) Et_Start Ethyl Ester + OH⁻ Me_Int Tetrahedral Intermediate Me_TS->Me_Int Et_Int Tetrahedral Intermediate Et_TS Transition State [More Steric Strain] Et_Start->Et_TS k_Et (Higher ΔG‡) Et_TS->Et_Int

Caption: Energy profile comparison for the B_AC2 hydrolysis mechanism.

As depicted, the increased steric bulk of the ethyl group leads to a higher energy transition state (ΔG‡) for the formation of the tetrahedral intermediate, resulting in a slower reaction rate (kEt < kMe).

Conclusion and Practical Implications

This guide establishes a clear hierarchy of reactivity for the two most common esters of 2-chloroquinoline-3-carboxylic acid.

  • For SNAr at C2: Reactivity is comparable.

  • For Nucleophilic Acyl Substitution at C3: Methyl ester > Ethyl ester .

Practical Recommendations for Researchers:

  • For Rapid Amide Formation: If the synthetic goal is to quickly and efficiently form an amide or hydrazide at the C3 position, This compound is the superior choice , especially when using sterically hindered amines or when mild reaction conditions are required.

  • For Sequential Reactions: In a one-pot synthesis involving initial SNAr at C2 followed by amidation at C3, starting with the ethyl ester might offer a slightly larger window of selectivity if the nucleophile for the C2 position is also capable of reacting with the ester. However, in most cases, the inherent reactivity difference (SNAr is typically much faster than ester aminolysis) is sufficient to control the outcome.

  • Stability and Handling: The ethyl ester is marginally less susceptible to ambient hydrolysis and may be preferred for long-term storage or in processes where stability is a primary concern. Its higher boiling point and different solubility profile can also be advantageous in specific purification protocols.

By understanding these fundamental reactivity principles, chemists can better design and execute synthetic strategies, leading to more efficient and robust routes for the development of novel quinoline-based therapeutics.

References

  • Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry, 45(8), 3245-3264.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
  • Abdel-Wahab, B. F., Khidre, R. E., & Abdel-Wahab, G. A. (2012).
  • Meth-Cohn, O. (1999). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 592635.
  • Reddit r/OrganicChemistry. (2022). Methyl ester vs Ethyl ester hydrolysis.
  • U.S. Environmental Protection Agency. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • De Visscher, A., et al. (2013). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants.
  • Proprep. Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry.

Sources

A Comparative Analysis of the Biological Activities of Methyl 2-chloroquinoline-3-carboxylate and its Carboxylic Acid Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, derivatives of 2-chloroquinoline-3-carboxylic acid have garnered significant interest. A frequent strategic consideration in the optimization of lead compounds is the modification of a carboxylic acid moiety to its corresponding ester, or vice versa. This guide provides an in-depth, objective comparison of the biological activities of Methyl 2-chloroquinoline-3-carboxylate and its parent compound, 2-chloroquinoline-3-carboxylic acid. By synthesizing available experimental data and established structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their investigative pursuits.

At a Glance: Key Differences in Biological Activity

Biological ActivityThis compound2-chloroquinoline-3-carboxylic acidRationale
Antimicrobial Likely lower activityHigher activityThe carboxylic acid group at the C-3 position is often crucial for binding to bacterial DNA gyrase and topoisomerase IV.
Anticancer Potentially higher cytotoxicity as a prodrugDirect inhibitor of specific enzymesThe ester may enhance cell permeability, being hydrolyzed intracellularly to the active carboxylic acid. The carboxylic acid is a known inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH).[1]
Anti-inflammatory Variable, potentially acting as a prodrugGenerally considered the active formThe carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for COX enzyme inhibition.[3]

Deciphering the Chemical Nuances: Ester vs. Carboxylic Acid

The fundamental difference between this compound and 2-chloroquinoline-3-carboxylic acid lies in the functional group at the 3-position of the quinoline ring. This seemingly minor alteration from a methyl ester to a carboxylic acid can profoundly impact the physicochemical properties of the molecule, such as its polarity, acidity, and ability to form hydrogen bonds. These changes, in turn, dictate how the compound interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid is ionizable at physiological pH, rendering the molecule more polar and capable of forming strong ionic and hydrogen bonds. In contrast, the methyl ester is less polar and acts as a hydrogen bond acceptor but not a donor. This difference in polarity significantly influences cell membrane permeability, with the more lipophilic ester often exhibiting enhanced cell penetration.

G cluster_0 This compound cluster_1 2-chloroquinoline-3-carboxylic acid Ester COOCH₃ Properties_Ester Less Polar Lipophilic Hydrogen Bond Acceptor Ester->Properties_Ester imparts Bioavailability Cell Permeability & Target Interaction Properties_Ester->Bioavailability affects Acid COOH Properties_Acid More Polar Hydrophilic Hydrogen Bond Donor/Acceptor Acid->Properties_Acid imparts Properties_Acid->Bioavailability affects G cluster_0 Cellular Environment Ester Methyl Ester (Lipophilic) Acid_Intra Carboxylic Acid (Active Form) Ester->Acid_Intra Intracellular hydrolysis by esterases Target e.g., DHODH Acid_Intra->Target Inhibits Effect Anticancer Effect Target->Effect leads to Ester_Extra Methyl Ester (Extracellular) Ester_Extra->Ester Enhanced cell permeability

Caption: Prodrug mechanism of this compound in cancer cells.

Anti-inflammatory Activity

The carboxylic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their ability to inhibit cyclooxygenase (COX) enzymes. [3]Quinoline derivatives bearing a carboxylic acid have been explored as anti-inflammatory agents with COX inhibition being a proposed mechanism. [3] Similar to its antimicrobial activity, the direct inhibitory effect of 2-chloroquinoline-3-carboxylic acid on COX enzymes is likely to be more potent than that of its methyl ester. The ester would again need to be hydrolyzed to the active carboxylic acid to exert a significant effect. Therefore, 2-chloroquinoline-3-carboxylic acid is expected to be the more potent anti-inflammatory agent.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for the synthesis of the two compounds and the evaluation of their biological activities.

Synthesis Protocols

1. Synthesis of 2-chloroquinoline-3-carboxylic acid from 2-chloroquinoline-3-carbaldehyde [4] This protocol describes the oxidation of the aldehyde to a carboxylic acid.

  • Materials: 2-chloroquinoline-3-carbaldehyde, Silver nitrate (AgNO₃), Sodium hydroxide (NaOH), Ethanol (EtOH), Water, Hydrochloric acid (HCl), Celite.

  • Procedure:

    • Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol with stirring.

    • Add a warm solution of AgNO₃ (0.016 mol) in 30 mL of ethanol.

    • Add a solution of NaOH (0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with intensive stirring.

    • Stir the reaction mixture for 12 hours.

    • Filter the mixture through a Celite pad.

    • Remove the solvent by rotary evaporation.

    • Add water to dissolve the sodium salt of the carboxylic acid.

    • Acidify the solution to pH 1 with 15% aqueous HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-chloroquinoline-3-carboxylic acid.

2. Synthesis of this compound

This is a standard esterification procedure.

  • Materials: 2-chloroquinoline-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) (catalytic amount).

  • Procedure:

    • Suspend 2-chloroquinoline-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

G Aldehyde 2-chloroquinoline- 3-carbaldehyde Acid 2-chloroquinoline- 3-carboxylic acid Aldehyde->Acid Oxidation (AgNO₃, NaOH) Ester Methyl 2-chloroquinoline- 3-carboxylate Acid->Ester Esterification (MeOH, H₂SO₄)

Caption: Synthetic relationship between the aldehyde, carboxylic acid, and ester.

Biological Assay Protocols

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [5]

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

2. Anticancer Activity: MTT Assay for Cell Viability [6][7]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX-2) Inhibition Assay [8]

  • Principle: To measure the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Procedure:

    • This assay is typically performed using a commercially available kit.

    • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

    • Add the test inhibitor at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

    • The reaction produces prostaglandin G2, which can be detected fluorometrically.

    • Measure the fluorescence intensity over time.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The choice between utilizing this compound or 2-chloroquinoline-3-carboxylic acid in a drug discovery program is highly dependent on the therapeutic target and the desired biological effect. For applications requiring direct inhibition of extracellular or cell-surface targets, or where rapid onset of action is critical, the carboxylic acid is likely the superior candidate, particularly in the context of antimicrobial and anti-inflammatory activities. Conversely, for targeting intracellular enzymes, the methyl ester may prove to be a more effective prodrug, leveraging enhanced cell permeability to achieve higher intracellular concentrations of the active carboxylic acid, a strategy that has shown promise in the realm of anticancer research. This guide underscores the importance of considering the nuanced interplay between chemical structure and biological function and provides a framework for the rational design and evaluation of quinoline-based therapeutic agents.

References

  • Yuriy V. Zasonov, et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31:sup4, 129-140.
  • W. S. Hamama, et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.
  • BenchChem Technical Support Team. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
  • A. A. F. Wasfy, et al. (2012). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 345(9), 749-758.
  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012.
  • A. A. Al-Haiza, et al. (2019).
  • S. C. Deokar, et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 142-153.
  • S. H. Lee, et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1140-1146.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • A. A. F. Wasfy, et al. (2013). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 64, 247-253.
  • S. M. Sarker, et al. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Pharmaceutical Science, 2(10), 219-223.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.
  • Z. Ladraa, et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.
  • A. T. Melese, et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 5521979.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • G. A. Abdel-Tawab, et al. (2016). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • M. G. El-Gazzar, et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
  • S. Mukherjee & M. Pal. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(35), 4386-4410.

Sources

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Chloroquinoline-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its myriad derivatives, the 2-chloroquinoline-3-carboxylate framework has emerged as a promising pharmacophore for the development of novel anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-chloroquinoline-3-carboxylate analogs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causal relationships behind experimental design, present validating experimental data, and ground our claims in authoritative scientific literature.

The 2-Chloroquinoline-3-Carboxylate Scaffold: A Privileged Structure in Oncology Research

The 2-chloroquinoline-3-carboxylate core possesses a unique combination of structural features that make it an attractive starting point for anticancer drug discovery. The quinoline ring system itself is known to interact with various biological targets, while the chloro-substituent at the 2-position can act as a leaving group for further chemical modifications or contribute to the molecule's overall electronic properties. The carboxylate group at the 3-position provides a handle for esterification, allowing for the introduction of diverse side chains to modulate physicochemical properties such as lipophilicity, solubility, and target engagement.

Strategic Synthesis: Building the 2-Chloroquinoline-3-Carboxylate Library

The synthesis of a diverse library of analogs is fundamental to any robust SAR study. A common and efficient method for constructing the 2-chloroquinoline-3-carboxylate scaffold is the Vilsmeier-Haack reaction, followed by oxidation and esterification. This multi-step synthesis provides a versatile platform for introducing a wide range of substituents.

General Synthetic Protocol:

A typical synthetic route to obtain 2-chloroquinoline-3-carboxylate analogs is outlined below. This protocol is a self-validating system, where the successful formation of the desired products at each step confirms the efficacy of the chosen reagents and conditions.

  • Vilsmeier-Haack Cyclization: Acetanilide or its substituted derivatives are treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 2-chloro-3-formylquinoline. This reaction proceeds through an electrophilic aromatic substitution mechanism.

  • Oxidation of the Aldehyde: The formyl group at the 3-position is then oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or silver nitrate. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

  • Esterification: The resulting 2-chloroquinoline-3-carboxylic acid is then esterified with a variety of alcohols in the presence of an acid catalyst (such as sulfuric acid) to produce the desired 2-chloroquinoline-3-carboxylate analogs. The choice of alcohol determines the nature of the R group in the final product.

Synthesis_Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier Formylquinoline 2-Chloro-3-formylquinoline Vilsmeier->Formylquinoline Oxidation Oxidation (e.g., KMnO4) Formylquinoline->Oxidation CarboxylicAcid 2-Chloroquinoline-3-carboxylic acid Oxidation->CarboxylicAcid Esterification Esterification (R-OH, H+) CarboxylicAcid->Esterification FinalProduct 2-Chloroquinoline-3-carboxylate Analog Esterification->FinalProduct

Caption: General synthetic workflow for 2-chloroquinoline-3-carboxylate analogs.

Comparative Antiproliferative Activity: A Data-Driven SAR Analysis

The antiproliferative activity of synthesized 2-chloroquinoline-3-carboxylate analogs is typically evaluated against a panel of human cancer cell lines using standard in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC50) can be determined. A lower IC50 value indicates greater potency.

The following table summarizes the antiproliferative activity of a series of quinoline-3-carboxylate derivatives against the MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines. While not all compounds in this series possess the 2-chloro substituent, the data provides valuable insights into the broader SAR of the quinoline-3-carboxylate scaffold.[1]

CompoundR (at C2-styryl)R1 (Ester)MCF-7 IC50 (µM)[1]K562 IC50 (µM)[1]
4a HEthyl1.891.98
4b 4-FEthyl1.541.62
4c 4-ClEthyl1.211.34
4d 4-BrEthyl1.111.23
4e 4-NO2Ethyl0.890.96
4f 4-OCH3Ethyl1.982.12
4k 4-ClMethyl0.980.28
4m 4-NO2Methyl0.330.28
4n 4-FMethyl0.330.45
Key SAR Insights:
  • Influence of Substituents on the C2-Styryl Ring:

    • Electron-Withdrawing Groups Enhance Potency: A clear trend emerges from the data, where the presence of electron-withdrawing groups on the phenyl ring at the 2-position generally leads to increased antiproliferative activity. For instance, the nitro-substituted analog 4e (IC50 = 0.89 µM on MCF-7) is significantly more potent than the unsubstituted analog 4a (IC50 = 1.89 µM on MCF-7).[1] This suggests that the electronic properties of this substituent play a crucial role in the compound's interaction with its biological target.

    • Halogen Substitution: Halogen substitution at the para-position of the phenyl ring also enhances activity, with the order of potency being Br > Cl > F.[1] This may be attributed to a combination of electronic and steric effects.

  • Impact of the Ester Group (R1):

    • Methyl vs. Ethyl Esters: A comparison between the ethyl esters (4a-4f ) and the methyl esters (4k , 4m , 4n ) reveals that the methyl esters generally exhibit greater potency.[1] For example, the 4-nitro substituted methyl ester 4m (IC50 = 0.33 µM on MCF-7) is more active than its ethyl ester counterpart 4e (IC50 = 0.89 µM on MCF-7).[1] This highlights the importance of the size and nature of the ester group in influencing biological activity.

SAR_Summary cluster_scaffold 2-Chloroquinoline-3-Carboxylate Scaffold cluster_C2 C2-Position Substituent cluster_C3 C3-Position Ester Group Scaffold C2_EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Activity_Increase Increased Antiproliferative Activity C2_EWG->Activity_Increase C2_EDG Electron-Donating Groups (e.g., -OCH3) Activity_Decrease Decreased Antiproliferative Activity C2_EDG->Activity_Decrease C3_Methyl Methyl Ester C3_Methyl->Activity_Increase Generally more potent C3_Ethyl Ethyl Ester C3_Ethyl->Activity_Decrease Generally less potent

Caption: Key Structure-Activity Relationships for Antiproliferative Activity.

Experimental Protocol: MTT Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of the biological data, a detailed experimental protocol for the MTT assay is provided below. This self-validating system includes appropriate controls to ensure the reliability of the results.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, K562) are seeded in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The synthesized 2-chloroquinoline-3-carboxylate analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with 2-chloroquinoline-3-carboxylate analogs Incubation1->Compound_Treatment Incubation2 4. Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Solubilize Formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % Viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-chloroquinoline-3-carboxylate scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 and C3 positions of the quinoline ring can significantly impact antiproliferative potency. Specifically, the introduction of electron-withdrawing groups on a C2-styryl substituent and the use of smaller ester groups at the C3 position are favorable for enhancing activity.

Future research in this area should focus on expanding the diversity of substituents at both the C2 and C3 positions to further refine the SAR and improve potency and selectivity. Additionally, exploring modifications on the benzo portion of the quinoline ring could yield further improvements in the pharmacological profile of these compounds. Mechanistic studies to identify the specific cellular targets of the most potent analogs will be crucial for their continued development as potential clinical candidates.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in both natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] Among its many variations, quinoline-3-carboxylate and its amide derivatives have emerged as a particularly promising class. These compounds exhibit a diverse biological profile, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative framework for the in vitro testing of these derivatives, grounded in established methodologies and field-proven insights to aid researchers in their drug discovery efforts.

Comparative Performance: A Snapshot of Biological Activity

The efficacy of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring. This structural diversity allows for fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Below is a comparative summary of reported in vitro activities for representative derivatives against various targets.

Compound Class Target/Assay Key Derivatives Reported Activity (IC₅₀/MIC) Source
Antiproliferative MCF-7 (Breast Cancer Cell Line)Compound 4m , 4n IC₅₀: 0.33 µM[1]
Antiproliferative K562 (Leukemia Cell Line)Compound 4k , 4m IC₅₀: 0.28 µM[1]
Antiproliferative HCT116 (Colorectal Cancer)Quinoline-3-carboxamidesGI₅₀ values reported[4]
Antimicrobial S. aureus (Gram-positive)2-chloroquinoline-3-carboxamidesMBC: 1.79 mM - 3.77 mM[5]
Antimicrobial Broad-spectrum (G⁺ & G⁻)Quinolone coupled hybrid 5d MIC: 0.125–8 µg/mL[6]
Enzyme Inhibition ATM Kinase (DDR Pathway)Quinoline-3-carboxamidesConfirmed downregulation[7]
Enzyme Inhibition H-PGDS (Inflammation)Quinoline-3-carboxamide 1bv IC₅₀: 9.9 nM[8]
Enzyme Inhibition DNA Gyrase (Bacterial)Quinoline-thiazole derivativesConfirmed inhibition[9]

Core Experimental Protocols: A Methodological Deep Dive

The following sections detail standardized, self-validating protocols for assessing the most common biological activities of quinoline-3-carboxylate derivatives. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Assessment of Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality Behind the Method: This assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, K562) to ~80% confluency.[1][10]

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the quinoline-3-carboxylate derivative (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Rationale: DMSO is a common solvent for organic compounds but can be toxic at high concentrations. Keeping the final DMSO concentration below 0.5% is crucial to avoid solvent-induced cytotoxicity.

  • Treatment Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) (Allow attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) (Compound exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (3-4h) (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate IC50 Value Read->Calculate

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Evaluation of Antimicrobial Potency: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: A standardized inoculum is essential for reproducibility. A high bacterial load can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Prepare a stock solution of the quinoline derivative in DMSO. Add 50 µL of a 2X working concentration of the compound to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Self-Validation: The growth control must be turbid, and the sterility control must be clear for the assay to be valid.

Dissecting the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. Quinoline-3-carboxylates have been shown to interact with various cellular pathways. For instance, some derivatives function as anticancer agents by inducing apoptosis or by targeting key signaling proteins in the DNA Damage Response (DDR) pathway, such as the ATM kinase.[1][7]

The ATM Kinase and the DNA Damage Response:

When DNA double-strand breaks (DSBs) occur, the ATM (Ataxia Telangiectasia Mutated) kinase is a primary sensor that initiates a signaling cascade to arrest the cell cycle and promote DNA repair. Cancer cells often exploit this pathway to survive DNA-damaging therapies.[7] Inhibiting ATM can therefore sensitize cancer cells to treatment. Several quinoline-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of ATM kinase.[7]

DDR_Pathway cluster_pathway DNA Damage Response (DDR) cluster_downstream Downstream Effects DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CellCycle Cell Cycle Arrest ATM_active->CellCycle phosphorylates targets Repair DNA Repair ATM_active->Repair phosphorylates targets Apoptosis Apoptosis ATM_active->Apoptosis phosphorylates targets Inhibitor Quinoline-3-Carboxylate Inhibitor Inhibitor->ATM_active INHIBITS

Caption: Inhibition of the ATM kinase signaling pathway by a quinoline derivative.

By elucidating such mechanisms, researchers can design more selective and potent derivatives, paving the way for the development of next-generation therapeutics. This guide provides the foundational workflows and comparative data necessary to embark on or advance research into this versatile and pharmacologically significant class of compounds.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
  • Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Ravi, U., et al. (2020).
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]
  • Mittal, R. K., & Purohit, P. (2020).
  • Various Authors. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology. [Link]
  • Various Authors. (n.d.). Quinoline-3-carboxylates as potential antibacterial agents.
  • Various Authors. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R.
  • Galachar, K., et al. (2021). A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening.
  • Various Authors. (n.d.). Structure of quinoline-3-carboxylate (1a–o) derivatives.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
  • Ravi, U., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Broo, A., et al. (2007). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]
  • Various Authors. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. [Link]
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

Sources

A Comparative Guide to the Antibacterial Activity of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the quinoline scaffold remains a cornerstone in the development of new antibacterial agents.[1][2][3] This guide offers a comparative analysis of the antibacterial activity of various quinoline derivatives, providing essential insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental data that underpins their efficacy.

The Enduring Significance of the Quinolone Core

Quinoline, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry.[1][3] Its derivatives, particularly the fluoroquinolones, are a class of broad-spectrum synthetic antibiotics with a bicyclic core structure.[4][5] The evolution from the first-generation quinolone, nalidixic acid, to the later generations of fluoroquinolones, has been marked by strategic chemical modifications that have significantly enhanced their potency and spectrum of activity.[4][6]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, repair, and recombination.[7] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.[4][8][9]

The primary target of quinolones differs between bacterial types. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in many Gram-positive bacteria. This differential targeting contributes to the varying spectrum of activity observed among different quinolone derivatives.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The remarkable versatility of the quinolone scaffold lies in the ability to modify its core structure at various positions to modulate its antibacterial activity, pharmacokinetic properties, and safety profile.[10][11][12]

Key structural modifications and their impact on activity include:

  • N-1 Position: Substitution at this position is critical for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[11][13]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These moieties are believed to be the primary sites for binding to the DNA gyrase-DNA complex and are generally considered essential for antibacterial activity.[13][14]

  • C-6 Fluoro Group: The introduction of a fluorine atom at this position, a hallmark of the fluoroquinolones, significantly enhances bacterial cell penetration and inhibition of DNA gyrase, leading to a broader spectrum of activity.[10][13]

  • C-7 Position: Substitutions at this position, typically with a piperazine or pyrrolidine ring, profoundly influence the antibacterial spectrum and potency.[8][9] For instance, certain substitutions can enhance activity against Gram-positive and anaerobic bacteria.[11][13]

  • C-8 Position: Modifications at this position can also modulate activity. For example, a fluorine or chlorine atom at C-8 can enhance in vitro activity.[12]

Comparative Antibacterial Spectrum: A Data-Driven Overview

The true measure of a quinolone derivative's utility lies in its performance against a range of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard metric for this evaluation.[5][15]

The following table summarizes the MIC values (in µg/mL) of representative quinolone derivatives against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology employed.[5]

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Fluoroquinolones
Ciprofloxacin0.005 - 1[5][14]0.125 - 8[5]0.05 - >32[5][14]
Levofloxacin≤ 0.06 - 2[5]0.06 - >8.0[5]0.5 - >512[5]
Moxifloxacin4 - 8[5]0.064 - 0.5[5]1 - >32[5]
Non-Fluoroquinolone
Nalidixic Acid0.50 - 64[5]0.25[5]700[5]

Analysis of the Data:

The data clearly illustrates the evolution of the quinolone class. The non-fluoroquinolone, nalidixic acid, exhibits moderate activity against E. coli but is significantly less potent against S. aureus and largely ineffective against P. aeruginosa.[5]

In contrast, the fluoroquinolones demonstrate a much broader and more potent spectrum of activity. Ciprofloxacin and levofloxacin show excellent activity against Gram-negative bacteria, including P. aeruginosa.[5] Moxifloxacin, a later-generation fluoroquinolone, displays enhanced activity against Gram-positive bacteria like S. aureus.[5]

Experimental Protocols for Evaluating Antibacterial Activity

To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The following are detailed protocols for key experiments used to assess the antibacterial activity of quinoline derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency.[15][16] The broth microdilution method is a widely accepted and quantitative technique for its determination.[5][17]

Protocol: Broth Microdilution Method

  • Preparation of Quinolone Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., water, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[5]

  • Inoculum Preparation: Culture the test bacterium overnight. Prepare a standardized inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted quinolone derivative. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[5][17]

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[5][17]

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[18][19][20]

Protocol: MBC Determination

  • Perform MIC Assay: First, determine the MIC of the quinoline derivative as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[21]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[21]

  • MBC Determination: The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[18][19][21]

Visualizing the Experimental Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for comparing antibacterial activity and the mechanism of action of quinoline derivatives.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Q_Derivative Quinolone Derivative Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Q_Derivative->Serial_Dilution Bacteria Bacterial Culture (0.5 McFarland) Inoculation Inoculation Bacteria->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells Read_MIC->Plating Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC Count_CFU Count Colonies (CFU) Incubation_MBC->Count_CFU Calc_MBC Calculate MBC (≥99.9% killing) Count_CFU->Calc_MBC

Caption: Workflow for Determining MIC and MBC of Quinolone Derivatives.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_effect Cellular Effect Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Sources

A Comparative Guide to the Synthesis and Validation of 2-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes and a comprehensive framework for the validation of 2-chloroquinoline-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative scientific literature.

Strategic Importance of 2-Chloroquinoline-3-carboxylic Acid

2-Chloroquinoline-3-carboxylic acid and its precursors are pivotal intermediates in synthetic organic and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimalarial, and antibacterial properties[1]. The specific arrangement of the chloro, carboxyl, and quinoline moieties in the title compound makes it a versatile synthon for constructing more complex fused heterocyclic systems and novel drug candidates[2][3]. Consequently, a robust and well-validated synthetic pathway is paramount for ensuring the purity, consistency, and reliability of subsequent research and development efforts.

Comparative Analysis of Synthetic Methodologies

The most prevalent and reliable method for synthesizing 2-chloroquinoline-3-carboxylic acid involves a two-step process starting from substituted acetanilides. This pathway is favored for its high yields and the ready availability of starting materials.

Step 1: The Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds[4][5]. In this context, an acetanilide is treated with a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅)[6].

  • Mechanism Insight : The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and dehydration/aromatization cascade, coupled with chlorination at the 2-position, affords the 2-chloroquinoline-3-carbaldehyde intermediate. The choice between POCl₃ and PCl₅ can influence reaction conditions and yields, with PCl₅ sometimes offering an alternative for specific substrates[6].

Step 2: Oxidation to the Carboxylic Acid

The crucial final step is the selective oxidation of the aldehyde group to a carboxylic acid. A widely adopted and efficient method employs silver nitrate (AgNO₃) in an alkaline ethanolic solution[7].

  • Causality of Reagent Choice : This method is advantageous as it provides mild oxidation conditions that are well-tolerated by the chloro-substituted quinoline ring, preventing unwanted side reactions. The reaction proceeds by forming a silver oxide precipitate in situ, which acts as the oxidizing agent. The alkaline medium facilitates the reaction and ensures the final product is in its carboxylate salt form before acidic workup.

Below is a diagram illustrating the primary synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation Acetanilide Substituted Acetanilide Aldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Aldehyde Formylation & Cyclization Vilsmeier Vilsmeier Reagent (DMF / POCl₃ or PCl₅) Vilsmeier->Aldehyde Aldehyde_ref 2-Chloroquinoline-3-carbaldehyde Oxidant AgNO₃ / NaOH in Ethanol FinalProduct 2-Chloroquinoline-3-carboxylic Acid Oxidant->FinalProduct Aldehyde_ref->FinalProduct Oxidation

Caption: Primary synthetic workflow for 2-chloroquinoline-3-carboxylic acid.

A Self-Validating Framework for Synthesis

A synthesis is only as reliable as its validation. The following framework provides a multi-pronged approach to unequivocally confirm the identity, purity, and quality of the synthesized 2-chloroquinoline-3-carboxylic acid.

Validation_Framework cluster_purity Purity Assessment cluster_identity Structural Confirmation cluster_physical Physical Characterization Product Synthesized Crude Product TLC TLC (Reaction Monitoring & Spot Test) Product->TLC MP Melting Point (Purity Indicator) Product->MP HPLC HPLC (Quantitative Purity, % Area) TLC->HPLC NMR ¹H & ¹³C NMR Spectroscopy (Proton/Carbon Environment) HPLC->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight & Isotope Pattern) NMR->MS IR FT-IR Spectroscopy (Functional Groups: C=O, O-H) MS->IR Confirmed Validated Product (Identity, Purity, and Structure Confirmed) IR->Confirmed MP->NMR

Caption: A logical workflow for the comprehensive validation of the final product.

Physical and Chromatographic Validation
  • Melting Point (MP): A sharp melting point range is a classic indicator of high purity. For instance, unsubstituted 2-chloroquinoline-3-carboxylic acid has a reported melting point, and significant deviations or a broad range suggest the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC is indispensable for monitoring the reaction's progress, from the disappearance of the starting aldehyde to the appearance of the carboxylic acid product[8]. The difference in polarity between the aldehyde and the more polar carboxylic acid results in a clear separation (lower Rf for the acid).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the final product. A high-purity sample will exhibit a single major peak, and the area percentage can be used to define the purity level (e.g., >98%). The retention time (Rf) from LC-MS analysis also serves as a key identifier[7].

Spectroscopic and Spectrometric Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for structural elucidation. For 2-chloroquinoline-3-carboxylic acid, key expected signals include[7]:

    • A singlet for the proton at the C4 position (typically downfield, ~8.8 ppm).

    • A series of multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the protons on the benzo- part of the quinoline ring.

    • A very broad singlet far downfield (>13 ppm) for the acidic proton of the carboxylic acid, which will disappear upon a D₂O exchange.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC (LC-MS), confirms the molecular weight of the compound. A crucial validation point is the observation of the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio)[7].

  • Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. The spectrum should prominently feature:

    • A strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹.

    • A very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.

Detailed Experimental Protocols

Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic Acid[8]

This protocol is adapted from a peer-reviewed procedure and serves as a representative example.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde This step assumes the Vilsmeier-Haack synthesis from 4-methoxyacetanilide, which is a standard procedure documented in the literature[7][9].

Step 2: Oxidation to 2-Chloro-6-methoxyquinoline-3-carboxylic Acid

  • Suspend 2-chloro-6-methoxyquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a suitable reaction flask with vigorous stirring.

  • In a separate beaker, prepare a warm solution of silver nitrate (AgNO₃) (2.71 g, 0.016 mol) in 30 mL of ethanol. Add this solution to the aldehyde suspension.

  • Prepare a solution of sodium hydroxide (NaOH) (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this alkaline solution dropwise to the reaction mixture over 15 minutes at room temperature.

  • Continue stirring the reaction mixture for 12 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) until the starting aldehyde spot is consumed.

  • Filter the mixture through a pad of Celite to remove the silver precipitate.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Add water to the residue to completely dissolve the sodium salt of the product.

  • Acidify the aqueous solution to pH 1 using 15% aqueous HCl. A solid will precipitate.

  • Filter the solid product, wash it thoroughly with water (2 x 20 mL), and dry it in a vacuum oven at 60 °C.

Protocol: Validation of the Final Product
  • Melting Point: Determine the melting point of the dried solid using a calibrated melting point apparatus.

  • LC-MS Analysis:

    • Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution method, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Analyze the mass spectrum for the [M+H]⁺ ion and confirm the characteristic 3:1 isotopic pattern for chlorine.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Compare the observed chemical shifts, multiplicities, and integration values with expected values from literature or prediction tools.

Comparative Data Summary

The following table summarizes representative data for various substituted 2-chloroquinoline-3-carboxylic acids, demonstrating the consistency of the synthetic and validation methods across different analogs.

SubstituentYield (%)Melting Point (°C)LCMS [M+H]⁺ (m/z)Reference
6-Methoxy89%259238, 240[7]
7-Methoxy83%-238, 240[7]
7-Bromo-6-methoxy94%264321, 323[7]
Benzo[h]83%228258, 260[7]

This data highlights the high yields achievable with the described oxidation method and provides key validation checkpoints (MP and m/z) for researchers.

Conclusion

The synthesis of 2-chloroquinoline-3-carboxylic acid via the Vilsmeier-Haack reaction followed by silver nitrate oxidation is a robust and high-yielding pathway. However, the synthesis alone is insufficient for guaranteeing its utility in downstream applications. A rigorous validation framework, integrating chromatographic, spectroscopic, and physical characterization methods, is essential. By systematically applying TLC, HPLC, MP, NMR, and MS, researchers can unequivocally confirm the structure and purity of their product, ensuring the integrity and reproducibility of their scientific findings.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
  • Lozynskyi, A., Zhelavskyi, O., Karpenko, O., Gornas, P., & Matiychuk, V. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 154–165. [Link]
  • Lozynskyi, A., Zhelavskyi, O., Karpenko, O., Gornas, P., & Matiychuk, V. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
  • Hamama, W. S., et al. (2018).
  • Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • Sangule, O. T. Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazone. JETIR. [Link]
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
  • Kumar, A., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
  • Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds. [Link]
  • Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B. [Link]
  • Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds. [Link]
  • Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Springer Link. [Link]
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
  • (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
  • Fun, H.-K., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • (2020). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

A Comparative Guide to the Cytotoxicity of Quinoline Carboxylic Acid and Its Methyl Ester: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth, objective comparison of the cytotoxic profiles of quinoline carboxylic acids and their corresponding methyl esters. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that govern the anticancer potential of these valuable scaffolds.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and antimalarial properties[1][2][3][4]. In oncology, quinoline-based agents function through diverse mechanisms such as inhibiting tyrosine kinases, topoisomerases, and tubulin polymerization[4]. A key area of interest is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells[5][6][7]. This guide focuses on a subtle yet profound structural modification—the conversion of a carboxylic acid group to a methyl ester—and its impact on cytotoxicity.

The Ester Prodrug Strategy: Enhancing Cellular Efficacy

The transformation of a polar carboxylic acid to a more lipophilic methyl ester is a classic medicinal chemistry strategy. This modification can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Cellular Uptake: Esterification increases the molecule's lipophilicity, which can enhance its ability to permeate cell membranes via passive diffusion. This is crucial for reaching intracellular targets.

  • The Prodrug Concept: The methyl ester can act as a prodrug. Once inside the cell, it can be hydrolyzed by intracellular esterase enzymes back to the active carboxylic acid form. This ensures that high concentrations of the active compound are localized at the site of action, potentially increasing potency and reducing systemic exposure to the active form.

  • Target Engagement: For many quinoline-based DHODH inhibitors, the carboxylic acid moiety is essential for activity, often forming a crucial salt bridge with key residues like arginine in the enzyme's active site[6][7]. The methyl ester, therefore, must be efficiently cleaved to enable this critical interaction.

Experimental Framework for Cytotoxicity Evaluation

To ensure a robust and reproducible comparison, a standardized experimental workflow is paramount. The following protocol outlines a self-validating system for assessing the cytotoxicity of quinoline derivatives.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening.[8]

  • Cell Culture:

    • Select appropriate human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, PC3 prostate cancer)[8][9][10].

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the quinoline carboxylic acid and its methyl ester in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in the complete cell culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for a standard period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • Cell Fixation and Staining:

    • Gently remove the treatment medium.

    • Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound protein stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_treated / OD_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis CellCulture 1. Cell Culture (e.g., HCT-116, MCF-7) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Adherence 3. 24h Adherence Seeding->Adherence Treatment 4. Compound Treatment (Acid vs. Ester at various conc.) Adherence->Treatment Incubation 5. 48-72h Incubation Treatment->Incubation Fixation 6. Cell Fixation (TCA) Incubation->Fixation Staining 7. SRB Staining Fixation->Staining Reading 8. OD Measurement (510 nm) Staining->Reading Analysis 9. Data Analysis (Calculate IC50) Reading->Analysis

A standardized workflow for determining and comparing the IC₅₀ values of test compounds.

Comparative Cytotoxicity Analysis: A Data-Driven Review

Direct comparative studies reveal a fascinating dichotomy in the cytotoxic effects of quinoline carboxylic acids versus their methyl esters, which is highly dependent on the specific chemical scaffold and the biological context.

One study focusing on 4-quinoline carboxylic acids as DHODH inhibitors provides a clear example.[9] In this case, the methyl ester of a 2-(2'-pyridyl) substituted quinoline was significantly more cytotoxic to the HCT-116 human colon cancer cell line than its parent carboxylic acid.[9] Conversely, the parent acid was a potent inhibitor of the DHODH enzyme, while the methyl ester was inactive against the isolated enzyme.[9] This strongly supports the prodrug hypothesis: the more cell-permeable ester enters the cell and is hydrolyzed to the active acid form, leading to enhanced overall cytotoxicity despite the ester itself being inactive against the molecular target.[9]

However, in a different series of 2,4-disubstituted quinoline-3-carboxylic acids, researchers found that the carboxylic acid derivatives exhibited higher selectivity and better activity against cancer cells (MCF-7 and K562) compared to their ester precursors.[11][12] The enhanced selectivity was attributed to a change in the pKa value of the molecules, which may lead to better drug absorption and accumulation in the acidic tumor microenvironment.[11][12] This highlights that while the prodrug strategy can enhance potency, it may also alter the selectivity profile of the compound.

Compound TypeParent ScaffoldCell LineCarboxylic Acid IC₅₀ (µM)Methyl Ester IC₅₀ (µM)ImplicationSource
Compound A 2-(2'-pyridyl)-4-quinolineHCT-11610.9 ± 1.23.93 ± 0.65 Ester shows higher cytotoxicity (Prodrug effect)[9]
Compound B 2-(2'-MeO-pyridyl)-4-quinolineHCT-1161.48 ± 0.16 >25Acid shows higher cytotoxicity[9]
Compound C 2-styrylquinoline-3-carboxylateMCF-7, K562More Selective & Potent Less SelectiveAcid shows higher selectivity for cancer cells[11][12]

This table summarizes comparative cytotoxicity data, illustrating how the structure-activity relationship can vary. Lower IC₅₀ values indicate higher potency.

Mechanistic Insights and Structure-Activity Relationships

The data clearly indicates that esterification of the carboxylic acid is not a universally beneficial modification. The outcome depends on a delicate balance of factors:

  • Rate of Cellular Uptake: The increased lipophilicity of the ester generally favors faster and more efficient entry into the cell.

  • Rate of Intracellular Hydrolysis: The efficiency and speed at which cellular esterases convert the methyl ester back to the carboxylic acid are critical. If this process is slow or inefficient, the active form will not accumulate, and the cytotoxic effect will be diminished.

  • Target Affinity of the Active Form: The parent carboxylic acid must have a high affinity for its intracellular target (e.g., DHODH, topoisomerase) to exert a potent effect upon its release from the prodrug.[6][7]

  • Cellular Efflux: The physicochemical properties of both the ester and the acid will determine their susceptibility to being pumped out of the cell by efflux pumps (e.g., P-glycoprotein), which can confer drug resistance.

Proposed Prodrug Activation Mechanism

G cluster_membrane Cell Membrane space1 space1 Ester_ext Methyl Ester (Lipophilic) Ester_int Methyl Ester Ester_ext->Ester_int Passive Diffusion Acid_int Carboxylic Acid (Active Form) Ester_int->Acid_int Hydrolysis by Cellular Esterases Target Intracellular Target (e.g., DHODH) Acid_int->Target Binding & Inhibition Effect Cytotoxicity (Cell Growth Arrest) Target->Effect

The methyl ester crosses the cell membrane and is hydrolyzed to the active acid, which inhibits its target.

Conclusion and Future Perspectives

The decision to advance a quinoline carboxylic acid or its methyl ester into further development is not straightforward. This guide demonstrates that while methyl esters can serve as effective prodrugs to enhance cytotoxicity, this is not a universal rule.

  • When the ester is superior: The prodrug approach is most effective when the parent carboxylic acid is highly potent against its target but suffers from poor cell permeability.

  • When the acid is superior: The parent acid may be the better candidate if it possesses a favorable balance of permeability and activity, or if esterification leads to a loss of selectivity for cancer cells over healthy cells.

Future research must involve parallel screening of both the acid and its ester derivatives against a panel of cancer cell lines. This should be coupled with cellular uptake and hydrolysis assays to build a comprehensive understanding of the compound's behavior. Such a data-driven approach is essential for selecting the optimal candidate for preclinical and clinical development, ultimately maximizing the therapeutic potential of the versatile quinoline scaffold.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
  • Wiley Online Library. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • Bentham Science. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • PubMed. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase.
  • Anticancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids.
  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • PubMed. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.

Sources

A Senior Application Scientist's Guide to Evaluating the Antimicrobial Activity of Novel Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinolone Scaffold in an Era of Antimicrobial Resistance

The quinoline nucleus, a heterocyclic aromatic compound, represents a cornerstone in the history of antimicrobial agents.[1] From the discovery of nalidixic acid in the 1960s to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin, this scaffold has been instrumental in treating a wide array of bacterial infections.[2][3] Quinolones are broad-spectrum antibiotics effective against both Gram-positive and Gram-negative bacteria.[2] However, the relentless rise of multidrug-resistant (MDR) pathogens now threatens the clinical utility of these vital drugs, creating an urgent need for the discovery and development of novel antimicrobial agents.[4][5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an objective comparison of the performance of novel quinoline analogs, supported by experimental data and detailed methodologies. We will explore the fundamental mechanisms of action, present a comparative analysis of recently developed derivatives, and provide robust, self-validating protocols for their evaluation.

The Core Mechanism: How Quinolines Disrupt Bacterial Proliferation

The primary antibacterial action of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap these topoisomerases, leading to the formation of toxic double-strand DNA breaks and ultimately, bacterial cell death.[2][6]

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process essential for initiating DNA replication.[7][8]

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.[6]

Novel quinoline analogs are often designed to enhance binding to these targets, overcome existing resistance mutations, or even possess secondary mechanisms of action to improve their efficacy.[9]

cluster_bacterium Bacterial Cell NQ Novel Quinolone Analog Porin Porin Channel (Gram-Negative) NQ->Porin Entry DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Topo_IV Topoisomerase IV Porin->Topo_IV DNA Bacterial Chromosome DNA_Gyrase->DNA Manages DNA Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Inhibition by Quinolone Topo_IV->DNA Decatenates Chromosomes Topo_IV->DSB Inhibition by Quinolone Death Cell Death DSB->Death

Caption: Mechanism of action for quinoline analogs targeting bacterial topoisomerases.

Comparative Efficacy of Novel Quinolone Analogs: A Data-Driven Overview

The true measure of a novel antimicrobial lies in its performance against clinically relevant pathogens, especially when compared to established drugs. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this in-vitro evaluation, representing the lowest concentration of an agent that prevents visible microbial growth.[10] The lower the MIC value, the more potent the compound.

The table below summarizes the antimicrobial activity of several recently synthesized quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, with Ciprofloxacin included as a common benchmark.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
Quinoline-Hydrazone Derivative (Compound 24) Escherichia coli3.125Ciprofloxacin>3.125[1]
Staphylococcus aureus3.125Amoxicillin>3.125[1]
6-amino-4-methyl-1H-quinoline-2-one Derivative (Compound 6) Bacillus cereus3.125 - 50--[11]
Staphylococcus sp.3.125 - 50--[11]
Pseudomonas sp.3.125 - 50--[11]
Escherichia coli3.125 - 50--[11]
Quinoline-based Hydroxyimidazolium Hybrid (7b) Staphylococcus aureus2--[12]
Klebsiella pneumoniae50--[12]
Mycobacterium tuberculosis H37Rv10--[12]
Quinoline-3-carbonitrile Derivative (Compound 14) Various bacterial strainsSignificant PotencyCiprofloxacin-[5]
Facilely Accessible Quinoline Derivative (Compound 7) Clostridioides difficile8Vancomycin0.5[13]

Note: The data is compiled from multiple independent studies. Direct comparison should be made with caution as experimental conditions may vary slightly. The provided values represent the most potent analogs from the cited studies.

Essential Experimental Protocols for Robust Evaluation

Scientific integrity demands reproducible and self-validating methodologies. The following protocols for determining MIC and cytotoxicity are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common laboratory practices.[14][15]

Overall Experimental Workflow

The evaluation of a novel antimicrobial candidate is a multi-step process. It begins with the initial screening for activity, quantifies that activity, and finally assesses its safety profile before any consideration for in-vivo studies.

cluster_workflow Antimicrobial Evaluation Workflow Synthesis Synthesis of Novel Quinolone Analogs Stock Prepare Stock Solutions (DMSO) Synthesis->Stock MIC_Screen Primary Screen: MIC Determination (Broth Microdilution) Stock->MIC_Screen MBC_Det Determine MBC (Sub-culturing from MIC plate) MIC_Screen->MBC_Det Potent Hits (Low MIC) Cytotox Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Screen->Cytotox Potent Hits (Low MIC) Data Data Analysis: Calculate IC50, Selectivity Index MBC_Det->Data Cytotox->Data Lead Lead Candidate Selection Data->Lead

Caption: A generalized workflow for the in-vitro evaluation of novel antimicrobials.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[16][17]

Rationale for Method Choice: Broth microdilution is a standardized, high-throughput method that provides a quantitative result (µg/mL), making it superior to diffusion assays for comparing the potency of different compounds.[10] It is the reference method recommended by both CLSI and EUCAST.[14]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Phosphate-Buffered Saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel quinoline analog (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a separate 96-well "master" plate, perform a two-fold serial dilution of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

  • Microtiter Plate Setup:

    • Using a multichannel pipette, transfer 50 µL of CAMHB to each well of a sterile 96-well microtiter "test" plate.

    • Transfer 50 µL from each well of the "master" plate to the corresponding wells of the "test" plate. You now have serially diluted compound in a 50 µL volume.

    • Crucial Controls:

      • Growth Control: Wells containing 100 µL of CAMHB and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing 100 µL of CAMHB only (no bacteria, no compound).

      • Positive Control: Include a dilution series of a standard antibiotic (e.g., Ciprofloxacin).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to each well, except for the sterility control. The final volume in the test wells will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a microplate reader can be used.

    • The MIC is the lowest concentration of the quinoline analog where no visible growth is observed.[18]

Protocol 2: Assessment of Cytotoxicity via MTT Assay

Before a potent antimicrobial can be considered a drug candidate, it must be shown to be non-toxic to host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.[19]

Rationale for Method Choice: The MTT assay is a rapid, convenient, and economical method for screening the cytotoxicity of multiple compounds and concentrations simultaneously.[20] It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[19][21]

Step-by-Step Methodology:

  • Cell Culture Preparation:

    • Culture a relevant mammalian cell line (e.g., HEK293 human embryonic kidney cells, or HepG2 human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Harvest the cells using trypsin, count them, and seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Exposure:

    • Prepare serial dilutions of the novel quinoline analog in serum-free cell culture medium at 2x the final desired concentrations.

    • After 24 hours, carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the cells or the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Perspectives

The quinoline scaffold remains a highly promising framework for the development of new antimicrobial agents to combat the growing threat of drug resistance. The analogs presented in this guide demonstrate significant potency, sometimes exceeding that of conventional antibiotics against specific strains.[1] The key to advancing these compounds from the bench to the clinic lies in a rigorous and standardized evaluation process. By employing robust methodologies for determining both efficacy (MIC) and safety (cytotoxicity), researchers can effectively identify lead candidates with a high therapeutic potential.

Future efforts should focus on synthesizing derivatives with improved activity against MDR Gram-negative pathogens, exploring novel molecular targets beyond the classical topoisomerases, and investigating synergistic combinations with existing antibiotics. The systematic application of the principles and protocols outlined herein will be critical to the success of these endeavors.

References

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Research Square.
  • Mechanism of Quinolone Action and Resistance. (n.d.). NIH National Library of Medicine.
  • Quinolone antimicrobial agents: mechanism of action and resistance development. (n.d.). PubMed.
  • Mode of action of the quinolone antimicrobial agents. (n.d.). PubMed.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). ScienceDirect.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.
  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. (2026). Bentham Science.
  • Quinolone antibiotics. (n.d.). NIH National Library of Medicine.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH National Library of Medicine.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). NIH National Library of Medicine.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate.
  • Quinolone Antibiotic Pharmacology. (2024). YouTube.
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.
  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. (n.d.). Royal Society of Chemistry.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). Not available.
  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). NIH National Library of Medicine.
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (n.d.). PubMed Central.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). NIH National Library of Medicine.
  • Experimental design for the determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). (n.d.). ResearchGate.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • Cytotoxic assays. (A) MTT assay for cell viability. (n.d.). ResearchGate.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH National Library of Medicine.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 2-chloroquinoline-3-carboxylate: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-chloroquinoline-3-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The principles outlined here are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance is based on the known hazards of structurally similar chlorinated quinoline derivatives and the comprehensive waste management regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Initial Characterization

Before any disposal process begins, a thorough understanding of the compound's potential hazards is paramount. Based on data from analogous compounds like 2-chloro-3-methylquinoline and 8-chloro-2-methylquinoline, it is prudent to treat this compound as a hazardous substance.[1][2]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[3][4]

  • Environmental Hazard: As a chlorinated aromatic compound, it has the potential to be persistent and toxic to aquatic life.

Due to these potential hazards, this compound must be managed as hazardous waste .

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation and potential absorption of the chemical.
Body Protection A standard laboratory coat.Protects street clothes and underlying skin from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[5] A respirator may be necessary if engineering controls are insufficient.Minimizes the inhalation of airborne particles or vapors, which are likely to cause respiratory irritation. The primary engineering control (fume hood) is the preferred method of exposure reduction.

On-Site Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the point of generation is crucial for safety, compliance, and cost-effective disposal.[6]

Step-by-Step Collection Protocol:

  • Designate a Waste Stream: this compound waste must be collected in a container designated for halogenated organic solids or halogenated organic liquids , depending on its form.[5][7] Never mix halogenated waste with non-halogenated waste, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste.[5][6]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with chlorinated aromatic compounds, such as glass or high-density polyethylene (HDPE).

    • The container must have a secure, leak-proof screw-top cap.[7]

    • Ensure the container is in good condition, free from cracks or contamination.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[5] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Accumulate Waste Safely:

    • Always keep the waste container closed, except when adding waste.[7]

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA must be under the control of laboratory personnel.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[5]

  • Segregation within SAA: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][8]

The following diagram illustrates the decision-making process for handling and segregating this chemical waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Is the waste solid or liquid? A->B C Collect in 'Halogenated Organic Solids' Container B->C Solid D Collect in 'Halogenated Organic Liquids' Container B->D Liquid E Use compatible, sealed container (e.g., HDPE, Glass) C->E D->E F Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Warnings E->F G Store in designated SAA with Secondary Containment F->G H Arrange for pickup by licensed hazardous waste vendor G->H

Caption: Decision workflow for the disposal of this compound.

Final Disposal: The Role of Professional Waste Management

The ultimate disposal of this compound is not a task for laboratory personnel. It must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred and most effective method for the complete destruction of chlorinated organic compounds.[9][10] This process breaks the compound down into less harmful components, which are then treated in the incinerator's flue gas cleaning system.[10]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted waste vendor to schedule a pickup from your SAA.

  • Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [6] This can lead to severe environmental contamination and significant legal and financial penalties.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions.

  • Clean-Up: While wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to scientific integrity, personnel safety, and environmental stewardship.

References

  • Bello, A., et al. (1995). Chloroaromatic formation in incineration processes. PubMed.
  • CPAchem. (2023). Safety Data Sheet: 2-Methylquinoline. CPAchem.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki.
  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. UCSD Blink.
  • CRC Laboratory Handbook. Chemical Compatibility Chart.
  • Dalian Institute of Chemical Physics. (2019). Formation Mechanism of Highly Toxic Substances during Solid Waste Incineration Revealed. Chinese Academy of Sciences.
  • Google Patents. (1980). Process for the incineration of chlorinated organic materials. Google Patents.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Cole-Parmer. Chemical Compatibility Database. Cole-Parmer.
  • University of Toronto, Department of Chemistry. (n.d.). Chemical Compatibility & Storage. University of Toronto.
  • Lin, C, et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.gov.
  • Princeton University, Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Princeton University.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Horbaj, P., et al. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VŠB - Technical University of Ostrava.
  • GOV.UK. (n.d.). Waste Classification. GOV.UK.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. EPA.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.
  • Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. TCEQ.
  • ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO. ResearchGate.

Sources

Operational Guide: Personal Protective Equipment for Handling Methyl 2-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 2-chloroquinoline-3-carboxylate and its analogs are valuable heterocyclic frameworks, notably explored for their potential as protease inhibitors.[1] However, the efficacy of a compound in a biological system is irrelevant if it cannot be handled safely in the laboratory. The quinoline core, particularly when halogenated, necessitates a rigorous and informed approach to personal safety.

This guide provides a comprehensive, field-tested framework for the safe handling of this compound. It moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical, ensuring that safety protocols are not just followed, but are second nature.

Hazard Assessment: Understanding the Adversary

This compound is not a benign substance. While specific toxicological data for this exact molecule is limited, a robust safety profile can be constructed by analyzing its structural components: the quinoline ring and the reactive 2-chloro substitution. Quinolines as a class are known for their biological activity and potential toxicity, including being suspected mutagens and carcinogens.[2][3][4][5] The chloro- group enhances its reactivity, making it a potent irritant.

Based on safety data for structurally similar compounds, the primary hazards are clear and significant:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[6]

  • Skin Irritation: Classified as a Category 2 skin irritant, meaning it can cause significant inflammation, redness, and discomfort upon contact.[6][7][8][9][10]

  • Eye Damage: Poses a serious risk to vision as a Category 2 eye irritant, capable of causing reversible or irreversible damage.[6][7][8][9][10][11]

  • Respiratory Irritation: As a crystalline solid, airborne dust can irritate the nose, throat, and lungs.[6][7][8][9][10][11]

  • Chronic Exposure Concerns: The parent quinoline structure is associated with potential liver damage and carcinogenicity, demanding that exposure be minimized to the lowest possible levels.[2][3][12]

Hazard ClassificationCategoryGHS Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7][8][9][10]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[6][7][8][9][10][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][7][8][9][10][11]
Acute Toxicity (Oral, Dermal)Category 4H302+H312: Harmful if swallowed or in contact with skin[4][6]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness depends entirely on the implementation of primary engineering and administrative controls.

  • Engineering Controls: All handling of this compound powder must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is the most critical control for preventing the inhalation of fine particulates.[11][13]

  • Administrative Controls: Your institution must have a Standard Operating Procedure (SOP) for handling halogenated heterocyclic compounds. This includes designated work areas, restricted access, and mandatory training for all personnel.

Mandatory PPE Protocol: A Barrier of Last Resort

The selection of PPE must be deliberate and matched to the scale and nature of the operation.

Eye and Face Protection

The eyes are exceptionally vulnerable to the fine, crystalline dust of this compound.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard, e.g., EN 166) safety goggles are mandatory.[11][14][15] Standard safety glasses with side shields do not provide an adequate seal against airborne dust and are insufficient.

  • Splash Hazard Protocol: When handling solutions or during any operation with a risk of splashing (e.g., preparing solutions >50 mL, quenching reactions), a full-face shield must be worn over safety goggles.[14][15]

Skin and Body Protection
  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[14][15] However, due to the compound's skin irritant classification, a more robust approach is warranted.

    • Causality: Nitrile provides a good barrier against many chemicals but can be permeable or degrade with prolonged contact. The principle of "incidental contact" assumes any contamination is immediately removed.

    • Best Practice: Double-gloving provides a critical layer of safety. If the outer glove is contaminated, it can be removed without exposing the skin. For tasks involving extended handling time or solvent use, consult a glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene or thicker nitrile).[14]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] Long pants and fully enclosed shoes are mandatory laboratory attire and form the primary layer of body protection. Polyester and acrylic clothing should be avoided as they can melt in a fire.[14]

Respiratory Protection

While engineering controls are primary, respiratory protection is essential during high-risk scenarios.

  • Normal Use: Under normal conditions within a functioning fume hood, no respiratory protection is needed.[11]

  • Required Use: A NIOSH-approved respirator is required if you are:

    • Weighing large quantities of powder (>5g) where dust generation is unavoidable.

    • Responding to a spill outside of a fume hood.

    • Working in an area with compromised ventilation.

  • Selection: For particulates, a filtering facepiece respirator (e.g., N95) may be sufficient. If organic vapors from solvents are also present, a half-mask or full-face respirator with organic vapor/acid gas cartridges is necessary.[14] Respirator use requires prior medical clearance and fit-testing.[14]

PPE Selection Matrix
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g (in fume hood) Safety GogglesSingle Pair, Nitrile GlovesLab CoatNot Required
Solution Prep (in fume hood) Safety GogglesDouble Pair, Nitrile GlovesLab CoatNot Required
Large Scale Work (>5g) Face Shield over GogglesDouble Pair, Nitrile/NeopreneLab CoatN95 Respirator (minimum)
Spill Cleanup Face Shield over GogglesHeavy Duty Nitrile/NeopreneChemical Resistant ApronHalf-Mask Respirator

Procedural Guidance: From Setup to Cleanup

A disciplined workflow is crucial for safety. The following diagram illustrates the essential steps for handling this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_space 1. Designate & Clear Workspace in Fume Hood gather_mat 2. Assemble All Materials & Waste Containers prep_space->gather_mat don_ppe 3. Don PPE (Lab Coat, Goggles, Gloves) gather_mat->don_ppe handle_chem 4. Perform Chemical Work (Weighing, Transfer, Reaction) don_ppe->handle_chem decon_tools 5. Decontaminate Reusable Tools & Glassware handle_chem->decon_tools seg_waste 6. Segregate & Seal Hazardous Waste decon_tools->seg_waste clean_area 7. Clean Work Surface seg_waste->clean_area doff_ppe 8. Doff PPE in Correct Order (Gloves First) clean_area->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling and Disposal Workflow.

Step-by-Step Protocol: Weighing and Dissolving
  • Preparation: Clear the fume hood sash and work surface. Place a plastic-backed absorbent liner on the surface. Label your destination flask and prepare your solvent.

  • Don PPE: Don your lab coat, safety goggles, and double nitrile gloves.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Solid: Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Work slowly to minimize dust creation.

  • Record Mass: Once the target mass is reached, close the balance door and record the final weight.

  • Transfer to Flask: Carefully transfer the powder from the weigh boat into your prepared flask. Use a funnel if necessary.

  • Rinse: Add a small amount of the intended solvent to the weigh boat, swirl, and pour the rinse into the flask to ensure a complete transfer.

  • Disposal: Immediately place the contaminated weigh boat and the outer pair of gloves into a designated solid hazardous waste bag inside the fume hood.

  • Dissolve: Add the remaining solvent to the flask and proceed with your experiment.

Emergency Protocols & Decontamination

Spill Response:

  • Small Spill (<1g, contained in fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an absorbent material or a specialized spill kit powder.

    • Carefully sweep the material into a designated hazardous waste container.[11]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials in the solid waste container.

  • Large Spill (>1g or outside fume hood):

    • Alert all personnel and evacuate the immediate area.

    • If safe to do so, close the laboratory door to contain any dust.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specific training and the correct respiratory protection.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Disposal Plan: A Responsible Conclusion

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[8][16]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[16]

  • Empty Containers: The original product container must be disposed of as hazardous waste. It should not be rinsed or reused.[16]

All disposal must adhere strictly to your institution's EHS guidelines and local, state, and federal regulations.[6][9]

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]
  • CPAchem Ltd. (2023).
  • Szymańska, J. A. (2011). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Medycyna Pracy. [Link]
  • Wiles, J. R., & Breyer, E. D. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology. [Link]
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. [Link]
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
  • Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Journal of Molecular Structure. [Link]
  • Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. [Link]
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
  • University of Nevada, Reno. (n.d.).
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]
  • Australian Government Department of Health. (2019). Quinolinols: Human health tier II assessment. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. [Link]
  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.